molecular formula C6H6BrN3O2 B1336903 4-Bromo-2-nitrophenylhydrazine CAS No. 59488-34-5

4-Bromo-2-nitrophenylhydrazine

Cat. No.: B1336903
CAS No.: 59488-34-5
M. Wt: 232.03 g/mol
InChI Key: RMMLHCYLAJHQDI-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrophenylhydrazine is a useful research compound. Its molecular formula is C6H6BrN3O2 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-2-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMLHCYLAJHQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420678
Record name 4-Bromo-2-nitrophenylhydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59488-34-5
Record name 4-Bromo-2-nitrophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2-nitrophenylhydrazine physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-nitrophenylhydrazine: Properties, Applications, and Experimental Considerations

Introduction

This compound is a substituted aromatic hydrazine that serves as a crucial building block in synthetic organic chemistry. Its unique molecular architecture, featuring a nucleophilic hydrazine moiety, an electron-withdrawing nitro group, and a bromine atom, imparts a distinct reactivity profile. This makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with potential pharmacological activity. For researchers, scientists, and professionals in drug development, a thorough understanding of this reagent's physical, chemical, and safety properties is paramount for its effective and safe utilization in the laboratory.

This guide provides a comprehensive overview of this compound, moving beyond a simple data sheet to offer insights into its reactivity, synthetic utility, and handling protocols. The information is structured to facilitate a deeper understanding of the causality behind its chemical behavior and to support its application in complex synthetic workflows.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any laboratory work. This compound is cataloged under several identifiers, which are crucial for sourcing and regulatory compliance.

  • IUPAC Name : (4-bromo-2-nitrophenyl)hydrazine[1]

  • CAS Number : 59488-34-5[1][2]

  • Molecular Formula : C₆H₆BrN₃O₂[1]

  • Molecular Weight : 232.03 g/mol [1]

The arrangement of the functional groups on the phenyl ring dictates the molecule's electronic properties and reactivity. The ortho-nitro group strongly influences the nucleophilicity of the adjacent hydrazine nitrogen, while the para-bromo group provides an additional site for potential modification.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of a compound govern its behavior in different solvents and conditions, which is critical for reaction setup, workup, and purification. While experimental data for the free base is limited, predicted values and data for its more common hydrochloride salt provide useful guidance.

PropertyValueSource(s)
Appearance Solid (form may vary)General knowledge
Molecular Weight 232.03 g/mol (Free Base) 268.49 g/mol (HCl Salt)[1][3]
Melting Point ~185°C (decomposition) (for HCl Salt)[4]
Boiling Point 336.6 ± 32.0 °C (Predicted)[5]
Density 1.869 ± 0.06 g/cm³ (Predicted)[5]
pKa 3.34 ± 0.27 (Predicted)[5]
XLogP3 2.3[1]
Storage Temperature Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[5]

Note: Phenylhydrazines, particularly those with nitro groups, can be thermally unstable. The observed melting point for the hydrochloride salt is accompanied by decomposition, a critical safety consideration.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra are proprietary, the expected characteristics can be deduced from the molecular structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum would be complex due to the asymmetric substitution pattern. One would expect to see distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the phenyl ring. The chemical shifts would be influenced by the electronic effects of the bromo, nitro, and hydrazine groups. The N-H protons of the hydrazine moiety would appear as broad signals, the position of which is dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy : The carbon NMR would show six distinct signals for the aromatic carbons, with chemical shifts dictated by the attached substituents. The carbon bearing the nitro group would be significantly deshielded.

  • Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic peaks would include:

    • N-H stretching : Moderate to sharp peaks in the 3200-3400 cm⁻¹ region from the hydrazine group.

    • Aromatic C-H stretching : Peaks just above 3000 cm⁻¹.

    • N-O stretching (nitro group) : Two strong, characteristic bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

    • C=C stretching : Peaks in the 1450-1600 cm⁻¹ region for the aromatic ring.

    • C-Br stretching : A peak in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its hydrazine group, which is a potent nucleophile. This makes it a classic reagent for the derivatization of carbonyl compounds and a cornerstone for building heterocyclic systems.

Reaction with Carbonyls: Hydrazone Formation

The most characteristic reaction of phenylhydrazines is their condensation with aldehydes and ketones to form phenylhydrazones. This reaction is fundamental in both qualitative analysis and complex synthesis.

Hydrazone_Formation reagent This compound product Corresponding Hydrazone reagent->product + carbonyl Aldehyde or Ketone (R-CO-R') carbonyl->product

Caption: Reaction of this compound with a carbonyl.

This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration. The resulting hydrazone is often a stable, crystalline solid, which can be useful for the purification and characterization of carbonyl compounds.

Fischer Indole Synthesis

A powerful application of the hydrazones derived from this compound is their use in the Fischer indole synthesis. Under acidic conditions (e.g., using polyphosphoric acid, zinc chloride, or sulfuric acid), the hydrazone undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield a substituted indole. This pathway provides access to complex indole scaffolds, which are prevalent in pharmaceuticals and natural products.

Synthesis of Pyrazoles

This compound can also react with 1,3-dicarbonyl compounds (or their equivalents) to form substituted pyrazoles. This condensation reaction is a robust method for constructing the five-membered pyrazole ring, another important heterocyclic motif in medicinal chemistry.

Proposed Synthetic Pathway

Phenylhydrazines are typically synthesized from the corresponding anilines. The synthesis of this compound would logically start from 4-bromo-2-nitroaniline. The process involves two key steps: diazotization and reduction.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction start 4-Bromo-2-nitroaniline reagents1 NaNO₂ / aq. HCl start->reagents1 intermediate Diazonium Salt Intermediate reagents1->intermediate 0-5 °C reagents2 Reducing Agent (e.g., Na₂S₂O₅, SnCl₂) intermediate->reagents2 Controlled Addition product This compound reagents2->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol Outline:

  • Diazotization : 4-bromo-2-nitroaniline is dissolved or suspended in a cold aqueous mineral acid, such as hydrochloric acid[6]. The mixture is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature to form the unstable diazonium salt in situ[6].

  • Reduction : The cold diazonium salt solution is then added slowly to a solution of a suitable reducing agent. Sodium metabisulfite (Na₂S₂O₅) or stannous chloride (SnCl₂) are commonly used for this purpose[6]. The reduction of the diazonium salt yields the corresponding hydrazine, which may precipitate from the solution as its hydrochloride salt.

  • Isolation and Purification : The product is isolated by filtration. It can be purified by recrystallization from a suitable solvent, such as ethanol.

Expert Insight: The temperature control during diazotization is critical. Diazonium salts are thermally labile and can decompose, sometimes explosively, if the temperature is not strictly maintained near 0°C. Similarly, the reduction step must be controlled to avoid side reactions.

Safety, Handling, and Storage

Proper handling of this compound and its hydrochloride salt is essential due to its potential hazards.

Hazard Identification

The hydrochloride form is classified as hazardous with the following warnings:

  • Harmful if swallowed[3].

  • Causes skin irritation[3].

  • Causes serious eye irritation[3].

  • May cause respiratory irritation[3].

Many nitro-aromatic compounds and hydrazines are known for their potential toxicity and instability. While specific toxicological data for this compound is limited, it should be handled with the care afforded to its chemical class.[7][8]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[7]

  • Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[7]

  • Contamination : Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[8]

Storage
  • Conditions : The compound should be stored in a tightly sealed container in a cool, dark, and dry place.[5] For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.[5]

  • Incompatibilities : Keep away from strong oxidizing agents, heat sources, and incompatible materials to prevent hazardous reactions.[7]

Conclusion

This compound is a highly functionalized and versatile reagent with significant applications in organic synthesis, particularly for creating heterocyclic structures relevant to drug discovery. Its value lies in the predictable reactivity of its hydrazine group, which enables the construction of complex molecular frameworks. However, its utility is paired with potential hazards that necessitate strict adherence to safety protocols. By understanding its physicochemical properties, reactivity, and handling requirements, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-nitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway for 4-bromo-2-nitrophenylhydrazine, a crucial building block in the synthesis of various pharmaceuticals and fine chemicals. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed, step-by-step protocol, an exploration of the underlying reaction mechanisms, safety considerations, and characterization data. The presented methodology emphasizes reproducibility and scalability, drawing from established chemical principles to ensure a high degree of scientific integrity.

Introduction and Significance

This compound is a key intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. Its bifunctional nature, possessing both a reactive hydrazine moiety and a substituted aromatic ring, makes it a versatile precursor for a range of molecules with potential biological activity. The strategic placement of the bromo and nitro groups on the phenyl ring allows for further functionalization and influences the electronic properties of the final products. A robust and well-documented synthetic route is therefore essential for researchers relying on this compound for their synthetic campaigns.

This guide details a two-step synthesis commencing from the commercially available starting material, 4-bromo-2-nitroaniline. The pathway involves an initial diazotization of the aniline, followed by a reduction of the resulting diazonium salt to the desired hydrazine. This approach is widely recognized for its efficiency and reliability.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-step process starting from 4-bromo-2-nitroaniline. The first step is the diazotization of the primary aromatic amine to form a diazonium salt. The second step involves the reduction of this in situ generated diazonium salt to the corresponding hydrazine derivative.

Synthesis_Pathway Start 4-Bromo-2-nitroaniline Intermediate 4-Bromo-2-nitrophenyldiazonium salt Start->Intermediate 1. NaNO2, HCl 0-5 °C Product This compound Intermediate->Product 2. SnCl2·2H2O, HCl

Caption: Overall two-step synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-Bromo-2-nitroanilineC₆H₅BrN₂O₂217.02>98%Commercially Available
Sodium NitriteNaNO₂69.00>99%Commercially Available
Hydrochloric Acid (conc.)HCl36.4637%Commercially Available
Stannous Chloride DihydrateSnCl₂·2H₂O225.65>98%Commercially Available
Deionized WaterH₂O18.02-Laboratory Supply
EthanolC₂H₅OH46.0795%Commercially Available
Step-by-Step Synthesis
Step 1: Diazotization of 4-Bromo-2-nitroaniline
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 4-bromo-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 equivalents) in deionized water and add this solution dropwise to the cooled suspension via the dropping funnel. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 5 °C.[1]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the in situ generated 4-bromo-2-nitrophenyldiazonium salt.

Step 2: Reduction of the Diazonium Salt to this compound
  • In a separate beaker, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with continuous stirring, ensuring the temperature remains below 10 °C.[2]

  • After the addition is complete, a precipitate of the hydrazine hydrochloride salt should form. Continue stirring the mixture for 1-2 hours at a low temperature.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

  • To obtain the free hydrazine base, the hydrochloride salt can be neutralized with a suitable base such as sodium hydroxide or ammonium hydroxide solution.

  • The resulting free base can be further purified by recrystallization from a suitable solvent, such as ethanol.

Reaction Mechanism

The synthesis proceeds through two distinct and well-understood reaction mechanisms: diazotization and reduction.

Diazotization Mechanism

The diazotization of a primary arylamine involves the reaction with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid like HCl.[3] The electrophilic nitrosonium ion (NO⁺) is the key reactive species.

Diazotization_Mechanism cluster_0 Generation of Nitrosonium Ion cluster_1 Reaction with Aniline NaNO2 + HCl NaNO2 + HCl HONO + NaCl HONO + NaCl NaNO2 + HCl->HONO + NaCl HONO + H+ HONO + H+ H2O+-NO H2O+-NO HONO + H+->H2O+-NO H2O + NO+ H2O + NO+ H2O+-NO->H2O + NO+ Nitrosonium ion Ar-NH2 4-Bromo-2-nitroaniline Ar-NH2+-NO Ar-NH2+-NO Ar-NH2->Ar-NH2+-NO + NO+ Ar-NH-N=O Ar-NH-N=O Ar-NH2+-NO->Ar-NH-N=O - H+ Ar-N=N-OH Ar-N=N-OH Ar-NH-N=O->Ar-N=N-OH Tautomerization Ar-N=N-OH2+ Ar-N=N-OH2+ Ar-N=N-OH->Ar-N=N-OH2+ + H+ Ar-N≡N+ Diazonium Salt Ar-N=N-OH2+->Ar-N≡N+ - H2O

Caption: Mechanism of diazotization of 4-bromo-2-nitroaniline.

Reduction of the Diazonium Salt

The reduction of the diazonium salt to the corresponding hydrazine is a crucial step. Stannous chloride (SnCl₂) is a common and effective reducing agent for this transformation.[2] The reaction proceeds via the addition of electrons from the reducing agent to the diazonium group.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₆H₆BrN₃O₂[4]
Molecular Weight 232.04 g/mol [4]
Appearance Yellow to orange solid
Melting Point 146-150 °C (literature)
Boiling Point 336.6±32.0 °C (Predicted)[5]
Density 1.869±0.06 g/cm³ (Predicted)[5]

Spectroscopic data should be acquired for definitive structural confirmation. Expected spectroscopic features include:

  • ¹H NMR: Signals corresponding to the aromatic protons and the hydrazine protons.

  • ¹³C NMR: Resonances for the carbon atoms of the aromatic ring.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the hydrazine, C-H stretching of the aromatic ring, and N-O stretching of the nitro group.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the product.

Safety and Handling

It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions in a well-ventilated fume hood.

  • 4-Bromo-2-nitroaniline: This starting material is a toxic and irritant substance. Avoid inhalation, ingestion, and skin contact.

  • Sodium Nitrite: A strong oxidizing agent that can be toxic if ingested.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care.

  • Stannous Chloride: Corrosive and can cause skin and eye irritation.

  • Hydrazine Derivatives: Many hydrazine compounds are toxic and potentially carcinogenic.[6][7][8] It is crucial to minimize exposure. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of this compound. By following the described protocol and adhering to the safety guidelines, researchers can confidently prepare this valuable synthetic intermediate. The provided mechanistic insights and characterization data serve to enhance the understanding and reproducibility of the synthesis.

References

An In-Depth Technical Guide to (4-Bromo-2-nitrophenyl)hydrazine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4-bromo-2-nitrophenyl)hydrazine, a key reagent for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, key reactivity, and applications, with a focus on providing actionable insights grounded in established scientific principles.

Core Chemical Identity

(4-Bromo-2-nitrophenyl)hydrazine is a substituted aromatic hydrazine characterized by a bromine atom and a nitro group on the phenyl ring. These substituents significantly influence its reactivity, making it a valuable precursor in various synthetic pathways.

  • IUPAC Name: (4-bromo-2-nitrophenyl)hydrazine[1]

  • CAS Number:

    • Free Base: 59488-34-5[1]

    • Hydrochloride Salt: 100032-79-9[2]

  • Molecular Formula: C₆H₆BrN₃O₂[1]

  • Molecular Weight: 232.03 g/mol [1]

The hydrochloride salt is often the commercially supplied form due to its increased stability.

Physicochemical & Safety Data

A thorough understanding of the compound's properties and safety profile is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
Appearance Data not available in search results
Melting Point ~185 °C (decomposition) (for Hydrochloride salt)[2][3]
Solubility Data not available in search results
Purity (Typical) 95%[2]
Storage Store in a dry, cool, and well-ventilated place[3]

Safety Profile:

(4-Bromo-2-nitrophenyl)hydrazine hydrochloride is classified as hazardous. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed. Causes skin and eye irritation.[3]

  • Precautionary Measures: Avoid contact with skin and eyes. Do not ingest. Avoid formation of dust.[3]

Synthesis Protocol: A Validated Approach

The synthesis of (4-bromo-2-nitrophenyl)hydrazine is typically achieved through a two-step process starting from the commercially available 4-bromo-2-nitroaniline. The process involves diazotization of the primary amine followed by reduction of the resulting diazonium salt.

Causality Behind Experimental Choices:

The choice of a two-step synthesis via a diazonium salt intermediate is a classic and reliable method for converting an aromatic amine to a hydrazine. The initial diazotization at low temperatures (0-5 °C) is critical to ensure the stability of the diazonium salt, which can be explosive if isolated or heated. The subsequent reduction using a mild reducing agent like sodium sulfite or tin(II) chloride is effective in converting the diazonium group to the hydrazine moiety without reducing the nitro group.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction Start 4-Bromo-2-nitroaniline (CAS: 875-51-4) Reagent1 HCl, NaNO₂ Start->Reagent1 0-5 °C Intermediate 4-Bromo-2-nitrobenzenediazonium chloride (in situ) Reagent1->Intermediate Reagent2 Reducing Agent (e.g., Na₂SO₃ or SnCl₂) Intermediate->Reagent2 Controlled Temp. Product (4-Bromo-2-nitrophenyl)hydrazine (CAS: 59488-34-5) Reagent2->Product caption Figure 1. Synthesis workflow for (4-bromo-2-nitrophenyl)hydrazine.

Figure 1. Synthesis workflow for (4-bromo-2-nitrophenyl)hydrazine.

Step-by-Step Methodology:

This protocol is based on established methods for the synthesis of phenylhydrazine derivatives.[4]

  • Preparation of the Diazonium Salt Solution:

    • Suspend 4-bromo-2-nitroaniline (1 equivalent) in a suitable aqueous acid (e.g., hydrochloric acid).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

    • Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

  • Reduction to the Hydrazine:

    • In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite or tin(II) chloride, typically 2-3 equivalents) in water, also cooled to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the reducing agent solution under vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir for a specified time (e.g., 1-2 hours), gradually warming to room temperature.

  • Isolation and Purification:

    • The product, (4-bromo-2-nitrophenyl)hydrazine, may precipitate from the solution.

    • Collect the solid by vacuum filtration and wash with cold water.

    • If the hydrochloride salt is desired, the product can be precipitated by acidifying the reaction mixture with concentrated hydrochloric acid.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity and Key Applications in Drug Development

The primary utility of (4-bromo-2-nitrophenyl)hydrazine lies in its application as a key building block in the synthesis of heterocyclic compounds, most notably indoles via the Fischer indole synthesis.

Fischer Indole Synthesis:

This classic reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form an indole ring system. The substituents on the phenylhydrazine ring directly translate to the corresponding positions on the resulting indole.

Using (4-bromo-2-nitrophenyl)hydrazine in a Fischer indole synthesis will yield indoles with a bromine atom at the 7-position and a nitro group at the 5-position.

Logical Relationship Diagram:

Fischer_Indole_Synthesis Hydrazine (4-Bromo-2-nitrophenyl)hydrazine Acid Acid Catalyst (e.g., H₂SO₄, PPA) Hydrazine->Acid Carbonyl Aldehyde or Ketone (e.g., Cyclohexanone) Carbonyl->Acid Indole 7-Bromo-5-nitroindole Derivative Acid->Indole Heat caption Figure 2. Fischer indole synthesis with (4-bromo-2-nitrophenyl)hydrazine.

Figure 2. Fischer indole synthesis with (4-bromo-2-nitrophenyl)hydrazine.

Significance in Medicinal Chemistry:

The resulting 7-bromo-5-nitroindole scaffold is a valuable intermediate in drug discovery. The nitro group can be reduced to an amine, providing a handle for further functionalization, while the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck) to introduce molecular diversity.

  • Neuropharmacology: Substituted nitroindoles are investigated for their potential as selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[5]

  • Oncology: Certain nitroindole derivatives have been explored for their anticancer properties.[5]

  • Fluorescent Probes: The indole scaffold can be modified to create fluorescent probes for biological imaging.[6]

Analytical Characterization

While specific experimental spectra for (4-bromo-2-nitrophenyl)hydrazine were not found in the search results, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the bromo, nitro, and hydrazine substituents. The hydrazine protons (-NH-NH₂) would likely appear as broad signals.

  • ¹³C NMR: The spectrum would display six signals for the aromatic carbons, with the carbons attached to the bromine, nitro, and hydrazine groups showing characteristic chemical shifts.

  • FTIR: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹), and C-Br stretching.

Conclusion

(4-Bromo-2-nitrophenyl)hydrazine is a strategically important reagent in organic synthesis, particularly for accessing the 7-bromo-5-nitroindole core structure. Its synthesis is straightforward, and its reactivity is well-defined, making it a reliable tool for medicinal chemists and researchers in drug development. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in the laboratory.

References

Molecular structure and weight of 4-Bromo-2-nitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-nitrophenylhydrazine stands as a pivotal reagent in the realm of synthetic organic chemistry. Its utility is most pronounced in the derivatization of carbonyl compounds and the synthesis of diverse heterocyclic systems. The distinct molecular framework, characterized by a bromine atom and a nitro group appended to a phenylhydrazine core, confers specific reactivity and chemical properties. These attributes are of considerable interest within medicinal chemistry and the broader field of drug development. This technical guide offers a comprehensive exploration of the molecular structure, physicochemical characteristics, synthesis, and varied applications of this compound. It is designed to be an exhaustive resource for researchers, scientists, and professionals, providing a blend of theoretical knowledge and practical, field-tested insights. To ensure scientific rigor and reproducibility, the protocols and data presented are substantiated by authoritative references.

Core Concepts and Introduction

This compound is a substituted hydrazine derivative that functions as a versatile building block in organic synthesis. The molecule's reactivity is significantly shaped by the presence of an electron-withdrawing nitro group and a halogen atom (bromine) on the aromatic ring, which modulates the nucleophilicity of the hydrazine moiety.[1] This specific substitution pattern is instrumental in its capacity to form stable hydrazone derivatives with aldehydes and ketones. This reaction is not only fundamental for qualitative analysis but also for the construction of complex molecular architectures. A thorough understanding of the interplay between these functional groups is essential for its effective utilization in a laboratory setting.

The primary value of this compound is its reaction with carbonyl compounds to yield brightly colored, crystalline hydrazones. This characteristic has been historically employed for the detection and characterization of aldehydes and ketones. In modern research, this reactivity is harnessed for the synthesis of more intricate heterocyclic structures, such as indoles and pyrazoles, which constitute the core scaffolds of numerous pharmacologically active compounds. The bromine atom serves as a convenient handle for subsequent functionalization via cross-coupling reactions, while the nitro group can be reduced to an amine, thereby opening additional pathways for molecular diversification.

Molecular Structure and Physicochemical Properties

A compound's structural and physical properties are fundamental to its practical application in research and development. This section outlines the key identifiers and characteristics of this compound.

Visualization of Molecular Structure

The spatial arrangement of atoms and functional groups in this compound is the primary determinant of its chemical behavior. The following diagram provides a visual representation of its molecular structure.

Caption: Molecular structure of this compound.

Summary of Physicochemical Data

A compilation of key physical and chemical properties is crucial for proper handling, storage, and the design of experiments.

PropertyValue
Molecular Formula C6H6BrN3O2[1]
Molecular Weight 232.04 g/mol [1][2]
Appearance Orange-red crystalline powder
Melting Point 105-108 °C
Solubility Soluble in hot ethanol, acetic acid. Insoluble in water.
CAS Number 59488-34-5[1][2]
PubChem CID 5702889[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically accomplished via a multi-step procedure commencing with a readily available precursor. A clear understanding of the underlying reaction mechanisms is vital for the optimization of both yield and purity.

Synthetic Workflow

The most prevalent laboratory-scale synthesis entails the diazotization of 4-bromo-2-nitroaniline, followed by the reduction of the resultant diazonium salt.

G cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Neutralization start 4-Bromo-2-nitroaniline intermediate 4-Bromo-2-nitrophenyldiazonium chloride start->intermediate  +   reagent1 NaNO2, HCl (aq) 0-5 °C reagent1->intermediate product_salt This compound hydrochloride intermediate->product_salt  +   reagent2 SnCl2, conc. HCl reagent2->product_salt final_product This compound (Free Base) product_salt->final_product  +   reagent3 NaOH (aq) reagent3->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2-nitroaniline

  • Sodium nitrite (NaNO2)

  • Concentrated hydrochloric acid (HCl)

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ice

Procedure:

  • Diazotization:

    • In a suitable flask, dissolve 4-bromo-2-nitroaniline in a mixture of concentrated HCl and water. Cool the resulting solution to 0-5 °C using an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.

    • Stir the diazonium salt solution for an additional 30 minutes in the ice bath.

  • Reduction:

    • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated HCl. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

    • Once the addition is complete, continue to stir the mixture for 1-2 hours at room temperature, during which the hydrochloride salt of the product will precipitate.

  • Isolation and Neutralization:

    • Filter the precipitate and wash it with a small volume of cold water.

    • Suspend the crude hydrochloride salt in water and add a solution of sodium hydroxide until the mixture becomes basic (pH > 8).

    • The free base of this compound will precipitate as a reddish-orange solid.

    • Filter the solid, wash it thoroughly with water until the washings are neutral, and then dry it under a vacuum.

  • Recrystallization (Optional):

    • For enhanced purity, the crude product can be recrystallized from hot ethanol or acetic acid.

Rationale for Experimental Choices:

  • Low Temperature: The diazotization reaction is conducted at low temperatures (0-5 °C) due to the inherent instability of diazonium salts at higher temperatures, which can lead to decomposition and the formation of byproducts, thereby reducing the overall yield.

  • Stannous Chloride as Reducing Agent: Stannous chloride is a widely used and effective reducing agent for the conversion of diazonium salts to hydrazines. The acidic conditions are essential for the reaction to proceed efficiently.

  • Neutralization: The product is initially formed as its hydrochloride salt. Neutralization with a base, such as NaOH, is necessary to deprotonate the hydrazine and precipitate the desired free base.

Applications in Drug Development and Organic Synthesis

The unique combination of functional groups present in this compound makes it a valuable reagent in several areas of chemical research, most notably in the synthesis of bioactive molecules.

Fischer Indole Synthesis

A primary application is its use in the Fischer indole synthesis, where it reacts with ketones or aldehydes under acidic conditions to form indole derivatives. These indole scaffolds are prevalent in a wide range of pharmaceuticals, including anti-inflammatory drugs, anti-cancer agents, and psychoactive compounds. The bromo and nitro substituents can be further modified to fine-tune the biological activity of the final indole product.

Synthesis of Pyrazole Derivatives

This compound can also be reacted with 1,3-dicarbonyl compounds to produce pyrazole derivatives. Pyrazoles represent another class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.

Derivatizing Agent for Carbonyls

In a more classical application, it serves as a derivatizing agent for aldehydes and ketones. The resulting hydrazones are typically stable, crystalline solids with sharp melting points, which aids in the identification and purification of carbonyl-containing compounds.

Visualization of Reaction Pathways

cluster_carbonyl_reaction Reaction with Carbonyl Compounds cluster_fischer_indole Fischer Indole Synthesis cluster_pyrazole_synthesis Pyrazole Synthesis reagent This compound carbonyl Aldehyde / Ketone reagent->carbonyl + dicarbonyl_compound 1,3-Dicarbonyl Compound reagent->dicarbonyl_compound + hydrazone Hydrazone Derivative carbonyl->hydrazone Forms acid_catalyst Acid Catalyst hydrazone->acid_catalyst with indole_product Substituted Indole acid_catalyst->indole_product Cyclizes to pyrazole_product Substituted Pyrazole dicarbonyl_compound->pyrazole_product Forms

Caption: Key reaction pathways involving this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical methodologies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will display characteristic signals for the aromatic protons and the hydrazine protons. The chemical shifts and coupling patterns are influenced by the bromo and nitro substituents.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the six aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the hydrazine group (around 3300 cm⁻¹), the asymmetric and symmetric N-O stretching of the nitro group (typically two bands in the regions of 1500-1530 cm⁻¹ and 1330-1370 cm⁻¹), and C-Br stretching (in the fingerprint region).

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The isotopic pattern of bromine (an approximate 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be observable in the mass spectrum, providing a definitive signature for the presence of a single bromine atom.

Safety, Handling, and Storage

As with any chemical reagent, it is imperative to follow proper safety precautions when handling this compound.

  • Hazard Identification: This compound is classified as a skin and eye irritant and may cause respiratory irritation. It is also harmful if swallowed.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3] All work should be conducted in a well-ventilated area or a chemical fume hood.[3]

  • Handling: Avoid the formation of dust and aerosols. In the event of skin or eye contact, rinse immediately with copious amounts of water.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable reagent in the fields of organic synthesis and drug discovery. Its utility stems from the specific reactivity imparted by its functional groups, which enables the construction of complex and biologically significant heterocyclic scaffolds. This guide has provided a thorough overview of its molecular structure, properties, synthesis, and applications, all grounded in established chemical principles and supplemented with practical protocols. By understanding the rationale behind experimental procedures and adhering to safe handling practices, researchers can effectively harness the synthetic potential of this versatile molecule.

References

An In-Depth Technical Guide to the Stability and Storage of 4-Bromo-2-nitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-nitrophenylhydrazine is a crucial reagent in the fields of chemical synthesis and drug development. Its unique molecular structure, featuring a hydrazine group ortho to a nitro group and para to a bromine atom, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds, particularly indoles, and as a derivatizing agent for aldehydes and ketones.[1][2] The successful application of this compound is intrinsically linked to its purity and stability, which are directly influenced by its storage and handling. This guide provides a comprehensive overview of the best practices for maintaining the integrity of this compound, grounded in an understanding of its chemical properties.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, and exposure to air and incompatible materials. Understanding these factors is paramount to preventing degradation and ensuring the reliability of experimental outcomes.

Thermal Stability
Light Sensitivity

Aromatic nitro compounds are known for their photochemical reactivity.[5] The search results indicate that a related compound, acetone 4-bromo-2-nitrophenylhydrazone, is light-sensitive.[6] This suggests that this compound itself is likely susceptible to degradation upon exposure to light, particularly UV radiation. Photo-induced reactions can lead to the formation of impurities, altering the compound's reactivity and potentially compromising the integrity of subsequent synthetic steps.

Oxidative and Chemical Instability

Hydrazine derivatives are susceptible to oxidation. The hydrazine moiety in this compound can be oxidized, leading to the formation of various byproducts. It is incompatible with strong oxidizing agents.[3] The nitro group, being strongly electron-withdrawing, influences the reactivity of the entire molecule.[7] Furthermore, contact with incompatible materials such as strong acids, acid chlorides, and reducing agents should be avoided to prevent vigorous reactions.[8]

A logical workflow for assessing and mitigating stability risks is presented below:

Caption: A logical workflow for assessing and mitigating stability risks for this compound.

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, strict adherence to proper storage and handling protocols is essential. These protocols are designed to mitigate the risks identified in the stability assessment.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound, based on information from safety data sheets and chemical suppliers.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)[9]To minimize thermal degradation and preserve long-term stability.
Light Store in a cool and dark place.[10]To prevent photo-degradation. The use of amber or opaque containers is highly recommended.
Atmosphere Store in a tightly closed container.[3][10]To prevent oxidation and reaction with atmospheric moisture. An inert atmosphere (e.g., argon or nitrogen) can be considered for long-term storage of highly sensitive batches.
Container Original, securely sealed containers.[6] Lined metal cans, plastic pails, or polyliner drums are suitable.[6]To prevent contamination and ensure compatibility with the container material.
Location Store in a well-ventilated area.[3][6] Store away from incompatible materials.[6][10]To ensure safety in case of accidental release and to prevent hazardous reactions.
Handling Procedures

Safe handling is as crucial as proper storage. The following step-by-step protocol should be followed when working with this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11] For procedures that may generate dust, a NIOSH-approved respirator is recommended.[3][11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[6][8]

  • Dispensing: When weighing or transferring the solid, use spark-proof tools and minimize the generation of dust.[11]

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent contamination. Do not return unused material to the original container.

  • Incompatible Materials: Keep the compound away from strong oxidizing agents, acids, acid chlorides, and reducing agents.[3][8]

  • Cleaning: After handling, wash hands thoroughly with soap and water.[6] Clean any spills promptly according to the accidental release measures outlined in the Safety Data Sheet.

The workflow for safe handling and use of this compound is illustrated in the following diagram:

Caption: A step-by-step workflow for the safe handling of this compound.

Purity Assessment and Quality Control

Regularly assessing the purity of this compound is essential to ensure the reliability of experimental results. Several analytical techniques can be employed for this purpose.

Analytical Methods for Purity Determination
Analytical TechniquePrincipleApplication for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantitative analysis of the main component and non-volatile impurities. A C18 reverse-phase column with a gradient of water and acetonitrile is a common starting point.[12][13][14]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Identification of volatile impurities and residual solvents.[12][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).Structural confirmation and absolute purity determination without the need for a specific reference standard.[15][16]
Thin-Layer Chromatography (TLC) A simple, qualitative technique for monitoring reaction progress and assessing the presence of impurities.Rapid purity checks and reaction monitoring.[13]
Experimental Protocol: Purity Assessment by HPLC

The following is a general protocol for the purity assessment of this compound by HPLC. This protocol should be optimized based on the specific instrumentation and impurities expected.

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step. For example: 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-20 min: 90% B; 20.1-25 min: 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Disposal of this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound and any materials contaminated with it must be treated as hazardous waste.

Waste Management Protocol
  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and leak-proof container for halogenated organic waste.[17][18] Do not mix with other waste streams.[17]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.[19][20]

  • Storage of Waste: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[20]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[19][21] Provide the company with the Safety Data Sheet (SDS) for the compound.[19]

A decision tree for the proper disposal of this compound waste is provided below:

Disposal_Decision_Tree Start Waste Generated Containing This compound IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Place in designated 'Halogenated Organic Solid Waste' container. IsSolid->SolidWaste Solid LiquidWaste Place in designated 'Halogenated Organic Liquid Waste' container. IsSolid->LiquidWaste Liquid LabelContainer Ensure container is properly labeled: 'Hazardous Waste' 'this compound' SolidWaste->LabelContainer LiquidWaste->LabelContainer StoreWaste Store in a secure satellite accumulation area. LabelContainer->StoreWaste ContactDisposal Arrange for pickup by a licensed hazardous waste contractor. StoreWaste->ContactDisposal

Caption: A decision tree for the proper disposal of waste containing this compound.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. By understanding its inherent stability characteristics and adhering to the stringent storage, handling, and disposal protocols outlined in this guide, researchers can ensure the reliability of their experimental outcomes and maintain a safe laboratory environment. The principles of proactive stability assessment, controlled storage, meticulous handling, and responsible waste management form the foundation of good scientific practice when working with this valuable chemical intermediate.

References

A Technical Guide to the Reaction of 4-Bromo-2-nitrophenylhydrazine with Ketones: Mechanism and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reaction between 4-bromo-2-nitrophenylhydrazine and various ketones serves as a powerful, albeit mechanistically nuanced, pathway for the synthesis of highly functionalized indole scaffolds. These resulting 7-bromo-5-nitroindoles are valuable intermediates in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the underlying reaction mechanism, beginning with the initial acid-catalyzed condensation to form the phenylhydrazone intermediate, followed by the intricate steps of the Fischer indole synthesis. We will dissect the profound electronic influence of the bromo and nitro substituents, which govern reaction kinetics and conditions. This document provides field-proven experimental protocols, data interpretation guidelines, and visual mechanistic diagrams to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness this important transformation.

Introduction: The Significance of Substituted Hydrazines in Heterocyclic Chemistry

The condensation of a substituted phenylhydrazine with an aldehyde or ketone is a foundational reaction in organic synthesis, most famously serving as the entry point to the Fischer indole synthesis.[1][2] The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[3][4] The specific reagent, this compound, offers a pre-functionalized starting material for creating indoles with specific substitution patterns that are otherwise difficult to access.

The presence of two strong electron-withdrawing groups (EWGs)—a nitro group at the ortho position and a bromine atom at the para position—dramatically influences the reactivity of the hydrazine.[5] Understanding these electronic effects is paramount for optimizing reaction conditions and achieving desired outcomes. This guide will illuminate the causal relationships between the substrate's electronic nature, the choice of catalyst, and the progression of the reaction through its key mechanistic stages.

The Core Mechanistic Pathway: A Two-Act Reaction

The overall transformation from this compound and a ketone to a substituted indole is best understood as a two-part process: the initial formation of a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.

Part I: Phenylhydrazone Formation - A Nucleophilic Addition-Elimination

The reaction commences with the formation of a 4-bromo-2-nitrophenylhydrazone. This is a classic condensation reaction that proceeds via a nucleophilic addition-elimination mechanism, typically under mild acid catalysis.[6][7]

  • Activation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of the ketone. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

  • Nucleophilic Attack: The terminal nitrogen (Nβ) of the this compound, being the more nucleophilic nitrogen, attacks the activated carbonyl carbon. This addition step forms a tetrahedral intermediate.[8]

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the stable C=N double bond of the phenylhydrazone.[9][10]

The presence of the electron-withdrawing nitro and bromo groups decreases the nucleophilicity of the hydrazine, which can slow this initial condensation step compared to unsubstituted phenylhydrazine. However, it is generally achievable under standard conditions, often by simply refluxing the reactants in an alcoholic solvent with a catalytic amount of acid like acetic acid.[11]

Part II: The Fischer Indole Synthesis - The Cyclization Cascade

The conversion of the isolated or in situ generated phenylhydrazone into the final indole product is the Fischer indole synthesis. This elegant transformation involves a sequence of tautomerization, rearrangement, and cyclization steps, and requires more forceful acidic conditions, especially for electron-deficient substrates.[1][12]

The generally accepted mechanism proceeds as follows:[2][5]

  • Tautomerization to Ene-hydrazine: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine isomer. This step is crucial as it creates the necessary π-system for the subsequent rearrangement.

  • Protonation: The ene-hydrazine is protonated at the imine nitrogen.

  • [5][5]-Sigmatropic Rearrangement: This is the key bond-forming step of the entire sequence.[13] A concerted, pericyclic[5][5]-sigmatropic rearrangement occurs, breaking the weak N-N bond and forming a new C-C bond between the aromatic ring and the enamine carbon. This temporarily disrupts the aromaticity of the phenyl ring, forming a di-imine intermediate.[14][15]

  • Rearomatization: The di-imine intermediate rapidly undergoes tautomerization to regain aromaticity, resulting in an aromatic amine with an imine side chain.

  • Cyclization and Aminal Formation: The nucleophilic aromatic amine attacks the electrophilic imine carbon in an intramolecular fashion. This 5-exo-trig cyclization, after proton transfer, forms a five-membered ring intermediate known as an aminal.[12]

  • Elimination of Ammonia: Under the acidic conditions, the aminal is unstable. Protonation of the exocyclic nitrogen atom leads to the elimination of ammonia (NH₃). A final deprotonation step re-establishes the aromaticity of the newly formed pyrrole ring, yielding the stable indole product.[1][5]

The following diagram illustrates the complete mechanistic pathway of the Fischer Indole Synthesis.

Fischer_Indole_Mechanism cluster_start Part 1: Hydrazone Formation cluster_fischer Part 2: Fischer Indole Synthesis (Acid-Catalyzed) Hydrazine This compound Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone + Ketone, H⁺ Ketone Ketone EneHydrazine Ene-hydrazine (Tautomer) Rearrangement [5][5]-Sigmatropic Rearrangement Diimine Di-imine Intermediate AromaticImine Aromatic Imine (Rearomatized) Aminal Cyclized Aminal Intermediate Indole Final Indole Product

Caption: Overall workflow of the reaction of this compound with a ketone.

Causality of Experimental Choices: The Impact of EWGs

The electron-withdrawing nitro and bromo groups are not passive spectators; they actively dictate the required experimental conditions.

  • Decreased Nucleophilicity: The EWGs pull electron density from the phenyl ring and, by extension, from the hydrazine nitrogens. This deactivation makes the hydrazine a weaker nucleophile.

  • Challenging Rearrangement: The critical[5][5]-sigmatropic rearrangement step involves the attack of the aromatic ring onto the enamine part. The electron-deficient nature of the substituted ring makes it less nucleophilic, thus increasing the activation energy for this step.[3]

  • Choice of Catalyst: Consequently, the Fischer indole synthesis with this compound typically requires stronger acid catalysts and/or higher temperatures than reactions with electron-rich hydrazines.[5] Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid, and Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃), are often employed to drive the reaction to completion.[1][16] PPA is particularly effective as it serves as both the acidic catalyst and a high-boiling solvent.

The detailed mechanistic steps are visualized below.

Detailed_Mechanism P1 Phenylhydrazone P2 Ene-hydrazine Tautomer P1->P2 Tautomerization P3 Protonated Ene-hydrazine P2->P3 + H⁺ P4 Di-imine Intermediate (Post-[5][5] Rearrangement) P3->P4 [5][5]-Sigmatropic Rearrangement P5 Aromatic Imine P4->P5 - H⁺ (Rearomatization) P6 Cyclized Intermediate (Aminal) P5->P6 Intramolecular Attack + H⁺ P7 Protonated Aminal P6->P7 + H⁺ P8 Final Indole Product P7->P8 - NH₄⁺

Caption: Step-by-step mechanism of the Fischer Indole Synthesis.

Experimental Protocols

The following protocols are provided as a self-validating framework. Researchers should monitor reaction progress using Thin-Layer Chromatography (TLC) and purify products accordingly.

Protocol 1: Synthesis of a 4-Bromo-2-nitrophenylhydrazone

This protocol describes the initial condensation reaction.

Materials:

  • This compound (1.0 eq.)

  • Ketone (e.g., Cyclohexanone) (1.1 eq.)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like ethanol.[3]

  • Add the ketone (1.1 eq.) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux (e.g., 80°C) for 1-2 hours.[17]

  • Monitor the formation of the hydrazone by TLC. The product is typically a brightly colored (yellow to orange) solid.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The hydrazone can be used in the next step without further purification if desired.

Protocol 2: Acid-Catalyzed Fischer Indole Synthesis

This protocol describes the cyclization of the phenylhydrazone to the indole.

Materials:

  • 4-Bromo-2-nitrophenylhydrazone (1.0 eq.)

  • Catalyst/Solvent (e.g., Polyphosphoric Acid (PPA) or Eaton's Reagent)

  • High-temperature reaction vessel

Procedure:

  • Place the 4-bromo-2-nitrophenylhydrazone (1.0 eq.) into a suitable reaction flask.

  • Add polyphosphoric acid (PPA) in excess (enough to ensure stirring is possible).

  • Heat the mixture with vigorous stirring to 100-160°C for 2-6 hours. The optimal temperature and time will depend on the ketone substrate and must be determined empirically.

  • Monitor the reaction by TLC (dissolving a small aliquot in a suitable organic solvent and neutralizing).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH solution) until the pH is basic. This must be done carefully in a fume hood as the process is highly exothermic.

  • The solid indole product will precipitate. Collect the solid by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[3]

Data Presentation and Spectroscopic Characterization

The successful synthesis of the intermediates and final products must be confirmed through rigorous characterization.

Table 1: Influence of Ketone Substrate on Reaction Outcome
Ketone SubstrateExpected Indole ProductTypical CatalystNotes
Acetone7-Bromo-2-methyl-5-nitro-1H-indolePPA, ZnCl₂Symmetrical ketone, single product expected.
Cyclohexanone6-Bromo-8-nitro-1,2,3,4-tetrahydrocarbazolePPA, Acetic AcidForms a tetracyclic indole structure.
2-ButanoneMixture of regioisomersPPA, H₂SO₄Asymmetrical ketone, can lead to a mixture of 7-bromo-2,3-dimethyl-5-nitro-1H-indole and 7-bromo-2-ethyl-5-nitro-1H-indole.
Spectroscopic Signatures:
  • Hydrazone Intermediate:

    • ¹H NMR: Appearance of a characteristic N-H proton signal (often a broad singlet) at high chemical shift (δ 9-11 ppm).

    • FTIR: Presence of a C=N stretching vibration around 1600-1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

    • UV-Vis: Strong absorption in the 350-400 nm range is typical for nitrophenylhydrazones.[18]

  • Indole Product:

    • ¹H NMR: Appearance of a new N-H proton signal characteristic of the indole ring (typically δ 10-12 ppm). Signals corresponding to the protons on the newly formed pyrrole ring will also be present.

    • ¹³C NMR: Appearance of new signals in the aromatic region corresponding to the carbons of the indole ring system.

    • Mass Spectrometry: The molecular ion peak will correspond to the mass of the indole product, reflecting the loss of ammonia from the hydrazone precursor.

Conclusion

The reaction of this compound with ketones is a robust method for synthesizing 7-bromo-5-nitro-substituted indoles. The success of this transformation hinges on a thorough understanding of its two-stage mechanism: hydrazone formation and the subsequent Fischer indole synthesis. The strong electron-withdrawing nature of the nitro and bromo substituents deactivates the phenylhydrazine ring, necessitating the use of strong acid catalysts and often elevated temperatures to drive the key[5][5]-sigmatropic rearrangement and cyclization steps. By carefully selecting reaction conditions and monitoring the transformation, researchers can effectively utilize this reaction to build complex heterocyclic molecules that are of significant interest in drug discovery and materials science.

References

A-Z Guide to Nucleophilic Addition-Elimination of Phenylhydrazines: Mechanism, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Phenylhydrazine

First characterized in 1875 by the pioneering chemist Hermann Emil Fischer, phenylhydrazine (C₆H₅NHNH₂) is a cornerstone reagent in the edifice of synthetic organic chemistry.[1] This deceptively simple molecule, an aromatic derivative of hydrazine, possesses a rich and versatile reactivity profile that has been exploited for over a century.[1] At its core, the chemistry of phenylhydrazine is dominated by the nucleophilic character of its terminal nitrogen atom, which readily engages in addition-elimination reactions with carbonyl compounds.[2]

This technical guide provides an in-depth exploration of this fundamental reaction class. We will dissect the nuanced, multi-step mechanism of phenylhydrazone formation and delve into its most significant synthetic application: the Fischer indole synthesis.[1] This reaction remains a pivotal method for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, natural products, and functional materials.[3][4] For researchers in drug discovery and process development, a mastery of this chemistry is not merely academic; it is an essential tool for the rational design and synthesis of novel molecular entities with profound biological activity.[5][6]

The Core Reaction: Mechanism of Phenylhydrazone Formation

The reaction between a phenylhydrazine and an aldehyde or ketone is a classic example of a nucleophilic addition-elimination, also known as a condensation reaction.[2] The process is not a single concerted step but a sequence of equilibria, the positions of which are critically dependent on the reaction conditions, particularly pH.[7]

The overall transformation can be dissected into three primary stages:

  • Nucleophilic Addition: The reaction initiates with the lone pair of the terminal, more nucleophilic -NH₂ group of phenylhydrazine attacking the electrophilic carbonyl carbon. This addition breaks the carbonyl π-bond, transferring the electrons to the oxygen and forming a zwitterionic tetrahedral intermediate.

  • Proton Transfer (Carbinolamine Formation): A rapid intramolecular or solvent-mediated proton transfer occurs from the newly bonded nitrogen to the oxygen anion, yielding a neutral tetrahedral intermediate known as a carbinolamine.[7]

  • Acid-Catalyzed Dehydration (Elimination): Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen then assists in the elimination of a water molecule, forming a C=N double bond. Subsequent deprotonation of the nitrogen yields the final, stable phenylhydrazone product.[7]

The causality of acid catalysis is paramount. The reaction rate exhibits a characteristic bell-shaped curve with respect to pH.

  • At high pH (basic/neutral): The dehydration of the carbinolamine intermediate is the rate-determining step and is slow due to the poor leaving group nature of the hydroxide ion (-OH).[7]

  • At optimal pH (weakly acidic, ~4-5): The acid concentration is sufficient to catalyze dehydration by protonating the hydroxyl group, but not so high as to significantly protonate the starting phenylhydrazine, which would deactivate its nucleophilicity.

  • At low pH (strongly acidic): The phenylhydrazine nucleophile is extensively protonated to its non-nucleophilic phenylhydrazinium salt, effectively halting the initial addition step.

Mechanism of Phenylhydrazone Formation

Premier Application: The Fischer Indole Synthesis

The true synthetic power of phenylhydrazones is realized in their conversion to indoles via the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[3][8] This acid-catalyzed thermal cyclization remains one of the most versatile and widely used methods for preparing substituted indoles.[9]

The mechanism is more complex than the initial hydrazone formation but is a well-elucidated sequence of events:[3][10]

  • Tautomerization: The initially formed phenylhydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.[8][11] This step is crucial as it positions the molecule for the subsequent rearrangement. The carbonyl substrate must have at least two alpha-hydrogens for this to occur.[8][11]

  • [8][8]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement (akin to a Cope rearrangement), which breaks the weak N-N bond and forms a new C-C bond between the aromatic ring and the former alpha-carbon of the carbonyl compound.[3][8] This step temporarily disrupts the aromaticity of the phenyl ring.

  • Rearomatization & Cyclization: The resulting di-imine intermediate quickly rearomatizes. The newly formed aniline-type nitrogen then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered ring aminal intermediate.[3][11]

  • Ammonia Elimination: Under the acidic conditions, the terminal nitrogen of the aminal is protonated, and a molecule of ammonia (NH₃) is eliminated, which drives the reaction forward.[10][11] This final step regenerates the aromaticity of the newly formed pyrrole ring, yielding the stable indole product.

Key Stages of the Fischer Indole Synthesis

Field-Proven Methodologies and Experimental Design

The translation of mechanistic understanding into successful laboratory practice requires careful consideration of reaction parameters. The synthesis of 2-phenylindole from acetophenone and phenylhydrazine serves as a robust and illustrative example.[12][13] This is often performed as a two-step sequence, with the option for a one-pot procedure where the intermediate hydrazone is not isolated.[14]

Experimental Protocol: Synthesis of 2-Phenylindole

Part A: Synthesis of Acetophenone Phenylhydrazone [4][12]

  • Materials:

    • Acetophenone (1.0 eq.)

    • Phenylhydrazine (1.0 eq.)

    • 95% Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Combine equimolar amounts of acetophenone and phenylhydrazine in a round-bottom flask.

    • Add 95% ethanol as a solvent, followed by a few drops of glacial acetic acid to catalyze the reaction.[15]

    • Gently warm the mixture (e.g., on a steam bath or in a water bath at 60-80°C) with stirring for 30-60 minutes.[4][15]

    • Monitor the reaction's completion by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry. The typical melting point of the pure product is 106°C.

Part B: Fischer Indolization to 2-Phenylindole [12][15]

  • Materials:

    • Acetophenone phenylhydrazone (from Part A)

    • Acid Catalyst (e.g., Polyphosphoric Acid (PPA) or anhydrous Zinc Chloride)

    • Water

    • Ethanol (for recrystallization)

  • Procedure:

    • In a suitable beaker or flask, intimately mix the acetophenone phenylhydrazone with the acid catalyst. Polyphosphoric acid is often an effective and convenient choice.[15] Anhydrous zinc chloride is a classic, potent Lewis acid catalyst for this reaction.[12]

    • Heat the mixture to a high temperature (e.g., 100°C for PPA, or 170°C for ZnCl₂) with vigorous stirring.[12][15] The mixture will become liquid, and fumes may evolve.

    • Maintain the temperature for 5-15 minutes.[12][15]

    • Carefully pour the hot reaction mixture into a large volume of cold water to precipitate the crude product and dissolve the acid.[15]

    • Collect the crude 2-phenylindole by filtration and wash thoroughly with water.

    • Purify the crude product by recrystallization from hot ethanol to yield the final product (m.p. 188-189°C).[12]

Workflow cluster_step1 Part A: Hydrazone Formation cluster_step2 Part B: Indolization cluster_purification Purification mix Mix Acetophenone, Phenylhydrazine, EtOH, Acetic Acid heat Heat (60-80°C) & Monitor by TLC mix->heat cool Cool in Ice Bath heat->cool filtrate1 Filter & Wash (Cold EtOH) cool->filtrate1 hydrazone Isolate Acetophenone Phenylhydrazone filtrate1->hydrazone mix_acid Mix Hydrazone with Acid Catalyst (e.g., PPA) hydrazone->mix_acid Transfer heat_high Heat (100-170°C) mix_acid->heat_high quench Pour into Cold Water heat_high->quench filtrate2 Filter & Wash (Water) quench->filtrate2 recrystallize Recrystallize from Hot Ethanol filtrate2->recrystallize Transfer Crude Solid product Pure 2-Phenylindole recrystallize->product

Experimental Workflow for 2-Phenylindole Synthesis

Scope, Applications, and Quantitative Insights

The Fischer indole synthesis is remarkably versatile, but its success is highly dependent on the electronic nature of the substrates and the choice of catalyst.[4][16] A judicious selection of conditions is critical for optimizing yields and minimizing side reactions.[17]

Phenylhydrazine SubstituentCarbonyl CompoundAcid CatalystTemp (°C)Yield (%)
H (Phenylhydrazine)AcetophenoneZnCl₂17072-80
p-CH₃Isopropyl methyl ketoneAcetic AcidReflux~High
p-NO₂Isopropyl methyl ketoneAcetic Acid/HClReflux30
H (Phenylhydrazine)CyclohexanoneAcetic Acid/i-PrOH200 (Flow)96

Table compiled from data in references[12][18][19]. Yields are representative and can vary based on specific conditions.

The data illustrates that electron-donating groups (e.g., -CH₃) on the phenylhydrazine ring generally facilitate the reaction, while strong electron-withdrawing groups (e.g., -NO₂) can significantly hinder it, often requiring harsher conditions.[18]

The indole scaffold synthesized via this method is of immense importance to the pharmaceutical industry.[20][21] Notable examples include:

  • Triptans: A class of antimigraine drugs, such as Sumatriptan, are frequently synthesized using the Fischer methodology.[3]

  • Anti-inflammatory Agents: Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) built upon an indole core.[3]

  • Oncology: Many indole derivatives are explored as anticancer agents due to their ability to interact with various biological targets.[6][22]

Conclusion

The nucleophilic addition-elimination reaction of phenylhydrazines with carbonyls is a foundational transformation in organic chemistry. It provides direct access to phenylhydrazones, which are not merely stable derivatives for characterization but are pivotal intermediates for more complex syntheses. The subsequent Fischer indole synthesis transforms these intermediates into one of the most important heterocyclic scaffolds in medicinal chemistry. A thorough, mechanistic understanding of both reaction stages, coupled with informed, field-proven experimental design, empowers researchers to harness this timeless reaction for the development of next-generation therapeutics and advanced materials.

References

Solubility of 4-Bromo-2-nitrophenylhydrazine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-nitrophenylhydrazine in Organic Solvents

Abstract

This compound is a crucial reagent and intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and chromogenic agents. A thorough understanding of its solubility characteristics is paramount for its effective use in reaction design, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of this compound. We delve into its physicochemical properties, the theoretical principles governing its solubility, a predicted solubility profile in common organic solvents, and detailed, field-proven protocols for both qualitative and quantitative solubility determination. Furthermore, this guide offers practical insights into leveraging solubility data for purification by recrystallization, ensuring researchers, scientists, and drug development professionals can handle and utilize this compound with maximum efficiency and safety.

Introduction to this compound

This compound (C₆H₆BrN₃O₂) is an aromatic hydrazine derivative characterized by a phenyl ring substituted with a bromine atom, a nitro group, and a hydrazine functional group.[1] The strategic placement of these groups—the electron-withdrawing nitro group ortho to the hydrazine moiety and the bromine atom para to it—imparts unique chemical reactivity and physical properties to the molecule. These features make it a valuable building block in the synthesis of heterocyclic compounds, such as indoles and pyrazoles, which are common scaffolds in medicinal chemistry. Its utility also extends to analytical chemistry, where it can be used to derivatize aldehydes and ketones.

A compound's solubility dictates its behavior in a given medium, influencing reaction kinetics, purification efficiency, and the feasibility of formulation strategies. For drug development professionals, poor solubility can be a significant impediment to bioavailability and therapeutic efficacy. Therefore, a predictive understanding and the ability to experimentally verify the solubility of this compound are critical for its successful application.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₆BrN₃O₂PubChem[1]
Molecular Weight 232.04 g/mol PubChem[1]
Predicted Boiling Point 336.6 ± 32.0 °CChemicalBook[2]
Predicted Density 1.869 ± 0.06 g/cm³ChemicalBook[2]
Predicted pKa 3.34 ± 0.27ChemicalBook[2]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Topological Polar Surface Area 83.9 ŲPubChem[1]

The presence of two hydrogen bond donors (the -NHNH₂ group) and four acceptors (the nitrogen atoms and the oxygen atoms of the nitro group) suggests a high potential for interaction with polar solvents.[1] The significant topological polar surface area further supports this, indicating that the molecule has substantial polar character. However, the bulky bromine atom and the benzene ring contribute to its nonpolar, lipophilic nature. This duality is key to understanding its solubility profile.

The "Like Dissolves Like" Principle: A Theoretical Framework

The foundational principle governing solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3] This can be broken down by solvent class:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given this compound's capacity for hydrogen bonding, it is expected to have some solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents have high dipole moments but lack O-H or N-H bonds. They can only act as hydrogen bond acceptors. They are excellent at dissolving polar molecules, and it is anticipated that this compound will be highly soluble in solvents like DMSO.[4]

  • Nonpolar Solvents (e.g., hexane, toluene, dichloromethane): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. The aromatic ring and bromine atom of the target molecule will promote solubility in these solvents, although the polar nitro and hydrazine groups will counteract this.

The hydrazine group also imparts weak basicity, suggesting that solubility may be enhanced in acidic aqueous solutions due to the formation of a more soluble hydrochloride salt.[5][6]

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following qualitative solubility profile for this compound in common laboratory solvents is predicted. This table serves as a starting point for experimental design.

SolventSolvent ClassPredicted SolubilityRationale
Water Polar ProticLowThe large, nonpolar aromatic ring and bromine atom outweigh the polarity of the nitro and hydrazine groups.
Methanol / Ethanol Polar ProticModerateCapable of hydrogen bonding, but the hydrocarbon portion limits high solubility.[4]
Acetone Polar AproticSolubleA good general-purpose solvent for moderately polar compounds.[7]
Ethyl Acetate Moderately PolarSolubleEffective for compounds of intermediate polarity.[7]
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleA powerful polar aprotic solvent known for dissolving a wide range of organic compounds.[4]
Acetonitrile Polar AproticSolubleIts polarity should facilitate the dissolution of the molecule.
Dichloromethane (DCM) NonpolarModerately SolubleThe molecule's organic character suggests some solubility.[4]
Toluene NonpolarLow to ModerateThe aromatic nature of toluene will interact favorably with the phenyl ring.
Hexane NonpolarInsolubleThe high polarity of the nitro and hydrazine groups will prevent dissolution in this aliphatic hydrocarbon.
5% Hydrochloric Acid (aq) Aqueous AcidSolubleThe basic hydrazine group will be protonated to form a water-soluble salt.[8]
5% Sodium Hydroxide (aq) Aqueous BaseInsolubleThe molecule does not possess a sufficiently acidic proton to react with a dilute base.

Experimental Protocols for Solubility Determination

Theoretical predictions must be validated through empirical testing. The following protocols provide robust methodologies for both qualitative classification and precise quantitative measurement.

Workflow for Qualitative Solubility Classification

This initial screening process efficiently categorizes the compound based on its solubility in a sequence of solvents, providing strong clues about its functional groups and overall polarity.[5][9]

Fig 1: Qualitative Solubility Analysis Workflow

Step-by-Step Protocol:

  • Water Solubility: Add 25 mg of this compound to a test tube. Add 0.75 mL of deionized water in three portions, vortexing vigorously after each addition. If the compound dissolves completely, it is water-soluble.[9]

  • pH Test (if water-soluble): Test the resulting aqueous solution with litmus or pH paper. An acidic pH indicates an acidic compound, while a basic pH suggests a base.[8] For this compound, a slightly basic pH would be expected due to the hydrazine group.

  • Acid/Base Solubility (if water-insoluble): If the compound is insoluble in water, test its solubility in 5% HCl and 5% NaOH using the same procedure as step 1.[5]

  • Interpretation:

    • Solubility in 5% HCl indicates the presence of a basic functional group (e.g., an amine or hydrazine).[8] this compound is expected to be soluble in 5% HCl.

    • Solubility in 5% NaOH would indicate an acidic functional group, which is not expected for this compound.

Protocol for Quantitative Solubility Measurement (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Chosen organic solvent (e.g., ethanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid at the end of the experiment is critical to ensure saturation.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids.

  • Quantification:

    • Accurately determine the mass or volume of the filtered saturated solution.

    • Evaporate the solvent under reduced pressure and weigh the remaining solid residue.

    • Alternatively, dilute the filtered solution with a known volume of solvent and determine the concentration using a pre-calibrated analytical method like HPLC-UV.

  • Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Application: Solvent Selection for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and its success hinges on selecting an appropriate solvent system.[7] The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures.[10][11]

Fig 2: Workflow for Single-Solvent Recrystallization

Protocol for Solvent Selection:

  • Initial Screening: Place ~25 mg of crude this compound into a test tube. Add a potential solvent (e.g., ethanol) dropwise at room temperature.

  • Cold Test: If the compound dissolves readily at room temperature, the solvent is unsuitable as a single recrystallization solvent because recovery will be poor.[7]

  • Hot Test: If the compound is insoluble or sparingly soluble in the cold solvent, heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation: An ideal solvent will result in the formation of a large quantity of pure crystals upon cooling. If no crystals form, there may have been too much solvent added. If the compound "oils out," a different solvent or a two-solvent system may be required. Based on the predicted profile, a solvent like ethanol or a mixed system such as ethanol/water or ethyl acetate/hexane would be promising candidates for the recrystallization of this compound.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound hydrochloride is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling and solubility experiments should be conducted inside a certified chemical fume hood. Refer to the latest SDS for complete safety and disposal information before beginning any work.[12][13]

Conclusion

This guide has provided a detailed technical overview of the solubility of this compound. By combining theoretical principles with practical, step-by-step experimental protocols, researchers and developers can confidently predict, measure, and manipulate the solubility of this important chemical intermediate. The provided workflows for solubility determination and recrystallization solvent selection offer a systematic approach to optimizing its use in synthesis and purification, ultimately facilitating the development of novel chemical entities in the pharmaceutical and materials science industries.

References

Spectroscopic Characterization of 4-Bromo-2-nitrophenylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-bromo-2-nitrophenylhydrazine, a key intermediate in various chemical syntheses. The following sections detail the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, offering insights into the structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a thorough understanding of the spectroscopic properties of this molecule.

Molecular Structure and Properties

This compound possesses the chemical formula C₆H₆BrN₃O₂ and a molecular weight of approximately 232.03 g/mol .[1] Its structure, featuring a substituted aromatic ring with a bromine atom, a nitro group, and a hydrazine moiety, gives rise to a unique spectroscopic fingerprint that is crucial for its identification and characterization.

PropertyValueSource
IUPAC Name(4-bromo-2-nitrophenyl)hydrazinePubChem[1]
Molecular FormulaC₆H₆BrN₃O₂PubChem[1]
Molecular Weight232.03 g/mol PubChem[1]
CAS Number59488-34-5PubChem[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring the mass spectrum of this compound would involve the following steps:

  • Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

  • Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, causes the molecule to lose an electron, forming a radical cation (M⁺•), the molecular ion.

  • Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged species.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Interpretation and Fragmentation Pathway

The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺• and [M+2]⁺•) of similar intensity, separated by 2 m/z units.

Predicted Mass Spectral Data:

m/z (Predicted)IonDescription
231/233[C₆H₆⁷⁹BrN₃O₂]⁺• / [C₆H₆⁸¹BrN₃O₂]⁺•Molecular Ion Peak (M⁺•)
214/216[C₆H₄⁷⁹BrN₂O₂]⁺• / [C₆H₄⁸¹BrN₂O₂]⁺•Loss of NH₂
186/188[C₆H₄⁷⁹BrN₂]⁺• / [C₆H₄⁸¹BrN₂]⁺•Loss of NO₂
157/159[C₆H₄⁷⁹Br]⁺• / [C₆H₄⁸¹Br]⁺•Loss of N₂H₂O
76[C₆H₄]⁺•Loss of Br, NO₂, and N₂H₂

The fragmentation of this compound is anticipated to proceed through several key pathways, initiated by the cleavage of the weaker bonds.

fragmentation M [C₆H₆BrN₃O₂]⁺• m/z = 231/233 F1 [C₆H₄BrN₂O₂]⁺• m/z = 214/216 M->F1 -NH₂ F2 [C₆H₄BrN₂]⁺• m/z = 186/188 M->F2 -NO₂ F3 [C₆H₄Br]⁺• m/z = 157/159 F2->F3 -N₂ F4 [C₆H₄]⁺• m/z = 76 F3->F4 -Br

Caption: Proposed Mass Spectral Fragmentation Pathway for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present in a compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

A common and convenient method for obtaining the IR spectrum of a solid sample like this compound is using an FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

  • Sample Scan: The infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and at frequencies corresponding to the vibrational modes of the molecule, the energy is absorbed.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups. The interpretation relies on comparing the observed peaks to known vibrational frequencies of similar functional groups in related molecules.[2][3][4][5]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchHydrazine (-NH-NH₂)
3100-3000C-H stretchAromatic
1620-1580C=C stretchAromatic Ring
1550-1500N-O asymmetric stretchNitro (-NO₂)
1360-1320N-O symmetric stretchNitro (-NO₂)
1100-1000C-N stretchAryl-N
850-800C-H out-of-plane bend1,2,4-trisubstituted benzene
700-600C-Br stretchAryl-Br

The presence of strong absorption bands for the N-H stretches of the hydrazine group, the asymmetric and symmetric stretches of the nitro group, and the various vibrations of the substituted benzene ring will be key identifiers in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and number of different types of protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to provide a chemical shift reference at 0 ppm.

  • Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by removing ¹H-¹³C coupling.[6]

  • Data Processing: The FID is Fourier-transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and integrated (for ¹H NMR).

¹H NMR Data Interpretation

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the hydrazine protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The nitro group is strongly electron-withdrawing, while the bromine atom and the hydrazine group have more complex effects.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH-3
~7.5dd1HH-5
~7.0d1HH-6
~5.0 (broad)s2H-NH₂
~7.8 (broad)s1H-NH-
  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be significantly deshielded and appear at a high chemical shift. It will likely appear as a doublet due to coupling with H-5.

  • H-5: This proton is coupled to both H-3 and H-6, likely resulting in a doublet of doublets.

  • H-6: This proton is ortho to the hydrazine group and will be coupled to H-5, appearing as a doublet.

  • -NH₂ and -NH-: The hydrazine protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | |---|---|---| | ~145 | C-2 (attached to -NO₂) | | ~140 | C-1 (attached to -NHNH₂) | | ~135 | C-5 | | ~125 | C-3 | | ~120 | C-6 | | ~115 | C-4 (attached to -Br) |

The carbons directly attached to the electron-withdrawing nitro group and the nitrogen of the hydrazine group (C-2 and C-1) are expected to be the most deshielded. The carbon attached to the bromine atom (C-4) will also have a characteristic chemical shift.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data C-H Framework NMR->NMR_Data Structure Structural Elucidation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive analysis of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data provides a robust framework for the unequivocal identification and structural elucidation of this compound. The predicted spectral data, based on established principles and comparison with analogous compounds, offer a detailed guide for researchers working with this important chemical intermediate. The combination of these techniques allows for a high degree of confidence in the characterization of the molecule's structure and purity.

References

Methodological & Application

Application Note & Protocol: High-Sensitivity HPLC-UV Analysis of Carbonyl Compounds using 4-Bromo-2-nitrophenylhydrazine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Carbonyl Quantification

Carbonyl compounds, a class of organic molecules containing a carbon-oxygen double bond (C=O), are ubiquitous in environmental, biological, and industrial systems. They are key components in pharmaceutical synthesis, common contaminants in air and water, and critical biomarkers for oxidative stress. However, the direct quantitative analysis of many low-molecular-weight aldehydes and ketones is hampered by two significant challenges: their high volatility and their lack of a strong native chromophore, which precludes sensitive detection by UV-Visible spectrophotometry.[1]

Chemical derivatization offers a robust solution to these problems.[2][3] By reacting the target carbonyl compound with a specialized reagent, a new, more stable, and highly detectable derivative is formed. This application note provides a detailed protocol for the derivatization of aldehydes and ketones using 4-Bromo-2-nitrophenylhydrazine, a potent reagent analogous to the widely-used 2,4-dinitrophenylhydrazine (DNPH).[4][5] This process yields stable 4-bromo-2-nitrophenylhydrazone derivatives that possess a strong chromophore, making them ideal for high-sensitivity quantification via High-Performance Liquid Chromatography with UV detection (HPLC-UV). The presence of the bromine atom also provides a distinct isotopic signature, offering potential advantages for subsequent mass spectrometric confirmation.

Principle of Derivatization: The Nucleophilic Addition-Elimination Reaction

The derivatization of a carbonyl compound with this compound is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[4][6] The reaction proceeds in a mildly acidic environment, which is crucial for catalyzing the key steps.

Mechanism Overview:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazine group (-NH₂) in this compound, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.[5]

  • Dehydration (Elimination): The carbinolamine is then protonated at the oxygen atom, forming a good leaving group (water). A subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of a stable C=N double bond.[6]

The final product is a 4-bromo-2-nitrophenylhydrazone, a molecule that is significantly less volatile and incorporates the highly conjugated (and therefore UV-active) nitrophenyl ring system.[1]

Comprehensive Experimental Protocol

This section provides a self-validating protocol. The inclusion of a reagent blank is critical for ensuring that solvents and handling procedures do not introduce carbonyl contamination.[7]

Required Materials and Reagents
  • Derivatizing Reagent: this compound (C₆H₆BrN₃O₂)

  • Carbonyl Standards: Formaldehyde, Acetaldehyde, Acetone, Hexanal, etc. (as required for calibration)

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Reagent-grade Water (H₂O)

  • Acid Catalyst: Perchloric acid (HClO₄) or Sulfuric acid (H₂SO₄)

  • Buffers: As needed for sample pH adjustment (e.g., acetate buffer).[8]

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance, vortex mixer, sonicator.

    • Calibrated volumetric flasks and micropipettes.

    • Syringe filters (0.22 µm, PTFE or nylon).

    • (Optional) Solid-Phase Extraction (SPE) manifold and C18 cartridges (e.g., 500 mg, 6 mL) for sample cleanup.[7][8]

Preparation of Solutions
  • Derivatizing Solution (0.5 mg/mL):

    • Accurately weigh 25 mg of this compound into a 50 mL volumetric flask.

    • Add approximately 40 mL of HPLC-grade acetonitrile.

    • Sonicate for 5-10 minutes to dissolve completely.

    • Carefully add 0.2 mL of concentrated perchloric acid as a catalyst.

    • Bring to final volume with acetonitrile and mix thoroughly.

    • Expert Note: This solution is best prepared fresh daily. The acidic environment is crucial for the reaction, but prolonged storage can lead to reagent degradation.

  • Carbonyl Stock Standards (1000 µg/mL):

    • Prepare individual stock solutions for each target carbonyl compound in acetonitrile.

    • Store in amber vials at 4°C.

  • Working Calibration Standards (0.1 - 10 µg/mL):

    • Prepare a mixed intermediate standard from the stock solutions.

    • Perform serial dilutions of the intermediate standard with acetonitrile to create a calibration curve with at least 5 concentration levels.

Derivatization Workflow

The following workflow details the derivatization of both calibration standards and unknown samples.

Caption: Workflow for carbonyl derivatization with this compound.

Step-by-Step Protocol
  • Reaction Setup: Into a clean glass vial, pipette 500 µL of the carbonyl standard or sample. To create a reagent blank , use 500 µL of pure acetonitrile instead of a sample.

  • Add Reagent: Add 500 µL of the this compound derivatizing solution to each vial.

  • Incubation: Cap the vials tightly, vortex for 30 seconds, and incubate in a water bath or heating block at 40°C for 60 minutes to ensure the reaction goes to completion.[7]

  • Post-Reaction Processing (for clean samples/standards):

    • Allow the vials to cool to room temperature.

    • Quantitatively transfer the contents to a 10 mL volumetric flask and bring to volume with acetonitrile.

  • Post-Reaction Processing (for complex matrices using SPE):

    • After cooling, dilute the reaction mixture with 5 mL of reagent-grade water.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. Do not let the cartridge go dry.

    • Load the diluted sample onto the cartridge.

    • Wash the cartridge with 5 mL of a 40:60 acetonitrile:water solution to remove polar interferences.

    • Elute the hydrazone derivatives with 2 mL of pure acetonitrile into a 10 mL volumetric flask. Bring to final volume with acetonitrile.

  • Final Preparation: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis and Data Interpretation

Recommended HPLC Conditions

The resulting hydrazones are well-suited for separation on a C18 reversed-phase column. The conditions below provide an excellent starting point for method development.

ParameterRecommended SettingExpert Rationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good hydrophobic retention for the hydrazone derivatives.[9]
Mobile Phase A H₂OStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile (ACN)Strong organic solvent for eluting the derivatives.
Gradient 60% B to 95% B over 20 min, hold 5 minA gradient is necessary to resolve a range of carbonyl derivatives with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35°CImproves peak shape and reproducibility.
Injection Vol. 10 µLA typical volume; can be adjusted based on concentration.
Detection UV-Vis/DAD at ~350-370 nm Self-Validation Step: Scan the spectrum of a derivatized standard (e.g., formaldehyde derivative) from 200-600 nm to determine the precise wavelength of maximum absorbance (λmax). This will differ from the ~360 nm used for DNPH derivatives.[7][8]
Interpreting Results and Ensuring Trustworthiness
  • Calibration Curve: Plot the peak area of each derivatized carbonyl standard against its known concentration. A linear regression with a correlation coefficient (r²) > 0.999 is indicative of a reliable method.

  • Reagent Blank: The chromatogram for the reagent blank should be free of significant peaks at the retention times of your target analytes. Presence of peaks indicates contamination in your solvents or reagents.

  • E/Z Isomers: Be aware that hydrazone formation can result in E- and Z-stereoisomers due to the restricted rotation around the C=N bond.[10][11] This may manifest as split or broadened peaks for some aldehydes. If this poses a significant issue for quantification, chromatographic conditions (e.g., temperature, mobile phase) can be optimized to co-elute them, or a post-derivatization reduction step can be employed to convert the C=N double bond to a single bond.[10]

Conclusion

The use of this compound as a derivatizing agent provides a highly effective and sensitive method for the quantification of carbonyl compounds. This protocol leverages a well-understood condensation reaction to transform analytically challenging analytes into stable, UV-active derivatives suitable for routine HPLC analysis. By following the detailed steps for derivatization, cleanup, and chromatographic separation, researchers can achieve reliable and reproducible quantification of aldehydes and ketones in a variety of sample matrices, advancing research in fields from environmental science to pharmaceutical quality control.

References

Application Note: A Validated Protocol for the Sensitive Detection of Aldehydes and Ketones Using 4-Bromo-2-nitrophenylhydrazine as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Principle and Scientific Rationale

Aldehydes and ketones are a class of organic compounds characterized by the presence of a carbonyl functional group (C=O). Direct analysis of many low-molecular-weight carbonyls by reversed-phase HPLC is often challenging due to their high volatility, low UV absorbance, and poor retention on nonpolar stationary phases.[1]

Chemical derivatization addresses these challenges by converting the analytes into more stable, less volatile, and more easily detectable derivatives. 4-Bromo-2-nitrophenylhydrazine, an analogue of the well-known 2,4-dinitrophenylhydrazine (DNPH), serves as an excellent derivatizing agent.[2][3] It reacts with the carbonyl group in a condensation reaction to form a stable 4-bromo-2-nitrophenylhydrazone derivative.[4][5][6]

Causality of Reagent Choice: The resulting hydrazone possesses a significantly larger chromophore due to the extended conjugated π-system of the aromatic ring and the C=N double bond. This structural change shifts the maximum UV absorbance to a longer, more specific wavelength (typically 360-400 nm), dramatically enhancing detection sensitivity and allowing for quantification at trace levels.[1][7][8] The bromine and nitro groups further enhance the electron-withdrawing nature of the reagent, contributing to the stability and chromatographic properties of the derivative.

Reaction Mechanism: Nucleophilic Addition-Elimination

The derivatization process is a classic example of a nucleophilic addition-elimination reaction, which is typically acid-catalyzed.[4][5][6]

  • Protonation (Acid Catalysis): The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst (e.g., sulfuric or trifluoroacetic acid). This step increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the 4-Br-2-NPH acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate called a carbinolamine.[2]

  • Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. This dehydration step is also acid-catalyzed and results in the formation of a stable C=N double bond, yielding the final 4-bromo-2-nitrophenylhydrazone product.[4][5][6]

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 R₁-C(=O)-R₂ (Aldehyde/Ketone) Carbinolamine Carbinolamine Intermediate R1->Carbinolamine + H⁺ (Catalyst) + 4-Br-2-NPH (Nucleophilic Addition) NPH 4-Br-2-NPH Hydrazone 4-bromo-2-nitrophenylhydrazone Carbinolamine->Hydrazone - H₂O (Elimination/Dehydration) Water H₂O

Caption: Nucleophilic addition-elimination mechanism.

Overall Experimental Workflow

The entire process, from sample collection to final data analysis, follows a structured sequence designed to ensure accuracy and reproducibility.

Workflow A Sample Collection & Preparation B Addition of 4-Br-2-NPH Derivatizing Reagent A->B C Acid-Catalyzed Reaction (e.g., 60°C for 20 min) B->C D Cooling & Dilution with Mobile Phase C->D E HPLC Injection D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (e.g., 360 nm) F->G H Data Acquisition & Quantification G->H

Caption: General workflow for carbonyl analysis.

Detailed Experimental Protocol

4.1. Materials and Reagents

  • Derivatizing Agent: this compound (CAS 59488-34-5)[9]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Acid Catalyst: Trifluoroacetic acid (TFA) or Sulfuric Acid (H₂SO₄)

  • Analytes: Aldehyde/Ketone standards (e.g., formaldehyde, acetaldehyde, acetone)

  • Equipment: HPLC system with UV/Vis detector, C18 analytical column, vortex mixer, heating block or water bath, analytical balance, volumetric flasks, micropipettes, autosampler vials.

4.2. Preparation of Solutions

  • Derivatizing Reagent (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile. Add 50 µL of concentrated H₂SO₄ or TFA as a catalyst. This solution should be prepared fresh and protected from light.

    • Scientist's Note: The acidic environment is crucial not only for catalysis but also to maintain the stability of the hydrazine reagent.[4]

  • Stock Standard Solutions (1 mg/mL): Prepare individual stock solutions of each target aldehyde and ketone by dissolving 10 mg of the pure standard in 10 mL of acetonitrile.

  • Working Standard Mixture: Prepare a mixed working standard solution by diluting the stock solutions with acetonitrile to a final concentration suitable for creating a calibration curve (e.g., 1-50 µg/mL).

4.3. Derivatization Procedure

  • Sample/Standard Preparation: Pipette 1.0 mL of the sample solution or working standard mixture into a clean glass vial.

  • Reagent Addition: Add 1.0 mL of the 4-Br-2-NPH derivatizing reagent to the vial.

    • Expert Tip: Using a molar excess of the derivatizing reagent ensures the reaction proceeds to completion for all carbonyls present in the sample.[7]

  • Reaction Incubation: Cap the vial tightly, vortex for 30 seconds, and place it in a heating block or water bath set to 60°C for 20 minutes.[7] The optimal temperature and time should be validated for specific analytes.

  • Cooling and Dilution: After incubation, cool the vial to room temperature. Dilute the reacted mixture with the mobile phase (e.g., 1:1 with Acetonitrile/Water) to a final concentration within the instrument's linear range.

  • Analysis: Transfer the final solution to an autosampler vial for HPLC analysis.

HPLC Analysis and Method Validation

A validated analytical method provides a high level of assurance that the procedure is suitable for its intended purpose.[10][11] The following parameters should be assessed according to ICH Q2(R1) guidelines.[11][12]

5.1. HPLC Operating Conditions

The following table provides a typical starting point for method development. Conditions must be optimized for the specific analytes of interest.

ParameterRecommended Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Deionized Water with 0.1% TFAB: Acetonitrile with 0.1% TFA
Gradient Start at 50% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min[10]
Injection Volume 20 µL
Column Temp. 30°C
Detection UV at 360 nm[8]

5.2. Method Validation Parameters

This framework ensures the method is reliable, reproducible, and accurate.[13][14]

ParameterDescription & Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix, impurities). Criterion: Peak purity analysis and no co-elution at the analyte's retention time in blank/placebo injections.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Criterion: Analyze 5-6 concentrations; Correlation coefficient (r²) ≥ 0.999.[10]
Accuracy The closeness of test results to the true value. Assessed by spike-recovery experiments at three levels (e.g., 80%, 100%, 120%). Criterion: Recovery should be within 98-102%.
Precision Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). Criterion: Relative Standard Deviation (%RSD) should be ≤ 2.0%.[10]
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy. Calculated based on signal-to-noise ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) or standard deviation of the response and the slope.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temp). Criterion: System suitability parameters remain within acceptable limits.

Troubleshooting

  • No/Low Peak Area: Check reagent preparation and age; ensure reaction completion (time/temp); verify sample pH.

  • Multiple Peaks per Analyte: The formation of E/Z stereoisomers of the hydrazone can sometimes lead to peak splitting.[3] This can be minimized by controlling the reaction conditions and mobile phase composition.

  • High Background/Contamination: Aldehydes like formaldehyde are common environmental contaminants.[15] Always run a reagent blank to check for contamination in solvents or the derivatizing agent itself. Avoid using glassware rinsed with acetone.[8]

Conclusion

The derivatization of aldehydes and ketones with this compound is a powerful technique that significantly enhances analytical sensitivity and selectivity. By converting carbonyls into stable, UV-active hydrazones, this method allows for robust and reliable quantification via standard reversed-phase HPLC. The detailed protocol and validation framework presented herein provide researchers with a self-validating system to confidently implement this method for quality control, drug development, and research applications.

References

Application Note: 4-Bromo-2-nitrophenylhydrazine as a Pre-Column Derivatization Reagent for the Sensitive HPLC-UV Analysis of Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust methodology for the quantitative analysis of aldehydes and ketones using 4-Bromo-2-nitrophenylhydrazine as a pre-column derivatization reagent, followed by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This reagent is particularly advantageous for enhancing the detectability of carbonyl compounds that lack a native chromophore. The derivatization reaction, based on the formation of a stable and highly UV-active hydrazone, is straightforward and efficient. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the underlying chemical principles, a detailed experimental protocol, and a framework for method validation in accordance with ICH guidelines.

Introduction: The Rationale for Derivatization

The accurate quantification of carbonyl compounds (aldehydes and ketones) is of paramount importance in diverse fields, including pharmaceutical development (for impurity profiling and stability testing), environmental analysis, and food chemistry. However, many low-molecular-weight carbonyls are challenging to analyze directly by HPLC-UV due to their high volatility, polarity, and lack of a significant UV-absorbing moiety.[1]

Pre-column derivatization addresses this challenge by covalently attaching a chromophoric tag to the analyte.[2] This process not only imparts strong UV absorbance to the target molecule but also improves its chromatographic properties, such as retention on reversed-phase columns.[1] this compound is an excellent reagent for this purpose due to several key features:

  • Strong Chromophore: The nitrophenyl group provides a high molar absorptivity, leading to excellent sensitivity in UV detection.

  • Enhanced Hydrophobicity: The bromo substituent increases the hydrophobicity of the resulting hydrazone derivative, promoting better retention and separation on common C18 stationary phases.

  • Stable Derivative Formation: The reaction with carbonyls forms a stable hydrazone bond, ensuring the integrity of the derivative throughout the analytical process.

This application note provides the scientific foundation and practical steps for implementing this powerful analytical strategy.

The Chemistry of Derivatization

The core of this analytical method is the acid-catalyzed condensation reaction between this compound and a carbonyl compound (aldehyde or ketone). The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable 4-Bromo-2-nitrophenylhydrazone.

The presence of an acidic catalyst is crucial as it protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly basic hydrazine.

Reaction Mechanism

G cluster_0 Step 1: Acid Catalysis cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration carbonyl R-C(=O)-R' protonated_carbonyl R-C(=O+H)-R' carbonyl->protonated_carbonyl Protonation H+ H+ protonated_carbonyl_ref R-C(=O+H)-R' hydrazine 4-Bromo-2-nitrophenyl-NH-NH2 intermediate Tetrahedral Intermediate hydrazine->intermediate intermediate_ref Tetrahedral Intermediate protonated_carbonyl_ref->intermediate hydrazone 4-Bromo-2-nitrophenylhydrazone intermediate_ref->hydrazone -H2O water H2O

Caption: Acid-catalyzed formation of a 4-Bromo-2-nitrophenylhydrazone.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the derivatization of a model carbonyl analyte and its subsequent analysis by HPLC-UV.

Materials and Reagents
  • Carbonyl Standards: Analytical grade (e.g., formaldehyde, acetaldehyde, acetone).

  • This compound: High purity.

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH), ultrapure water.

  • Acid Catalyst: Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • HPLC System: A system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and data acquisition software.

Preparation of Solutions
  • Carbonyl Stock Solutions (1000 µg/mL): Prepare individual stock solutions by dissolving 100 mg of each pure carbonyl compound in 100 mL of ACN.

  • Working Standard Solutions: Prepare a mixed working standard solution containing all target carbonyls at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with ACN.

  • Derivatizing Reagent (0.1% w/v in ACN with acid): Dissolve 100 mg of this compound in 100 mL of ACN. Add 0.5 mL of concentrated HCl as a catalyst. This solution should be prepared fresh daily and stored in an amber vial to protect it from light.

Derivatization Procedure
  • Sample/Standard Preparation: Pipette 1.0 mL of the sample or working standard solution into a clean glass vial.

  • Addition of Reagent: Add 1.0 mL of the 0.1% this compound reagent to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Allow the reaction to proceed at 40°C for 60 minutes in the dark.

  • Cooling and Dilution: After the reaction is complete, cool the vial to room temperature. The sample is now ready for direct injection or can be diluted with the mobile phase if necessary.

HPLC-UV Analysis

The following are typical starting conditions. The method should be optimized for the specific analytes of interest.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (ACN)
Gradient 50% B to 90% B over 15 minutes, hold for 5 minutes, return to initial.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 380 nm (This should be optimized by scanning the UV spectrum)
Injection Volume 20 µL

Experimental Workflow Diagram

workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_sample Prepare Sample/ Standard Solution mix Mix Sample/Standard with Reagent (1:1 v/v) prep_sample->mix prep_reagent Prepare this compound Reagent (0.1% in ACN/HCl) prep_reagent->mix react React at 40°C for 60 min (in the dark) mix->react cool Cool to Room Temperature react->cool inject Inject 20 µL into HPLC System cool->inject separate Separate on C18 Column (ACN/Water Gradient) inject->separate detect Detect Hydrazones at 380 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Overall workflow from sample preparation to final quantification.

Method Validation Framework

A full validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[3][4] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples, placebos, and spiked samples.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations should be used to construct a calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often calculated based on a signal-to-noise ratio of 3:1.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Often calculated based on a signal-to-noise ratio of 10:1.[3]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Typical Performance Characteristics

The following table summarizes the expected performance data for this method, based on similar derivatization techniques.[5] These values should be experimentally verified during method validation.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD (Signal-to-Noise) 3:1
LOQ (Signal-to-Noise) 10:1
Specificity No interference at the retention time of the analyte

Conclusion

The use of this compound as a pre-column derivatizing agent provides a simple, robust, and highly sensitive method for the quantitative analysis of aldehydes and ketones by reversed-phase HPLC with UV detection. The resulting 4-Bromo-2-nitrophenylhydrazone derivatives are stable and exhibit strong UV absorbance, allowing for low detection limits. This method is applicable to a wide range of sample matrices and represents a valuable tool for researchers, scientists, and drug development professionals engaged in the analysis of carbonyl compounds.

References

Synthesis of 4-bromo-2-nitrophenylhydrazones from biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Sensitivity Quantification of Biological Carbonyls via Derivatization with 4-bromo-2-nitrophenylhydrazine

Audience: Researchers, scientists, and drug development professionals engaged in biomarker analysis, oxidative stress studies, and metabolomics.

Introduction: The Rationale for Carbonyl Derivatization in Biological Analysis

In biological systems, aldehydes and ketones, collectively known as carbonyl compounds, are critical indicators of physiological and pathological processes. They arise from the oxidative degradation of lipids, proteins, and carbohydrates and are frequently studied as biomarkers for oxidative stress, a condition implicated in aging, neurodegenerative diseases, and cancer. However, the direct analysis of these low-molecular-weight, often volatile, and typically low-concentration carbonyls in complex biological matrices like plasma or cell lysates presents significant analytical challenges.

To overcome these limitations, a chemical derivatization strategy is employed. This application note provides a comprehensive guide to the synthesis and quantification of 4-bromo-2-nitrophenylhydrazones from biological samples. The derivatizing agent, this compound, reacts specifically with the carbonyl functional group of aldehydes and ketones.[1][2] This reaction affixes a chromophore to the target analyte, rendering it readily detectable by UV-Vis spectrophotometry, and significantly enhances its retention on reverse-phase high-performance liquid chromatography (HPLC) columns. The resulting stable hydrazone derivatives allow for sensitive, specific, and reliable quantification, transforming a challenging analytical task into a robust workflow.

The Chemical Principle: Nucleophilic Addition-Elimination

The derivatization of carbonyl compounds with substituted hydrazines like this compound is a classic example of a nucleophilic addition-elimination, or condensation, reaction.[1][2][3] The reaction proceeds in two primary, acid-catalyzed steps:

  • Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This breaks the C=O pi bond, forming a tetrahedral intermediate called a carbinolamine.[4]

  • Elimination (Dehydration): The carbinolamine is unstable and, under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). A molecule of water is subsequently eliminated, and a C=N double bond is formed, yielding the stable 4-bromo-2-nitrophenylhydrazone derivative.[3]

The presence of the nitro and bromo groups on the phenyl ring creates a strong chromophore, which is the basis for the high sensitivity of UV detection in subsequent HPLC analysis.

Caption: Reaction mechanism for the formation of a 4-bromo-2-nitrophenylhydrazone.

Experimental Protocol: From Biological Matrix to HPLC Analysis

This protocol provides a step-by-step methodology for the derivatization and analysis of carbonyl compounds in biological fluids, such as human plasma.

Materials and Reagents
  • Derivatizing Agent: this compound (≥98% purity)

  • Solvents: HPLC-grade acetonitrile (ACN), methanol, and water

  • Acid Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Standards: High-purity standards of target aldehydes and ketones (e.g., formaldehyde, acetaldehyde, acetone, malondialdehyde)

  • Equipment: HPLC system with UV-Vis detector, SPE manifold, analytical balance, vortex mixer, centrifuge.

Preparation of Solutions
  • Derivatizing Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of ACN. Add 50 µL of concentrated H₂SO₄. This solution should be prepared fresh daily and stored protected from light.

    • Scientist's Note: The strong acid catalyst is crucial for protonating the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the hydrazine.[1][5]

  • Carbonyl Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each target carbonyl by dissolving 10 mg in 10 mL of methanol. Store at -20°C.

  • Working Standard Mixture: Prepare a mixed standard solution containing all target carbonyls at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions in ACN.

Sample Preparation and Cleanup (Plasma)

The goal of sample preparation is to isolate the analytes of interest from interfering matrix components like proteins and lipids.

  • Protein Precipitation: To 200 µL of plasma, add 600 µL of ice-cold ACN. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube. This extract contains the carbonyl compounds.

Derivatization Reaction
  • Reaction Setup: To the 800 µL of supernatant from step 3.3, add 200 µL of the Derivatizing Solution.

  • Incubation: Vortex the mixture and incubate at 40°C for 60 minutes in a water bath, protected from light.

    • Scientist's Note: A moderate temperature increase ensures the reaction goes to completion in a reasonable timeframe without causing degradation of the analytes or derivatives.

  • Termination: After incubation, cool the reaction mixture to room temperature. The sample is now ready for HPLC analysis.

Experimental Workflow Diagram

References

Using 4-Bromo-2-nitrophenylhydrazine for quantitative analysis of steroids

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Quantitative Analysis of Steroids using 4-Bromo-2-nitrophenylhydrazine as a Derivatizing Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Sensitive Steroid Quantification

The quantitative analysis of steroids is a cornerstone of numerous fields, from clinical diagnostics and endocrinology to pharmaceutical quality control and sports doping detection. Steroids, a class of lipids characterized by a four-ring carbon structure, often exist at low concentrations in complex biological matrices, making their direct measurement challenging.[1] To overcome issues of low native absorbance and to enhance analytical sensitivity and selectivity, chemical derivatization is a frequently employed strategy.[2]

This application note details a robust spectrophotometric method for the quantitative analysis of ketosteroids following derivatization with this compound. This reagent reacts with the carbonyl (ketone) functional groups present in many biologically active steroids to form a stable, colored 4-bromo-2-nitrophenylhydrazone derivative. The intensity of the resulting color is directly proportional to the concentration of the steroid, allowing for accurate quantification using UV-Visible spectrophotometry. This method provides a cost-effective and accessible alternative to more complex chromatographic techniques.

Principle of the Method: The Chemistry of Hydrazone Formation

The analytical strategy hinges on a classic chemical reaction: the condensation of a hydrazine with a ketone to form a hydrazone.[3] this compound serves as a chromogenic (color-producing) reagent. The reaction is a nucleophilic addition-elimination, catalyzed by an acidic environment.[3][4]

Mechanism Insight:

  • Protonation of the Carbonyl: The acidic catalyst (e.g., sulfuric or hydrochloric acid) protonates the carbonyl oxygen of the steroid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the this compound's hydrazine moiety attacks the electrophilic carbonyl carbon.

  • Proton Transfer & Dehydration: A series of proton transfers occurs, followed by the elimination of a water molecule. This dehydration step is the driving force for the reaction and results in the formation of a stable carbon-nitrogen double bond (C=N), creating the 4-bromo-2-nitrophenylhydrazone derivative.[3]

The resulting hydrazone is a larger, conjugated molecule. The presence of the nitro group (-NO2) and the bromine atom (-Br) on the phenyl ring, combined with the extended conjugation, shifts the absorbance maximum (λmax) of the molecule into the visible region of the electromagnetic spectrum, resulting in a colored solution.[1][5] Saturated ketosteroids typically form yellow derivatives, while steroids with α,β-unsaturated carbonyl groups form orange-red derivatives with a higher λmax.[1][6]

Derivatization_Reaction Derivatization of a Ketosteroid cluster_reactants Reactants cluster_products Products Steroid Ketosteroid (R-C(=O)-R') Intermediate Protonated Steroid Intermediate Steroid->Intermediate + H⁺ Reagent This compound Product Colored Hydrazone Derivative (R-C(=NNH-Ar)-R') Catalyst H⁺ (Acid Catalyst) Intermediate->Product + Reagent Water H₂O

Caption: Derivatization of a ketosteroid with this compound.

Experimental Protocol

Disclaimer: The following protocol is a comprehensive template based on established methods for the analogous reagent, 2,4-dinitrophenylhydrazine (DNPH).[1][4][7] As with any analytical method, it must be fully validated for the specific steroid and matrix of interest according to ICH guidelines (Q2(R1)/Q2(R2)) to ensure fitness for purpose.[8][9][10]

Materials and Reagents
  • Steroid Standard: High purity reference standard of the steroid to be analyzed (e.g., Progesterone, Testosterone, Cortisone).

  • This compound: Analytical grade.

  • Solvents: Methanol (HPLC grade), Ethanol (95%, analytical grade), Chloroform (analytical grade).

  • Acids: Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), analytical grade.

  • Glassware: Class A volumetric flasks, pipettes, test tubes with stoppers or screw caps.

  • Equipment: UV-Visible Spectrophotometer, analytical balance, water bath or heating block, vortex mixer.

Preparation of Reagents
  • Steroid Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of the steroid reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create standards across the desired concentration range (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL).

  • Derivatizing Reagent (Brady's Reagent Analogue):

    • CAUTION: this compound may be explosive when dry and is harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[11] Work in a well-ventilated fume hood.

    • Carefully dissolve 50 mg of this compound in 10 mL of methanol.

    • While stirring, slowly add 0.5 mL of concentrated Sulfuric Acid.

    • Dilute the solution to 25 mL with methanol in a volumetric flask.

    • This reagent should be prepared fresh and stored in a dark, cool place. It is typically stable for several days, but should be discarded if a precipitate forms.[4]

Step-by-Step Derivatization and Measurement Protocol
  • Sample and Standard Preparation:

    • Pipette 1.0 mL of each working standard solution into a series of labeled test tubes.

    • Pipette 1.0 mL of the unknown sample solution into a separate labeled test tube.

    • Prepare a "reagent blank" by pipetting 1.0 mL of methanol into another test tube. The blank is crucial for correcting any background absorbance from the reagent itself.

  • Derivatization Reaction:

    • To each test tube (standards, sample, and blank), add 2.0 mL of the freshly prepared Derivatizing Reagent.

    • Stopper the tubes, vortex briefly to mix, and place them in a water bath set to 60-70°C for 30 minutes.[12]

    • Causality Insight: Heating accelerates the reaction rate, ensuring complete derivatization. The reaction time should be optimized during method validation to find the point of maximum and stable color development.

  • Cooling and Dilution:

    • After incubation, remove the tubes from the water bath and allow them to cool to room temperature.

    • Once cooled, quantitatively transfer the contents of each tube to a 10 mL volumetric flask.

    • Rinse each test tube with a small amount of methanol and add the rinsing to the respective volumetric flask.

    • Bring each flask to volume with methanol and mix thoroughly.

  • Spectrophotometric Measurement:

    • Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Determine the wavelength of maximum absorbance (λmax) by scanning the most concentrated standard solution against the reagent blank from approximately 350 nm to 500 nm. The λmax for 4-bromo-2-nitrophenylhydrazones is expected to be in this region.[1][13]

    • Set the spectrophotometer to the determined λmax.

    • Zero the instrument using the prepared reagent blank.

    • Measure the absorbance of each of the standard solutions and the unknown sample solution.

Experimental_Workflow start Start prep Prepare Standards, Sample, and Blank start->prep add_reagent Add Derivatizing Reagent to all tubes prep->add_reagent react Incubate at 60-70°C for 30 min add_reagent->react cool Cool to Room Temperature react->cool dilute Dilute to Final Volume (e.g., 10 mL) cool->dilute measure Measure Absorbance at λmax dilute->measure analysis Data Analysis: Calibration Curve & Calculation measure->analysis end_node End analysis->end_node

Caption: Experimental workflow for steroid quantification.

Data Analysis and Interpretation

  • Construct the Calibration Curve:

    • Plot the absorbance values of the working standards (on the y-axis) against their corresponding concentrations in µg/mL (on the x-axis).

    • Perform a linear regression analysis on the data points. The plot should be linear and pass through or very close to the origin.

    • Determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically considered acceptable for a linear calibration curve.

  • Calculate the Unknown Concentration:

    • Use the equation of the line to calculate the concentration of the steroid in the unknown sample.

    • Rearrange the equation: x = (y - c) / m

      • Where 'x' is the concentration of the unknown, 'y' is its measured absorbance, 'm' is the slope of the line, and 'c' is the y-intercept.

    • Remember to account for any dilution factors used in the initial sample preparation before the derivatization step.

Sample Data Table
Standard Concentration (µg/mL)Absorbance at λmax (AU)
0 (Blank)0.000
50.112
100.225
200.451
400.898
601.350
Unknown Sample 0.562

Linear Regression Example: y = 0.0225x + 0.001; R² = 0.9998 Calculated Unknown Concentration = (0.562 - 0.001) / 0.0225 = 24.93 µg/mL

Trustworthiness: A Self-Validating System

To ensure the reliability and trustworthiness of results, the analytical method must be validated. Validation demonstrates scientifically that the method is suitable for its intended purpose.[8][14] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), should be assessed.[9][10][15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be tested by spiking the sample matrix with potential interferents (e.g., other steroids without a ketone group, formulation excipients) and observing any impact on the results.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by the R² value of the calibration curve over a specified range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results to the true value. It is typically determined by spike-recovery studies, where a known amount of steroid standard is added to a sample matrix and the percentage recovery is calculated. A recovery of 98-102% is generally considered excellent.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Assessed over a short interval with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Assessed on different days, with different analysts, or different equipment.

    • Precision is expressed as the Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

By systematically evaluating these parameters, the laboratory can establish a high degree of confidence in the data generated by this method, transforming a simple protocol into a validated, self-consistent analytical system.

References

Application Note: Ultrasensitive Quantification of Fatty Acids in Biological Matrices by LC-MS/MS using 2-Nitrophenylhydrazine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and highly sensitive method for the quantification of a wide range of fatty acids (FAs) in complex biological matrices, such as human plasma. The protocol leverages a chemical derivatization strategy using 2-nitrophenylhydrazine (2-NPH) to enhance the ionization efficiency and chromatographic retention of FAs for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is demonstrated to be reliable, reproducible, and suitable for high-throughput analysis in clinical research, nutritional studies, and drug development.

Introduction: The Rationale for Derivatization in Fatty Acid Analysis

Fatty acids are carboxylic acids with aliphatic chains that play crucial roles in cellular structure, energy metabolism, and signaling pathways. The accurate quantification of FAs in biological samples is essential for understanding disease pathogenesis and for the development of novel therapeutics. However, the direct analysis of FAs by reversed-phase LC-MS/MS presents several challenges. Their inherent hydrophilicity, particularly for short-chain fatty acids (SCFAs), leads to poor retention on conventional C18 columns. Furthermore, the carboxyl group of FAs is readily deprotonated in the electrospray ionization (ESI) source, leading to analysis in negative ion mode, which can be prone to ion suppression from complex biological matrices.

To overcome these analytical hurdles, chemical derivatization of the carboxylic acid moiety is a widely adopted strategy.[1][2] Derivatization with 2-nitrophenylhydrazine (2-NPH) is a particularly effective approach. This reaction converts the carboxylic acid into a 2-nitrophenylhydrazide, which is significantly more hydrophobic, thereby improving chromatographic retention.[3][4] Crucially, the 2-NPH tag also provides a readily ionizable group, allowing for highly sensitive detection in positive ion mode ESI, which is often less susceptible to matrix effects compared to negative ion mode.[5] This application note provides a detailed protocol for the 2-NPH derivatization of FAs followed by LC-MS/MS analysis, a method that has demonstrated excellent linearity, sensitivity, and accuracy for a broad spectrum of FAs, from short-chain to very-long-chain species.[5][6][7]

The Chemistry of 2-Nitrophenylhydrazine Derivatization

The derivatization of fatty acids with 2-nitrophenylhydrazine is a condensation reaction that forms a stable hydrazide derivative. The reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like pyridine.

The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: EDC activates the carboxyl group of the fatty acid, forming a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: The nucleophilic nitrogen atom of 2-nitrophenylhydrazine attacks the activated carbonyl carbon of the O-acylisourea intermediate.

  • Formation of the Hydrazide: A stable amide bond is formed, yielding the 2-nitrophenylhydrazide derivative of the fatty acid and releasing an isourea byproduct.

This derivatization imparts several key advantages for LC-MS/MS analysis:

  • Enhanced Chromatographic Retention: The addition of the phenyl group significantly increases the hydrophobicity of the fatty acid, leading to better retention and separation on reversed-phase columns.

  • Improved Ionization Efficiency: The 2-NPH moiety provides a site for efficient protonation, enabling highly sensitive detection in positive ion mode.

  • Increased Specificity: The derivatization adds a specific mass to the parent molecule, which, in conjunction with the fragmentation pattern of the derivative, allows for highly selective detection using Multiple Reaction Monitoring (MRM).

Experimental Workflow

The overall experimental workflow for the analysis of fatty acids using 2-NPH derivatization is depicted below. This process includes sample preparation (including an optional saponification step for the analysis of total fatty acids), derivatization, and subsequent LC-MS/MS analysis.

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) saponification Saponification (Optional) [For Total FAs] sample->saponification If analyzing total FAs extraction Liquid-Liquid Extraction sample->extraction If analyzing free FAs saponification->extraction dry_down Evaporation to Dryness extraction->dry_down reconstitution Reconstitution dry_down->reconstitution derivatization_reagents Addition of 2-NPH, EDC, and Pyridine reconstitution->derivatization_reagents incubation Incubation derivatization_reagents->incubation lc_separation Reversed-Phase LC Separation incubation->lc_separation ms_detection Positive Ion Mode ESI-MS/MS (MRM) lc_separation->ms_detection data_analysis Data Processing and Quantification ms_detection->data_analysis

Figure 1: Experimental workflow for fatty acid analysis using 2-NPH derivatization.

Detailed Protocols

Reagents and Materials
  • Fatty acid standards

  • 2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Pyridine

  • Potassium hydroxide (KOH)

  • Diethyl ether

  • Potassium phosphate buffer

  • Methanol, ethanol, acetonitrile, and water (LC-MS grade)

  • Formic acid

  • Internal standards (e.g., isotopically labeled fatty acids)

Sample Preparation

4.2.1. Analysis of Free Fatty Acids:

  • To 100 µL of plasma, add an appropriate amount of internal standard solution.

  • Perform a liquid-liquid extraction by adding 500 µL of diethyl ether and 250 µL of potassium phosphate buffer.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 500 µL of diethyl ether.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

4.2.2. Analysis of Total Fatty Acids (including esterified forms): [8]

  • To 25 µL of serum, add 10 µL of internal standard and 100 µL of 0.3 M KOH in ethanol.[8]

  • Heat the mixture at 80°C for 30 minutes to ensure complete saponification.[8]

  • Proceed with the derivatization step as described below.

Derivatization Procedure[8]
  • To the dried extract (from free fatty acid preparation) or the saponified sample, add 200 µL of 20 mM 2-NPH·HCl in ethanol.[8]

  • Add 200 µL of 0.25 M EDC·HCl in a 97:3 (v/v) ethanol:pyridine solution.[8]

  • Vortex briefly and heat the mixture at 60°C for 20 minutes.[8]

  • After incubation, cool the reaction mixture to room temperature.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
Parameter Condition
LC System Standard UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of a wide range of FAs
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

Table 1: Typical LC-MS/MS parameters for the analysis of 2-NPH derivatized fatty acids.

Performance Characteristics

The 2-NPH derivatization method coupled with LC-MS/MS demonstrates excellent analytical performance for the quantification of fatty acids in biological matrices.

Parameter Typical Performance
Linearity (R²) > 0.999[5][6]
Limit of Detection (LOD) 0.2 - 330 fmol[5][6]
Limit of Quantification (LOQ) 2.3 - 660 fmol[5][6]
Accuracy (Recovery) 98.1 ± 3.6% to 104.9 ± 5.5%[5][6]
Precision (CV%) < 8.6%[5][6]
Matrix Effect Negligible[5][6]

Table 2: Performance characteristics of the 2-NPH derivatization LC-MS/MS method for fatty acid analysis in human plasma.[5][6]

Troubleshooting and Key Considerations

  • Incomplete Derivatization: Ensure that the derivatization reagents are fresh and that the reaction is carried out at the specified temperature and time. The presence of water can hydrolyze the EDC reagent, leading to lower derivatization efficiency.

  • Poor Peak Shape: Inadequate phase separation during liquid-liquid extraction can introduce interfering substances onto the LC column. Ensure complete removal of the aqueous layer.

  • Matrix Effects: While significantly reduced in positive ion mode with 2-NPH derivatization, matrix effects can still occur. The use of stable isotope-labeled internal standards for each analyte is highly recommended to correct for any matrix-induced ion suppression or enhancement.

  • Isomer Separation: The separation of isomeric fatty acids can be challenging. Optimization of the chromatographic gradient and the use of high-resolution columns are crucial for resolving isomers.

Conclusion

The use of 2-nitrophenylhydrazine derivatization provides a highly effective and reliable method for the sensitive and accurate quantification of a broad range of fatty acids by LC-MS/MS. This approach successfully addresses the challenges associated with the direct analysis of underivatized fatty acids, offering improved chromatographic performance and enhanced detection sensitivity. The detailed protocol and performance characteristics presented in this application note demonstrate the suitability of this method for a wide variety of research and clinical applications, from metabolomics studies to the monitoring of disease biomarkers.

References

Application Notes and Protocols: The Strategic Use of Bromo-Organic Compounds in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bromo-organic compounds represent a cornerstone of modern organic synthesis, prized for their balanced reactivity, stability, and versatility. The carbon-bromine (C-Br) bond, with its intermediate bond strength and good leaving group ability, provides a reliable handle for a vast array of chemical transformations.[1] This guide delves into the strategic applications of organobromides, moving beyond a mere catalog of reactions to explain the causality behind experimental choices. We will explore their pivotal role as electrophiles in palladium-catalyzed cross-coupling reactions, as precursors to potent carbon-based nucleophiles in Grignard reactions, and as reliable alkylating agents in classic substitution chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of bromo-organic compounds to construct complex molecular architectures with precision and efficiency.[2][3][4]

The Carbon-Bromine Bond: A Nexus of Reactivity and Stability

The utility of organobromides in synthesis stems directly from the nature of the C-Br bond. Bromine's electronegativity (2.96) compared to carbon (2.55) renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles.[1] However, the C-Br bond dissociation energy is lower than that of C-Cl and C-F bonds, but higher than the C-I bond.[1] This "Goldilocks" characteristic is crucial: the bond is strong enough to allow for purification and handling of the organobromide intermediate but weak enough to participate readily in key bond-forming steps, particularly the oxidative addition in transition-metal-catalyzed reactions.[2] This balance of reactivity and cost makes organobromides a frequent and strategic choice over their iodo- (more reactive, more expensive, less stable) and chloro- (less reactive) counterparts.[1]

Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds with Precision

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials. Aryl and vinyl bromides are among the most common and reliable electrophilic partners in these transformations.[5] The general mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle, initiated by the oxidative addition of the palladium catalyst into the C-Br bond.[6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction forges a new C-C single bond between an organobromide and an organoboron species, typically a boronic acid or ester.[6] It is one of the most widely used methods for constructing biaryl and vinyl-aryl structures.

Causality & Mechanistic Insight: The reaction is initiated by the oxidative addition of a Pd(0) complex into the aryl-bromide bond to form a Pd(II) species.[6][8] This step is generally rapid for bromides.[8] A critical subsequent step is transmetalation, where the organic group from the boron atom is transferred to the palladium center. This process requires the activation of the organoboron compound with a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic "ate" complex, facilitating the transfer.[9] The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[6]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)L₂-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-B(OR)₂ + Base pd_boron_complex Ar-Pd(II)L₂-R' transmetalation->pd_boron_complex pd_boron_complex->pd0  Regeneration reductive_elimination Reductive Elimination pd_boron_complex->reductive_elimination product Ar-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of Toluene/Ethanol/Water or Dioxane/Water) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl bromide with a terminal alkyne.[10] This reaction is unique in its use of a dual catalytic system, employing both palladium and copper(I).[11]

Causality & Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[12] The palladium cycle mirrors other cross-coupling reactions, starting with oxidative addition of the aryl bromide to Pd(0). The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide intermediate.[12] This copper acetylide is the active species in the transmetalation step, transferring the acetylenic group to the Pd(II) center.[10][12] Reductive elimination then yields the aryl-alkyne product and regenerates the Pd(0) catalyst. The reactivity of the halide follows the order I > OTf > Br >> Cl.[10][12]

Diagram: Workflow of the Sonogashira Coupling Reaction

Sonogashira_Workflow ArylBr Aryl Bromide (Ar-Br) Pd_Intermediate Oxidative Addition [Ar-Pd(II)-Br] ArylBr->Pd_Intermediate Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Alkyne Activation [Cu-C≡C-R] Alkyne->Cu_Acetylide Catalysts Pd(0) Catalyst Cu(I) Co-catalyst Amine Base Catalysts->Pd_Intermediate Catalysts->Cu_Acetylide Coupling Transmetalation & Reductive Elimination Pd_Intermediate->Coupling Cu_Acetylide->Coupling Product Coupled Product (Ar-C≡C-R) Coupling->Product

Caption: A simplified workflow for the Sonogashira cross-coupling reaction.

Protocol: General Procedure for Sonogashira Coupling [12]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq) and the copper(I) iodide (CuI, 1-5 mol%).

  • Reagent Addition: Add the degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Diisopropylamine or Triethylamine, 2-3 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%).

  • Substrate Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Grignard Reagents: From Electrophile to Potent Nucleophile

The synthesis of Grignard reagents is a foundational transformation in organic chemistry, enabling the reversal of polarity (umpolung) of a carbon atom.[13] Alkyl and aryl bromides are ideal precursors for this reaction due to their reliable reactivity with magnesium metal.[13][14]

Causality & Mechanistic Insight: The reaction involves the insertion of magnesium metal into the C-Br bond. This process is highly sensitive to moisture, as the resulting Grignard reagent (R-Mg-Br) is a very strong base and will be rapidly quenched by any protic solvent, including water or alcohols.[14][15][16] Therefore, the use of anhydrous solvents (typically diethyl ether or THF) and flame-dried glassware is absolutely critical for success.[14][17] The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which can prevent the reaction from starting.[14] This "induction period" can be overcome by using activating agents like a crystal of iodine or a few drops of 1,2-dibromoethane, which chemically clean the magnesium surface and expose fresh, reactive metal.[14][18]

Diagram: Grignard Reagent Formation and Reaction

Grignard_Reaction cluster_formation Formation cluster_reaction Reaction RBr Alkyl/Aryl Bromide (R-Br) Grignard Grignard Reagent (R-MgBr) RBr->Grignard Mg Magnesium Metal (Mg⁰) + Anhydrous Ether Mg->Grignard Insertion Addition Nucleophilic Addition Grignard->Addition Nucleophilic Attack Ketone Ketone/Aldehyde (R'-CO-R'') Ketone->Addition Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Workup Acidic Workup (e.g., H₃O⁺) Alkoxide->Workup Alcohol Tertiary/Secondary Alcohol Workup->Alcohol

Caption: Workflow for Grignard reagent formation and subsequent carbonyl addition.

Protocol: Two-Step Synthesis of an Alcohol via Grignard Reagent Part A: Formation of the Grignard Reagent [16][18]

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.1 eq) in the flask.

  • Initiation: Add a small crystal of iodine. The purple color should fade as it reacts with the magnesium surface.

  • Reagent Preparation: In the dropping funnel, prepare a solution of the alkyl or aryl bromide (1.0 eq) in anhydrous diethyl ether or THF.

  • Addition: Add a small portion of the bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a slight cloudiness. If it does not start, gently warm the flask. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grey/brown solution is the Grignard reagent.

Part B: Reaction with a Carbonyl Compound [13][19]

  • Setup: In a separate flame-dried flask under nitrogen, dissolve the aldehyde or ketone (0.95 eq) in anhydrous ether/THF.

  • Addition: Cool this solution in an ice bath (0 °C). Slowly add the prepared Grignard reagent from Part A via cannula or dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Workup (Quenching): Slowly and carefully pour the reaction mixture over ice and then add a saturated aqueous solution of NH₄Cl or dilute HCl to quench the reaction and dissolve the magnesium salts.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting alcohol by chromatography or distillation.

Alkyl Bromides as Electrophiles in Substitution Chemistry

The polarized C-Br bond makes alkyl bromides excellent electrophiles for Sₙ2 reactions, where they are attacked by a wide range of nucleophiles.[1] A classic and highly reliable application is in the synthesis of ethers.

Williamson Ether Synthesis

This reaction provides a straightforward and powerful method for preparing both symmetrical and unsymmetrical ethers by reacting an alkoxide with an alkyl halide.[20][21]

Causality & Mechanistic Insight: The Williamson ether synthesis is a textbook Sₙ2 reaction.[22] For this reason, it is most effective when using primary alkyl bromides. The backside attack required for the Sₙ2 mechanism is sterically unhindered in primary systems.[23] With secondary alkyl bromides, the competing E2 elimination reaction becomes significant, and with tertiary alkyl bromides, elimination is almost exclusively observed, leading to the formation of an alkene instead of an ether.[22][23] The nucleophile (the alkoxide) can be primary, secondary, or tertiary, as its steric bulk does not affect the substitution pathway on a primary halide.

Diagram: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) Alcohol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide Deprotonation AlkylBr Primary Alkyl Bromide (R'-Br) SN2 SN2 Reaction AlkylBr->SN2 Electrophile Alkoxide->SN2 Ether Ether (R-O-R') SN2->Ether

Caption: The two-stage process of the Williamson ether synthesis.

Protocol: General Procedure for Williamson Ether Synthesis

  • Alkoxide Formation: To a flame-dried flask under an inert atmosphere, add the alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., THF, DMF). Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., sodium hydride (NaH), 1.1 eq) portion-wise. Stir until hydrogen gas evolution ceases.

  • Substitution Reaction: To the resulting alkoxide solution, add the primary alkyl bromide (1.0-1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction can be gently heated if necessary. Monitor by TLC for the disappearance of the alcohol.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the ether product by flash chromatography or distillation.

Summary of Applications

The following table summarizes the key applications of bromo-organic compounds discussed in this guide.

ApplicationBromo-Organic SubstrateKey TransformationTypical Reagents & Catalysts
Suzuki-Miyaura Coupling Aryl-Br, Vinyl-BrC(sp²)-C(sp²) bond formationPd(0) catalyst, Boronic acid, Base (e.g., K₂CO₃)
Sonogashira Coupling Aryl-Br, Vinyl-BrC(sp²)-C(sp) bond formationPd(0) catalyst, Cu(I) co-catalyst, Terminal alkyne, Amine base
Grignard Reaction Alkyl-Br, Aryl-BrFormation of a C-nucleophile (R-MgBr)Magnesium metal (Mg⁰), Anhydrous ether or THF
Williamson Ether Synthesis Primary Alkyl-BrO-Alkylation to form an etherAlkoxide (from alcohol + strong base like NaH)

Conclusion

Bromo-organic compounds are indispensable tools in the arsenal of the synthetic chemist. Their predictable reactivity and versatility enable a wide spectrum of powerful transformations for C-C and C-heteroatom bond formation. From their role as reliable electrophiles in palladium-catalyzed cross-couplings to their conversion into potent nucleophiles as Grignard reagents, organobromides provide a robust and strategic platform for the assembly of complex molecules. A thorough understanding of the principles and protocols governing their reactivity, as outlined in this guide, is essential for innovation in drug discovery, materials science, and beyond.

References

Application Note: Quantitative Analysis of Short-Chain Fatty Acids in Biological Matrices using 4-Bromo-2-nitrophenylhydrazine Derivatization Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are microbial metabolites produced in the gut through the fermentation of dietary fibers. These molecules are critical signaling agents in host physiology, influencing gut health, immunity, and metabolism. Their role in the gut-brain axis and various disease states has made their accurate quantification in biological samples a key objective in clinical and pharmaceutical research. However, the inherent volatility, high polarity, and low molecular weight of SCFAs present significant analytical challenges for their direct measurement by standard reverse-phase liquid chromatography-mass spectrometry (LC-MS).

To overcome these limitations, chemical derivatization is employed to enhance the chromatographic retention and improve the ionization efficiency of SCFAs. This application note details a robust and sensitive method for the quantification of SCFAs using 4-Bromo-2-nitrophenylhydrazine (Br-NPH) as a novel derivatizing agent, followed by analysis with LC-MS/MS. The methodology is built upon the well-established chemistry of nitrophenylhydrazines, which are known to efficiently react with carboxylic acids.[1][2][3]

Principle and Causality of Derivatization

The derivatization of SCFAs with this compound is a condensation reaction that covalently links the hydrazine moiety to the carboxyl group of the fatty acid. This reaction is typically facilitated by a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), which acts as a coupling agent.

The rationale behind this experimental choice is threefold:

  • Activation of the Carboxylic Acid: EDC first reacts with the carboxylic acid of the SCFA to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.

  • Nucleophilic Attack by Hydrazine: The terminal amino group of this compound, being a strong nucleophile, attacks the activated carbonyl carbon of the O-acylisourea intermediate.[4][5]

  • Formation of a Stable Hydrazone: This attack leads to the formation of a stable hydrazone derivative and the release of an isourea byproduct.

The resulting SCFA-Br-NPH derivative possesses significantly increased hydrophobicity compared to the underivatized SCFA, leading to better retention on reversed-phase chromatographic columns.[6] Furthermore, the nitrophenyl group provides a readily ionizable site, enhancing detection sensitivity in mass spectrometry, particularly in negative ion mode. The presence of the bromine atom provides a distinct isotopic pattern that can aid in identification and confirmation of the derivatives.

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is depicted in the following workflow diagram.

SCFA_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Fecal Extract) Spike Spike with Isotopically Labeled Internal Standards Sample->Spike Protein Protein Precipitation (e.g., with Acetonitrile) Spike->Protein Supernatant Collect Supernatant Protein->Supernatant AddReagents Add Derivatization Cocktail: - this compound - EDC - Pyridine (catalyst) Supernatant->AddReagents Incubate Incubate (e.g., 40°C for 20 min) AddReagents->Incubate Quench Quench Reaction (optional, e.g., with formic acid) Incubate->Quench LCMS LC-MS/MS Analysis (Reversed-Phase C18 Column) Quench->LCMS Data Data Processing: - Peak Integration - Calibration Curve Generation LCMS->Data Quant Quantification of SCFAs Data->Quant

Caption: Workflow for SCFA analysis using this compound derivatization.

Detailed Protocol

This protocol is designed for the analysis of SCFAs in human plasma but can be adapted for other biological matrices with appropriate validation.

Materials and Reagents
  • SCFA standards (Acetic, Propionic, Butyric, Isobutyric, Valeric, Isovaleric acids)

  • Isotopically labeled internal standards (e.g., ¹³C-labeled SCFAs)

  • This compound (Br-NPH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other biological matrix)

Preparation of Solutions
  • SCFA Stock Solutions (1 mg/mL): Prepare individual stock solutions of each SCFA in LC-MS grade water.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the isotopically labeled internal standards in LC-MS grade water.

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate volume of SCFA stock solutions into a surrogate matrix (e.g., water or stripped plasma).

  • Derivatization Reagent A (50 mM Br-NPH): Dissolve the required amount of this compound in a 1:1 (v/v) solution of acetonitrile and water. Prepare fresh.

  • Derivatization Reagent B (50 mM EDC with 7% Pyridine): Dissolve the required amount of EDC in a 1:1 (v/v) solution of acetonitrile and water containing 7% pyridine. Prepare fresh.[7]

Sample Preparation and Derivatization Procedure
  • Sample Collection: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new clean tube or a 96-well plate.

  • Derivatization:

    • Add 50 µL of Derivatization Reagent B (EDC/Pyridine solution) to each sample.

    • Add 50 µL of Derivatization Reagent A (Br-NPH solution) to each sample.

    • Seal the tubes/plate, vortex briefly, and incubate at 40°C for 20 minutes.[7]

  • Quenching and Dilution: After incubation, cool the samples on ice. Add 800 µL of a 90:10 water:acetonitrile solution containing 0.1% formic acid.

  • Final Centrifugation: Centrifuge at 3,000 x g for 5 minutes to pellet any precipitate.

  • Transfer for Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The derivatized SCFAs can be separated and detected using a standard liquid chromatography-tandem mass spectrometry system.

Chromatographic Conditions
  • HPLC System: Standard binary pump system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the derivatized SCFAs, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Multiple Reaction Monitoring (MRM): The transitions for each SCFA derivative should be optimized by infusing individual derivatized standards. The precursor ion will be the [M-H]⁻ of the SCFA-Br-NPH derivative.

Table 1: Theoretical MRM Transitions for SCFA-4-Bromo-2-nitrophenylhydrazine Derivatives

AnalyteFormulaExact Mass of DerivativePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)
Acetic AcidC₂H₄O₂C₈H₈BrN₃O₃272.97To be determined empirically
Propionic AcidC₃H₆O₂C₉H₁₀BrN₃O₃286.99To be determined empirically
Butyric AcidC₄H₈O₂C₁₀H₁₂BrN₃O₃301.00To be determined empirically
Isobutyric AcidC₄H₈O₂C₁₀H₁₂BrN₃O₃301.00To be determined empirically
Valeric AcidC₅H₁₀O₂C₁₁H₁₄BrN₃O₃315.02To be determined empirically
Isovaleric AcidC₅H₁₀O₂C₁₁H₁₄BrN₃O₃315.02To be determined empirically

Note: Product ions must be determined by direct infusion and collision-induced dissociation (CID) experiments. A common product ion corresponding to the deprotonated this compound fragment may be observed.

Method Validation and Trustworthiness

To ensure the reliability of this protocol, a full method validation should be performed according to relevant international guidelines.[8] Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the sample matrix.

  • Linearity and Range: The method should be linear over a defined concentration range, with a correlation coefficient (R²) > 0.99.[1]

  • Accuracy and Precision: Assessed by analyzing quality control samples at multiple concentration levels. Accuracy should be within ±15% of the nominal value, and precision (RSD) should be ≤15%.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Matrix Effects: Evaluation of the ion suppression or enhancement caused by the biological matrix.

  • Stability: Stability of the derivatized samples under various storage and processing conditions.

Conclusion

The use of this compound as a derivatizing agent offers a promising approach for the sensitive and robust quantification of short-chain fatty acids in complex biological matrices. The described protocol provides a detailed framework for sample preparation, derivatization, and LC-MS/MS analysis. By converting SCFAs into less polar and more easily ionizable derivatives, this method overcomes the inherent analytical challenges associated with these important metabolites, enabling researchers to gain deeper insights into their role in health and disease.

References

Application Note: Preparation and Use of a Modified Brady's Reagent Using 4-Bromo-2-nitrophenylhydrazine for Carbonyl Detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the preparation and use of a modified Brady's reagent, substituting the traditional 2,4-dinitrophenylhydrazine (2,4-DNPH) with 4-Bromo-2-nitrophenylhydrazine. This modification offers unique advantages, particularly in the crystallographic analysis of the resulting hydrazone derivatives. We present detailed, field-proven protocols for reagent preparation, qualitative testing of carbonyl compounds, and the purification of derivatives for subsequent analysis, such as melting point determination. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require robust methods for the detection and characterization of carbonyl-containing molecules.

Introduction and Scientific Principle

The detection of carbonyl functional groups in aldehydes and ketones is a fundamental task in organic chemistry. Brady's test, which uses a solution of 2,4-dinitrophenylhydrazine in acidified alcohol, is a classical and reliable qualitative method for this purpose.[1][2] The reaction proceeds via a nucleophilic addition-elimination mechanism, where the hydrazine adds to the carbonyl group, followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone.[3][4][5] These hydrazones are typically brightly colored, insoluble solids, providing a clear visual confirmation of a positive test.[1][4][6]

The substitution of 2,4-DNPH with this compound introduces a heavy atom (bromine) into the derivative. This modification is strategically advantageous for several reasons:

  • X-ray Crystallography: The presence of the bromine atom facilitates single-crystal X-ray diffraction analysis, aiding in the unambiguous determination of the analyte's molecular structure.[7]

  • Mass Spectrometry: The isotopic signature of bromine (79Br and 81Br) provides a distinct pattern in mass spectrometry, simplifying the identification of the derivative.

  • Modified Physicochemical Properties: The bromo-substituted hydrazones will have different melting points and chromatographic retention times compared to their 2,4-DNPH counterparts, potentially offering better separation and characterization for certain analytes.

The underlying reaction mechanism remains a condensation reaction, as depicted below.[3][5][8]

Reaction Mechanism: Carbonyl Condensation with this compound

References

Application Notes and Protocols for Carbonyl Metabolite Analysis using 4-Bromo-2-nitrophenylhydrazine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Carbonyl Analysis in Metabolomics

Metabolomics aims to comprehensively identify and quantify all small molecules in a biological system, providing a functional readout of the cellular state.[1][2] However, the vast chemical diversity and wide dynamic range of metabolites pose significant analytical challenges.[1] Carbonyl-containing metabolites, such as aldehydes and ketones, are a crucial class of compounds involved in numerous metabolic pathways, including glycolysis, the Krebs cycle, and lipid metabolism. Many of these molecules are notoriously difficult to analyze directly by liquid chromatography-mass spectrometry (LC-MS) due to their poor ionization efficiency and chromatographic retention.[3][4]

Chemical derivatization is a powerful strategy to overcome these limitations.[1][5] By introducing a chemical tag onto the target metabolites, their physicochemical properties can be altered to enhance their analytical performance.[5] Hydrazine-containing reagents, such as 2,4-dinitrophenylhydrazine (DNPH) and 3-nitrophenylhydrazine (3-NPH), are widely used for the derivatization of carbonyl compounds, forming stable hydrazones that are more amenable to LC-MS analysis.[3][4][5][6]

This application note details the use of 4-Bromo-2-nitrophenylhydrazine as a novel derivatizing agent for the targeted and untargeted analysis of carbonyl-containing metabolites. The introduction of a bromine atom into the derivatizing agent offers a unique advantage for mass spectrometry-based detection, as the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) serves as a clear signature for identifying derivatized metabolites in complex biological matrices.[7][8]

Principle of the Method: Hydrazone Formation

The core of this method is the reaction between this compound and the carbonyl group (aldehyde or ketone) of a metabolite to form a stable 4-bromo-2-nitrophenylhydrazone. This reaction is a nucleophilic addition-elimination, where the hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration results in the formation of a C=N double bond.

G cluster_0 Derivatization Reaction Metabolite Metabolite (with carbonyl group) Product Derivatized Metabolite (4-bromo-2-nitrophenylhydrazone) Metabolite->Product + Reagent Reagent This compound Water H₂O Product->Water - H₂O

Caption: Derivatization of a carbonyl-containing metabolite with this compound.

Application Scope

This method is applicable to a wide range of biological matrices, including but not limited to:

  • Cell extracts: for in vitro studies of metabolic pathways.

  • Plasma/Serum: for systemic metabolic profiling and biomarker discovery.

  • Urine: for assessing metabolic waste products and kidney function.

  • Tissue homogenates: for organ-specific metabolic analysis.

The target analytes are any metabolites containing an aldehyde or ketone functional group.

Materials and Reagents

  • This compound (CAS: 59488-34-5)[9]

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Pyridine (for catalysis)

  • Hydrochloric acid (for pH adjustment)

  • Internal standards (e.g., isotopically labeled carbonyl compounds)

  • Biological samples of interest

  • Standard laboratory equipment: vortex mixer, centrifuge, analytical balance, pH meter

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup

Experimental Protocols

Standard Solution Preparation
  • Stock Solution of this compound (10 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 1 mL of acetonitrile. Store at -20°C.

  • Stock Solutions of Carbonyl Metabolite Standards (1 mg/mL): Prepare individual stock solutions of target carbonyl metabolites in an appropriate solvent (e.g., water or methanol). Store at -80°C.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all target metabolites at a suitable concentration by diluting the stock solutions with water:acetonitrile (1:1, v/v).

Biological Sample Preparation
  • Plasma/Serum: To 100 µL of plasma or serum, add 300 µL of ice-cold methanol to precipitate proteins. Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Urine: Centrifuge urine samples at 13,000 x g for 10 minutes at 4°C to remove particulate matter. Use the supernatant for derivatization.

  • Cell Extracts: After quenching metabolism and cell lysis, perform a protein precipitation step with cold methanol as described for plasma/serum.

Derivatization Procedure
  • To 50 µL of the prepared sample supernatant or standard solution, add 50 µL of a freshly prepared derivatization solution containing 2 mg/mL this compound and 1% (v/v) pyridine in acetonitrile.

  • Add 10 µL of 0.1 M HCl to catalyze the reaction.

  • Vortex briefly and incubate at 60°C for 30 minutes.

  • After incubation, cool the reaction mixture to room temperature.

  • Centrifuge at 13,000 x g for 5 minutes to pellet any precipitate.

Sample Clean-up (Optional, but Recommended)

For complex matrices, a solid-phase extraction (SPE) clean-up step can improve data quality.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the derivatized sample onto the cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water to remove salts and polar interferences.

  • Elute the derivatized metabolites with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.

LC-MS Analysis
Parameter Recommendation
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive and/or Negative
Scan Range m/z 100-1000
Data Acquisition Full scan for untargeted analysis; Targeted MS/MS for quantification

Data Analysis and Quantification

A key feature of using this compound is the characteristic isotopic pattern of bromine. The presence of 79Br and 81Br isotopes in nearly equal abundance results in a pair of peaks for the molecular ion (M and M+2) with a similar intensity.[7] This signature can be used to selectively identify derivatized metabolites in the full scan data.

For quantification, a targeted MS/MS approach is recommended. The fragmentation of the derivatized metabolites will likely involve characteristic losses from the 4-bromo-2-nitrophenylhydrazone moiety, providing specific transitions for multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).

Method Validation

A summary of typical validation parameters for a targeted quantitative assay is provided below. These values should be established during method development and validation in the user's laboratory.

Parameter Typical Acceptance Criteria
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10, with acceptable precision and accuracy
Precision (CV%) < 15% (intraday and interday)
Accuracy (% Bias) Within ±15% of the nominal concentration
Matrix Effect Assessed and minimized
Recovery Consistent and reproducible

Troubleshooting

Problem Potential Cause Solution
Low derivatization efficiency Suboptimal reaction conditions (pH, temp, time)Optimize reaction parameters. Ensure fresh derivatization reagent is used.
Inactive derivatization reagent
Poor peak shape Inappropriate LC conditionsOptimize mobile phase, gradient, and column chemistry.
High background noise Matrix interferenceImplement a sample clean-up step (e.g., SPE).
Contamination from reagents or glasswareUse high-purity solvents and clean glassware.
Inconsistent results Variability in sample preparationEnsure consistent and precise execution of the protocol. Use an internal standard.

Workflow Diagram

G cluster_workflow Metabolomics Workflow using this compound A Sample Collection (Plasma, Urine, Cells, etc.) B Sample Preparation (Protein Precipitation) A->B C Derivatization with This compound B->C D Sample Clean-up (SPE) C->D E LC-MS Analysis D->E F Data Processing and Analysis (Peak Picking, Identification, Quantification) E->F

Caption: Overall workflow for the analysis of carbonyl metabolites.

References

Application Note: A Novel Approach for the Sensitive Determination of Carbonyl Compounds in Environmental Samples Using 4-Bromo-2-nitrophenylhydrazine as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed methodology for the identification and quantification of carbonyl compounds in environmental matrices, such as water and air. The protocol is centered around the use of 4-Bromo-2-nitrophenylhydrazine as a novel derivatizing agent, which converts volatile and often UV-transparent aldehydes and ketones into stable, chromophoric 4-bromo-2-nitrophenylhydrazones. These derivatives are amenable to analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The protocols provided herein are adapted from well-established methods utilizing 2,4-dinitrophenylhydrazine (DNPH), such as U.S. EPA Method 8315A, and are presented as a robust starting point for method development and validation. This document is intended for researchers, environmental scientists, and analytical chemists seeking sensitive and reliable methods for monitoring carbonyl pollutants.

Introduction: The Environmental Significance of Carbonyls and the Rationale for Derivatization

Carbonyl compounds, encompassing a wide range of aldehydes and ketones, are ubiquitous in the environment. They are emitted from a variety of natural and anthropogenic sources, including industrial processes, vehicle exhaust, and the photo-oxidation of hydrocarbons. Due to their reactivity, some carbonyls, like formaldehyde, are classified as hazardous air pollutants and are known to have adverse effects on human health.

Direct analysis of these compounds in complex environmental samples is challenging due to their volatility, polarity, and often weak or non-existent UV chromophores. To overcome these limitations, a derivatization strategy is employed. This involves a chemical reaction that converts the target analytes into more stable, less volatile, and highly colored or fluorescent derivatives.

For decades, 2,4-dinitrophenylhydrazine (DNPH) has been the gold standard for this purpose. This application note explores the use of a structurally related reagent, this compound. The introduction of a bromine atom is hypothesized to offer several potential advantages:

  • Modified Reactivity: The electronic properties of the bromine atom may influence the nucleophilicity of the hydrazine, potentially altering reaction kinetics with different carbonyl compounds.

  • Altered Chromatographic Behavior: The increased molecular weight and hydrophobicity of the bromo-substituted hydrazones could lead to improved separation on reversed-phase HPLC columns.

  • Distinct Spectroscopic Properties: The bromo- and nitro- substituents will influence the electronic structure of the resulting hydrazones, leading to a characteristic UV-Vis absorption spectrum that can be exploited for selective detection.

The Chemistry of Derivatization: An Addition-Elimination Reaction

The reaction between this compound and a carbonyl compound (aldehyde or ketone) is a classic acid-catalyzed addition-elimination, or condensation, reaction. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable 4-bromo-2-nitrophenylhydrazone. These hydrazones are typically colored crystalline solids.

G reagent This compound intermediate Unstable Intermediate reagent->intermediate + Carbonyl (Acid Catalyst) carbonyl Carbonyl Compound (Aldehyde or Ketone) carbonyl->intermediate hydrazone Stable 4-Bromo-2-nitrophenylhydrazone (Chromophoric) intermediate->hydrazone - H₂O h2o H₂O

Figure 1: General reaction scheme for the derivatization of a carbonyl compound with this compound.

Proposed Analytical Workflow

The overall analytical procedure involves sample collection, derivatization, solid-phase extraction (SPE) for cleanup and concentration, and finally, HPLC-UV analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample_collection Sample Collection (Air or Water) derivatization Derivatization with This compound sample_collection->derivatization spe Solid-Phase Extraction (SPE) (Cleanup & Concentration) derivatization->spe hplc HPLC-UV Analysis spe->hplc data Data Acquisition & Processing hplc->data results Quantification of Carbonyl Compounds data->results

Figure 2: Proposed workflow for the analysis of carbonyl compounds using this compound derivatization.

Experimental Protocols

Disclaimer: The following protocols are adapted from established methods for DNPH and have not been empirically validated for this compound. It is imperative that users perform thorough method validation, including determination of optimal reaction conditions, extraction efficiencies, and analytical figures of merit (e.g., linearity, limits of detection, and accuracy).

Reagent Preparation
  • This compound Derivatizing Solution:

    • Synthesis and Purification: As this compound is not as commercially available as DNPH, it may need to be synthesized. A potential route involves the diazotization of 4-bromo-2-nitroaniline followed by reduction. The purity of the synthesized reagent is critical. Recrystallization from HPLC-grade acetonitrile is recommended to remove any carbonyl impurities.

    • Solution Preparation: Prepare a stock solution of purified this compound in acetonitrile at a concentration of approximately 1 mg/mL. This solution should be stored in an amber glass vial at 4°C.

  • Citrate Buffer (1 M, pH 3): Prepare by mixing 80 mL of 1 M citric acid with 20 mL of 1 M sodium citrate. Adjust the pH to 3.0 ± 0.1 with concentrated HCl or NaOH if necessary.

Sample Collection and Derivatization (Aqueous Samples)
  • Collect approximately 100 mL of the water sample in a clean glass container.

  • Add 4 mL of 1 M citrate buffer to the sample and adjust the pH to 3.0 ± 0.1.

  • Add 6 mL of the this compound derivatizing solution.

  • Seal the container and place it in a heated (40°C) orbital shaker for 1 hour, ensuring gentle swirling.

Solid-Phase Extraction (SPE)
  • Condition a C18 SPE cartridge (e.g., 2000 mg sorbent mass) by passing 15 mL of acetonitrile followed by 15 mL of reagent water.

  • After derivatization, add 10 mL of saturated NaCl solution to the sample mixture.

  • Load the entire sample onto the conditioned C18 SPE cartridge at a flow rate of 3-5 mL/min.

  • Wash the cartridge with 10 mL of reagent water to remove interfering polar compounds.

  • Dry the cartridge under vacuum for approximately 5-10 minutes.

  • Elute the retained hydrazone derivatives with 10 mL of acetonitrile into a collection vial.

  • Adjust the final volume to 10.0 mL with acetonitrile. The sample is now ready for HPLC analysis.

HPLC-UV Analysis

The following HPLC conditions are proposed as a starting point and should be optimized for the specific carbonyl derivatives of interest.

Parameter Proposed Condition Rationale/Reference
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for reversed-phase separation of DNPH-hydrazones.
Mobile Phase A: Water, B: AcetonitrileA common and effective mobile phase for this class of compounds.
Gradient 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.A gradient is recommended to elute a wide range of carbonyl derivatives with varying polarities.
Flow Rate 1.0 - 1.5 mL/minA typical flow rate for a 4.6 mm ID column.
Injection Volume 20 µLA standard injection volume.
Column Temperature 30 - 40°CElevated temperature can improve peak shape and reduce run times.
UV Detector Wavelength 360 - 380 nm (to be determined) DNPH-hydrazones typically have a λmax around 360 nm. The bromo-substituent may cause a slight bathochromic (red) shift. A diode array detector should be used initially to determine the optimal wavelength for the 4-bromo-2-nitrophenylhydrazones.

Data Interpretation and Quantification

Quantification is achieved by creating a calibration curve using certified standards of the target carbonyl compounds that have been subjected to the same derivatization and extraction procedure as the samples. The peak area of the derivative in the sample chromatogram is compared to the calibration curve to determine its concentration.

Trustworthiness and Self-Validation

To ensure the reliability of this proposed method, the following quality control measures are essential:

  • Reagent Blank: A reagent blank (reagent water subjected to the entire analytical procedure) should be analyzed with each batch of samples to check for contamination.

  • Method Detection Limit (MDL) Study: An MDL study should be performed to establish the minimum detectable concentration for each target analyte.

  • Spiked Samples: Matrix spikes and matrix spike duplicates should be analyzed to assess method accuracy and precision in the specific environmental matrix.

  • Calibration Verification: A calibration verification standard should be analyzed periodically to ensure the stability of the instrument's response.

Conclusion and Future Work

This application note provides a comprehensive, albeit theoretical, framework for the analysis of carbonyl compounds in environmental samples using this compound as a novel derivatizing agent. The proposed methodology, adapted from the well-established EPA Method 8315A for DNPH, offers a promising avenue for sensitive and selective carbonyl analysis. The key to successful implementation lies in rigorous in-lab validation of each step, from derivatization kinetics to the optimization of HPLC separation and detection. Future work should focus on a comparative study between this compound and DNPH to quantitatively assess any improvements in sensitivity, selectivity, or chromatographic performance.

Application Notes and Protocols for the Derivatization of Carboxylic Acids for Enhanced LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Analytical Challenges of Carboxylic Acids in LC-MS

Carboxylic acids are a vast and metabolically significant class of molecules, encompassing everything from short-chain fatty acids (SCFAs) produced by the gut microbiota to key intermediates in central carbon metabolism.[1][2] Despite their biological importance, their analysis by liquid chromatography-mass spectrometry (LC-MS) is fraught with challenges.[1][3] Their inherent polarity leads to poor retention on commonly used reversed-phase (RP) columns, and their acidic nature results in inefficient ionization, particularly in the more sensitive and stable positive electrospray ionization (ESI) mode.[1][4][5] Furthermore, spontaneous decarboxylation during sample processing and analysis can compromise quantitative accuracy.[3][6]

Chemical derivatization offers a robust solution to these analytical hurdles.[1][7] By chemically modifying the carboxylic acid group, we can dramatically alter the physicochemical properties of the analyte to:

  • Enhance Ionization Efficiency: Introduce a readily ionizable moiety, such as a tertiary or quaternary amine, to facilitate highly sensitive detection in positive-ion ESI-MS.[8][9] This "charge-reversal" strategy can increase sensitivity by several orders of magnitude.[10][11]

  • Improve Chromatographic Retention: Increase the hydrophobicity of polar carboxylic acids, leading to better retention and separation on reversed-phase columns.[5][12]

  • Increase Specificity and Reduce Matrix Effects: By targeting a specific functional group, derivatization can help to distinguish analytes from complex biological matrices, thereby reducing ion suppression and improving the signal-to-noise ratio.[3]

  • Enable Multiplexed Analysis: The use of isotopically labeled derivatization reagents allows for the accurate relative and absolute quantification of multiple carboxylic acids in a single run.[10][11][13]

This application note provides a detailed guide to the most effective and field-proven derivatization protocols for the LC-MS analysis of carboxylic acids, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights to ensure the trustworthiness and scientific integrity of your results.

Core Derivatization Strategies: A Mechanistic Overview

The most common and effective derivatization strategy for carboxylic acids involves the formation of an amide or ester bond. This is typically achieved through a coupling reaction where the carboxyl group is activated, making it susceptible to nucleophilic attack by the derivatizing agent.

Amidation: The Workhorse of Carboxylic Acid Derivatization

Amidation is the most widely used reaction for derivatizing carboxylic acids for LC-MS analysis.[1][14] It involves the formation of a stable amide bond between the carboxylic acid and a primary or secondary amine-containing reagent. The reaction is typically facilitated by a coupling agent, such as a carbodiimide, which activates the carboxyl group.

A popular and effective coupling agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with a catalyst like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve reaction efficiency and minimize side reactions.

Below is a generalized workflow for amidation-based derivatization:

G Sample Carboxylic Acid Sample (e.g., plasma extract, cell lysate) Mix Mix Sample, Reagent, and Coupling Agent Sample->Mix Reagent Derivatization Reagent (e.g., 2-Picolylamine, 3-NPH) Reagent->Mix Coupling Coupling Agent (e.g., EDC) Coupling->Mix Incubate Incubate (e.g., 60°C for 30 min) Mix->Incubate Quench Quench Reaction (e.g., add formic acid) Incubate->Quench Extract Liquid-Liquid or Solid-Phase Extraction (optional) Quench->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in LC-MS Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (Positive Ion Mode) Reconstitute->LCMS

Caption: General workflow for amidation-based derivatization of carboxylic acids.

Featured Derivatization Protocols

Here, we present detailed protocols for three widely used and effective derivatization reagents.

Protocol 1: 2-Picolylamine (2-PA) Derivatization for Broad-Spectrum Carboxylic Acid Analysis

2-Picolylamine is a versatile reagent that reacts rapidly with carboxylic acids to form highly ionizable derivatives.[15][16] The resulting derivatives exhibit excellent response in positive-ion ESI-MS and produce characteristic fragment ions, making them ideal for sensitive detection using selected reaction monitoring (SRM).[15] The derivatization with 2-PA has been shown to increase detection responses by 9- to 158-fold compared to underivatized acids.[15]

Experimental Protocol:

  • Reagent Preparation:

    • 2-Picolylamine Solution (10 mg/mL): Dissolve 10 mg of 2-picolylamine in 1 mL of acetonitrile.

    • Coupling Reagent Solution: Prepare a solution containing 2,2'-dipyridyl disulfide (10 mg/mL) and triphenylphosphine (10 mg/mL) in acetonitrile.

  • Derivatization Procedure:

    • To 50 µL of sample (e.g., extracted plasma, urine, or a standard solution) in a microcentrifuge tube, add 20 µL of the 2-picolylamine solution.

    • Add 20 µL of the coupling reagent solution.

    • Vortex briefly to mix.

    • Incubate the mixture at 60°C for 30 minutes.

    • After incubation, cool the mixture to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: 3-Nitrophenylhydrazine (3-NPH) Derivatization for Short-Chain Fatty Acids (SCFAs)

3-Nitrophenylhydrazine is particularly well-suited for the derivatization of SCFAs, which are notoriously difficult to analyze due to their high volatility and hydrophilicity.[17] The 3-NPH derivatization proceeds under mild conditions using a carbodiimide condensing agent.[17] The resulting derivatives are stable and can be readily analyzed by reversed-phase LC-MS.[17]

Experimental Protocol:

  • Reagent Preparation:

    • 3-NPH Solution (20 mM): Dissolve 3-nitrophenylhydrazine hydrochloride in 50% aqueous methanol.

    • EDC Solution (120 mM): Dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in water.

    • Pyridine Solution (6% v/v): Prepare a 6% solution of pyridine in water.

  • Derivatization Procedure:

    • To 100 µL of aqueous sample or standard, add 50 µL of the 3-NPH solution and 50 µL of the EDC solution.

    • Vortex the mixture.

    • Incubate at 40°C for 30 minutes.

    • After incubation, add 200 µL of 0.1% formic acid in acetonitrile to quench the reaction.

    • Centrifuge the sample to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Isotope-Coded p-Dimethylaminophenacyl (DmPA) Bromide for Quantitative Metabolomics

For accurate quantitative analysis, stable isotope labeling is the gold standard.[10][11] Isotope-coded derivatization reagents, such as ¹²C- and ¹³C-DmPA bromide, allow for the precise relative quantification of carboxylic acids between different samples.[10][11] This approach not only provides a robust internal standard for every analyte but also enhances chromatographic retention and boosts ESI efficiency by 2-4 orders of magnitude.[11]

G SampleA Sample A DerivA Derivatize with ¹²C-DmPA (Light) SampleA->DerivA SampleB Sample B (Control/Reference) DerivB Derivatize with ¹³C-DmPA (Heavy) SampleB->DerivB Mix Mix Samples 1:1 DerivA->Mix DerivB->Mix LCMS LC-MS Analysis Mix->LCMS Quant Quantify by comparing peak areas of ¹²C/¹³C pairs LCMS->Quant

Caption: Workflow for quantitative analysis using isotopic derivatization.

Experimental Protocol:

  • Reagent Preparation:

    • ¹²C- and ¹³C-DmPA Bromide Solutions (1 mg/mL): Prepare separate solutions of the light and heavy isotopic reagents in acetonitrile.

    • N,N-Diisopropylethylamine (DIPEA) Solution (1% v/v): Prepare a 1% solution of DIPEA in acetonitrile.

  • Derivatization Procedure:

    • Aliquot 50 µL of each sample (e.g., Sample A and Sample B) into separate microcentrifuge tubes.

    • To Sample A, add 20 µL of the ¹²C-DmPA bromide solution.

    • To Sample B, add 20 µL of the ¹³C-DmPA bromide solution.

    • To both tubes, add 10 µL of the 1% DIPEA solution.

    • Vortex and incubate at 60°C for 1 hour.

    • After incubation, cool to room temperature.

    • Combine the derivatized Sample A and Sample B in a 1:1 ratio.

    • Evaporate the combined sample to dryness under nitrogen.

    • Reconstitute in the initial LC mobile phase for analysis.

Data Presentation and Comparison of Derivatization Reagents

The choice of derivatization reagent depends on the specific analytical goals, the nature of the carboxylic acids of interest, and the available instrumentation. The following table summarizes the key characteristics of the featured reagents to aid in this selection process.

ReagentTarget AnalytesKey AdvantagesTypical Reaction ConditionsMass Shift (Da)
2-Picolylamine (2-PA) Broad-spectrum carboxylic acidsHigh reactivity, significant signal enhancement, characteristic fragmentation60°C, 30 min+91.06
3-Nitrophenylhydrazine (3-NPH) Short-chain fatty acids, organic acidsGood for volatile and polar analytes, stable derivatives40°C, 30 min+137.03
p-Dimethylaminophenacyl (DmPA) Bromide Broad-spectrum carboxylic acids for quantitative analysisEnables isotopic labeling, excellent ionization efficiency60°C, 60 min+178.10 (¹²C)

Conclusion and Best Practices

Derivatization is an indispensable tool for the robust and sensitive analysis of carboxylic acids by LC-MS. By carefully selecting the appropriate reagent and optimizing the reaction conditions, researchers can overcome the inherent analytical challenges posed by this important class of molecules. For successful derivatization:

  • Optimize Reaction Conditions: Always optimize the reagent concentrations, temperature, and incubation time for your specific analytes and sample matrix.

  • Use of Internal Standards: For quantitative studies, the use of stable isotope-labeled internal standards corresponding to the analytes of interest is highly recommended to correct for matrix effects and variations in derivatization efficiency.

  • Matrix Effects Consideration: Biological matrices can sometimes interfere with the derivatization reaction. It is crucial to perform thorough sample cleanup and to validate the method in the relevant matrix.

  • Blank and Control Samples: Always include blank and control samples in your experimental workflow to monitor for potential contamination and to assess the efficiency of the derivatization reaction.

By following the protocols and guidelines outlined in this application note, researchers can confidently develop and implement reliable LC-MS methods for the analysis of carboxylic acids, enabling new discoveries in metabolomics, clinical diagnostics, and drug development.

References

Troubleshooting & Optimization

How to improve the stability of 4-Bromo-2-nitrophenylhydrazine solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Bromo-2-nitrophenylhydrazine. This resource is designed for researchers, scientists, and drug development professionals who utilize this reagent, most commonly in the derivatization of aldehydes and ketones for analysis and characterization. The stability of this compound solutions is paramount for achieving reproducible and accurate experimental results. Instability, often manifesting as color change, precipitation, or reduced reactivity, can compromise data integrity.

This guide provides a comprehensive framework for understanding the factors that influence the stability of this compound solutions. It offers a series of frequently asked questions for quick reference, a detailed troubleshooting guide for resolving specific issues, and scientifically grounded protocols for the preparation and storage of stable solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned from yellow-orange to a dark red or brown color. What happened?

This color change is a primary indicator of degradation. Phenylhydrazine derivatives are susceptible to oxidation, a process often accelerated by dissolved oxygen, light, and trace metal impurities.[1][2] The darker color signifies the formation of complex oxidation products. The solution should be discarded, and a fresh solution prepared following the protocols outlined in this guide.

Q2: Is it better to use this compound or its hydrochloride salt to prepare solutions?

For enhanced stability, it is highly recommended to use the hydrochloride salt form (this compound HCl).[3][4] The protonated hydrazinium salt is significantly less susceptible to oxidation than the free base.[1] Stock solutions prepared from the hydrochloride salt in appropriate solvents exhibit a longer shelf-life.

Q3: What is the best solvent for preparing a stock solution?

Polar organic solvents are generally suitable.[5] Methanol and ethanol are common choices, particularly for applications like Brady's test for aldehydes and ketones.[6] For maximal stability, the solvent should be of high purity (ACS grade or higher) and deoxygenated prior to use.

Q4: How should I store my prepared solutions?

Solutions should be stored in amber glass vials to protect them from light, at a reduced temperature (2-8°C), and under an inert atmosphere (nitrogen or argon). Oxygen is a key driver of degradation, so minimizing headspace and using deoxygenated solvents is critical.[1]

Q5: A precipitate has formed in my refrigerated solution. Is it still usable?

This depends on the nature of the precipitate. It could be the reagent crashing out of solution due to low temperature, in which case it may redissolve upon warming to room temperature. However, it could also be an insoluble degradation product. If the precipitate does not redissolve with gentle warming and agitation, or if the solution is discolored, it is best to discard it.

Visual Guide: Key Factors in Reagent Degradation

The following diagram illustrates the primary factors that contribute to the decomposition of this compound in solution. Understanding these relationships is the first step in effective troubleshooting.

cluster_causes Initiating Factors cluster_reagent Reagent State cluster_effects Degradation Pathway cluster_outcomes Observable Problems Oxygen Oxygen Light Light Oxidation Autoxidation Light->Oxidation Catalyzes Heat Heat Heat->Oxidation Accelerates Metal_Ions Trace Metal Ions (e.g., Cu²⁺) Metal_Ions->Oxidation Catalyzes High_pH High pH (Basic Conditions) High_pH->Oxidation Promotes Reagent This compound (Solution) Reagent->Oxidation Degradation_Products Oxidized Products & Side-Reaction Species Oxidation->Degradation_Products Color_Change Color Change (Darkening) Degradation_Products->Color_Change Precipitation Precipitation Degradation_Products->Precipitation Loss_of_Reactivity Loss of Reactivity Degradation_Products->Loss_of_Reactivity

Caption: Key factors leading to the degradation of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter. Follow the logical flow to diagnose and solve the issue.

Problem 1: Low or No Yield in Derivatization Reaction

Your derivatization reaction with an aldehyde or ketone standard is failing or showing significantly lower than expected yield of the corresponding hydrazone.

Potential Causes:
  • Degraded Reagent Solution: The most common cause. The this compound has oxidized and is no longer reactive.[1]

  • Incorrect Reaction pH: The condensation reaction between a hydrazine and a carbonyl compound is pH-sensitive. The reaction is typically acid-catalyzed.[6][7] If the medium is too neutral or basic, the reaction rate will be slow. If it is too acidic, the hydrazine nitrogen may be fully protonated, reducing its nucleophilicity.

  • Sub-optimal Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reactants or intermediates.

Diagnostic Steps & Solutions Workflow

Start Problem: Low/No Reaction Yield Check_Solution 1. Inspect Reagent Solution: Is it dark red/brown or cloudy? Start->Check_Solution Prepare_Fresh Solution: Prepare fresh solution using Protocol 1. Check_Solution->Prepare_Fresh Yes Check_pH 2. Check Reaction pH: Is an acid catalyst present (e.g., H₂SO₄, HCl)? Check_Solution->Check_pH No Success Problem Resolved Prepare_Fresh->Success Adjust_pH Solution: Add a catalytic amount of acid (e.g., a few drops of concentrated H₂SO₄ in methanol). Check_pH->Adjust_pH No Check_Standard 3. Verify Carbonyl Standard: Is the aldehyde/ketone standard fresh and pure? Check_pH->Check_Standard Yes Adjust_pH->Success New_Standard Solution: Use a fresh, verified aldehyde or ketone standard. Check_Standard->New_Standard No Check_Standard->Success Yes New_Standard->Success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Solution is Unstable Even With Proper Storage

You are following the recommended storage procedures (refrigerated, dark), but your solutions degrade within days.

Potential Causes:
  • Contaminated Solvent: The solvent may contain impurities that catalyze degradation, such as metal ions or peroxides (in the case of ethers like THF).[2][8]

  • Dissolved Oxygen: Failure to adequately remove dissolved oxygen from the solvent before preparation is a major cause of instability.[1]

  • Leaky Container Seal: The vial cap or seal may not be airtight, allowing atmospheric oxygen to enter over time.

Recommended Solutions:
  • Solvent Purity Check: Switch to a brand new bottle of high-purity, spectroscopic, or HPLC-grade solvent.

  • Implement Deoxygenation: Use the Nitrogen Sparging protocol (Protocol 2) below to rigorously deoxygenate your solvent before dissolving the reagent.

  • Use High-Quality Vials: Employ vials with PTFE-lined caps to ensure an airtight seal. After preparation, flush the headspace of the vial with nitrogen or argon before sealing.

Data Summary & Recommended Conditions

For optimal stability, adhere to the conditions summarized in the table below.

ParameterRecommendationRationale
Reagent Form Hydrochloride SaltThe protonated hydrazinium ion is less prone to oxidation.[3]
Solvent High-Purity Methanol or EthanolGood solubility and common for derivatization reactions.[5][6]
pH Mildly AcidicStabilizes the hydrazine moiety and catalyzes the intended reaction.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents autoxidation by removing dissolved oxygen.[1][2]
Temperature 2-8°C (Refrigerated)Slows the rate of decomposition reactions.[2]
Storage Vessel Amber Glass Vial w/ PTFE-lined capProtects from light and ensures an airtight seal.
Est. Shelf-Life 1-2 weeks (with all precautions)Phenylhydrazine solutions are inherently reactive; fresh is best.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of 10 mL of a ~10 mg/mL stock solution using the more stable hydrochloride salt.

Materials:

  • This compound hydrochloride (FW: 270.48 g/mol )

  • High-purity methanol (ACS Grade or higher)

  • 15 mL amber glass vial with a PTFE-lined screw cap

  • Source of dry nitrogen or argon gas

  • Analytical balance

Procedure:

  • Deoxygenate Solvent: Take approximately 12-15 mL of methanol and deoxygenate it by following Protocol 2: Degassing Solvents.

  • Weigh Reagent: Accurately weigh approximately 100 mg of this compound hydrochloride and transfer it directly into the 15 mL amber vial.

  • Dissolve Reagent: Using a pipette, add 10 mL of the deoxygenated methanol to the vial.

  • Mix: Seal the vial and mix gently by inversion or brief vortexing until the solid is completely dissolved.

  • Inert Headspace: Briefly reopen the vial and gently flush the headspace with nitrogen or argon gas for 15-20 seconds.

  • Seal and Store: Immediately and tightly seal the vial. Label it with the contents, concentration, and date of preparation. Store in a refrigerator at 2-8°C.

Protocol 2: Degassing Solvents with Nitrogen Sparging

This method effectively removes dissolved oxygen from the solvent, a critical step for enhancing solution stability.[1]

Materials:

  • Solvent to be deoxygenated (e.g., methanol)

  • A clean, dry flask or bottle

  • A long Pasteur pipette or a stainless-steel needle

  • Flexible tubing

  • Source of dry nitrogen gas with a regulator

Procedure:

  • Setup: Place the solvent in the flask. Insert the long pipette or needle so that its tip is near the bottom of the liquid.

  • Connect Gas: Connect the tubing from the nitrogen regulator to the pipette/needle.

  • Sparge: Set the regulator to produce a gentle stream of bubbles. A slow, steady flow is more effective than a violent one.

  • Duration: Sparge the solvent for at least 15-20 minutes for every 100 mL of liquid.

  • Use Immediately: The deoxygenated solvent should be used immediately to prepare your solution, as oxygen will begin to redissolve from the atmosphere.

References

Technical Support Center: E/Z Stereoisomers in Dinitrophenylhydrazone Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dinitrophenylhydrazone (DNPH) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities introduced by E/Z stereoisomerism in their analytical workflows. Here, we will delve into the causality behind experimental observations and provide actionable troubleshooting strategies to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are E/Z isomers in the context of DNPH analysis, and why do they pose a challenge?

A: When an unsymmetrical aldehyde or ketone reacts with 2,4-dinitrophenylhydrazine (DNPH), the resulting dinitrophenylhydrazone derivative can exist as two different geometric isomers around the carbon-nitrogen double bond (C=N). These are designated as E (entgegen, German for "opposite") and Z (zusammen, German for "together") isomers. The formation of these two isomers can complicate analysis because they often exhibit different chromatographic and spectroscopic properties, potentially leading to peak splitting or broadening in chromatograms and inaccuracies in quantification if not properly addressed.[1][2]

Q2: What factors influence the formation and ratio of E/Z isomers?

A: The ratio of E/Z isomers is influenced by several factors, including the structure of the parent carbonyl compound, the reaction conditions (such as solvent, temperature, and pH), and exposure to light.[3][4] Acid catalysis is a significant factor; while necessary for the derivatization reaction, it can also promote the interconversion between the E and Z forms.[5][6][7] For instance, in the presence of acid, an equilibrium mixture of E and Z isomers will be established over time.[1][5]

Q3: Can the formation of multiple isomers be prevented or minimized?

A: While completely preventing the formation of both isomers can be challenging, you can influence the equilibrium to favor one isomer. Conducting the derivatization in an acid-free acetonitrile solution initially yields almost exclusively the E-isomer.[1] However, for quantitative analysis, it is often more practical to establish a stable equilibrium of both isomers.

Q4: How do the E and Z isomers differ in their analytical properties?

A: E and Z isomers of DNPH derivatives can be differentiated by several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The two isomers often have different retention times, which can lead to separate or partially resolved peaks.[2][8]

  • UV-Vis Spectroscopy: The isomers typically have distinct absorption spectra. The Z-isomer's maximum absorption wavelength is often shifted to a shorter wavelength by 5-8 nm compared to the E-isomer.[1][5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively distinguish between the isomers due to the different chemical environments of the protons and carbons near the C=N bond.[9][10][11]

Troubleshooting Guide

This section provides in-depth solutions to common problems encountered during DNPH analysis due to E/Z isomerism.

Issue 1: Multiple or Broad Peaks in HPLC Chromatogram

Cause: The presence of both E and Z isomers, which may or may not be fully separated by the HPLC method, is a common cause of multiple or broad peaks for a single carbonyl analyte.

Solution:

Strategy 1: Achieve a Stable E/Z Equilibrium

To ensure consistent and reproducible quantification, the most reliable approach is to drive the isomerization to a stable equilibrium for both samples and standards.

Protocol: Acid-Catalyzed Isomerization to Equilibrium

  • Prepare Acidified Solutions: To both your derivatized sample solutions and your calibration standards, add a small amount of acid. Phosphoric acid is commonly used.[5][8]

  • Concentration: The final acid concentration should be between 0.02% and 1% (v/v).[5][8]

  • Equilibration Time: Allow the solutions to stand for a sufficient period (e.g., 9-18 hours) to reach a stable E/Z ratio.[1]

  • Quantification: For quantification, you can either sum the areas of the two isomer peaks or, if they are not fully resolved, use the total area of the broad peak. Consistency in sample and standard preparation is crucial.

Strategy 2: Optimize Chromatographic Separation

If baseline separation of the isomers is desired for individual quantification or characterization, optimization of the HPLC method is necessary.

Experimental Workflow for HPLC Method Optimization

Caption: Workflow for optimizing HPLC separation of E/Z isomers.

  • Column Selection: While standard C18 columns can sometimes separate the isomers, specialized columns may offer better selectivity. For example, alkyl amide reversed-phase columns have shown success in separating E and Z isomers of DNPH derivatives.[8]

  • Mobile Phase: Systematically vary the mobile phase composition (e.g., the ratio of acetonitrile to water) and the gradient profile.

  • Temperature: Adjusting the column temperature can also affect the separation selectivity.

Issue 2: Inconsistent Quantitative Results

Cause: Fluctuations in the E/Z isomer ratio between samples and standards can lead to significant quantitative errors, especially if only one of the isomer peaks is used for quantification.

Solution:

The key to accurate quantification is ensuring that the E/Z ratio is the same in both the samples and the calibration standards. The acid-catalyzed equilibration protocol described in "Issue 1" is the recommended approach to achieve this.[5][8]

Data Summary: Equilibrium Z/E Ratios for Common Aldehyde-DNPH Derivatives

Carbonyl CompoundEquilibrium Z/E Ratio in Acidic Solution
Acetaldehyde0.309 - 0.32
Propionaldehyde0.14 - 0.143
Crotonaldehyde0.093
Acrolein0.028
2-Butanone0.154

Source: Data compiled from multiple studies.[5][8]

Issue 3: Difficulty in Isomer Identification

Cause: When two peaks are observed for a single analyte, it is necessary to confirm that they correspond to the E and Z isomers.

Solution:

Spectroscopic analysis is essential for the definitive identification of E and Z isomers.

Protocol: Spectroscopic Characterization of E/Z Isomers

  • Fraction Collection: If possible, collect the separated E and Z isomer fractions from the HPLC eluent.

  • UV-Vis Analysis: Acquire the UV-Vis spectrum for each fraction. The Z-isomer will typically have a maximum absorbance at a slightly shorter wavelength (hypsochromic shift) compared to the E-isomer.[5][8]

  • NMR Analysis: For unambiguous structural confirmation, perform ¹H and ¹³C NMR analysis on the isolated isomers. The chemical shifts of the protons and carbons around the C=N bond will be different for the E and Z configurations.

Mechanism of Acid-Catalyzed E/Z Isomerization

Isomerization_Mechanism cluster_E E-Isomer cluster_Z Z-Isomer E_isomer E-Isomer Structure Protonation Protonation (H⁺) E_isomer->Protonation Z_isomer Z-Isomer Structure Z_isomer->Protonation Equilibrium Rotation Rotation around C-N single bond Protonation->Rotation Deprotonation Deprotonation (-H⁺) Rotation->Deprotonation Deprotonation->Z_isomer

Caption: Simplified mechanism of acid-catalyzed E/Z isomerization.

Concluding Remarks

The presence of E/Z stereoisomers is an inherent aspect of DNPH analysis for many carbonyl compounds. A thorough understanding of the factors that influence their formation and interconversion is critical for developing robust and reliable analytical methods. By implementing the strategies outlined in this guide, researchers can effectively manage the challenges posed by isomerism, leading to improved accuracy and confidence in their analytical results.

References

Technical Support Center: Catalyst Deactivation in Epibromohydrin Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with catalyst stability during reactions involving epibromohydrin (EBH). EBH is a highly valuable bifunctional building block, but its inherent reactivity, coupled with the potential for impurities, presents significant hurdles for maintaining catalyst activity and selectivity.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting format to help you diagnose, resolve, and prevent common catalyst deactivation issues.

Section 1: Identifying Catalyst Deactivation - Common Symptoms

Before diving into specific mechanisms, it's crucial to recognize the signs of a failing catalyst. If you observe one or more of the following, your catalyst is likely undergoing deactivation:

  • Decreased Reaction Rate: The most common symptom is a noticeable slowdown in the reaction, requiring longer times to achieve the desired conversion.[3]

  • Incomplete Conversion: Reactions consistently fail to reach full conversion, even with extended reaction times or increased catalyst loading.

  • Changes in Selectivity: A shift in the product distribution, such as altered regioselectivity in ring-opening reactions or the formation of unwanted byproducts (e.g., polymers), points towards changes in the catalyst's active sites.[4]

  • Induction Period: The reaction shows a significant lag phase before initiating, which was not present in earlier runs with a fresh catalyst.

  • Physical Changes in the Catalyst: For heterogeneous catalysts, you might observe a change in color (e.g., darkening due to coke formation), agglomeration of particles, or difficulty in filtration.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter. Each answer explains the underlying causality and provides actionable steps.

Question 1: My reaction rate has dropped significantly after recycling my heterogeneous Lewis acid catalyst (e.g., Sn-Beta, Zr-Beta) a few times. What is the likely cause?

Answer: This is a classic symptom that can stem from several deactivation mechanisms, primarily poisoning and fouling .

  • Causality - Poisoning: Epibromohydrin chemistry is often accompanied by trace impurities or byproducts that act as potent catalyst poisons.[5][6]

    • Halide Poisoning: Bromide ions (Br⁻), either from residual starting materials or formed during side reactions, are strong Lewis bases. They can irreversibly bind to the Lewis acidic active sites (e.g., the framework tin or zirconium atoms) of your catalyst.[7][8] This blocks the sites, preventing them from activating the epoxide ring for nucleophilic attack.

    • Water Poisoning: Water is a common impurity in reagents and solvents. It can coordinate to Lewis acid sites, inhibiting substrate binding.[9] In some cases, particularly at elevated temperatures, water can also cause irreversible changes to the catalyst support structure.[10]

  • Causality - Fouling:

    • Polymerization: Epoxides are prone to polymerization, especially in the presence of strong acids or at high concentrations.[11] Oligomers or polymers can deposit on the catalyst surface and within its pores, physically blocking access to the active sites.[9][12] This is a form of fouling often referred to as coking when the deposits are carbonaceous.[5]

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure your epibromohydrin and solvent are anhydrous and free of acidic impurities like HBr. Consider passing solvents through activated alumina or molecular sieves.[6][10]

  • Analyze the Spent Catalyst:

    • Elemental Analysis (ICP-MS or XRF): Analyze the recovered catalyst for bromine content. An increase compared to the fresh catalyst strongly suggests halide poisoning.

    • Thermogravimetric Analysis (TGA): A significant weight loss upon heating the spent catalyst under air or nitrogen indicates the presence of adsorbed organic foulants or coke.

  • Attempt Regeneration: Based on your analysis, proceed with a targeted regeneration protocol (see Section 4).

Question 2: I am using a homogeneous catalyst (e.g., a Co-salen complex) for the hydrolytic kinetic resolution of EBH, and its activity is decreasing with each cycle. Why?

Answer: For organometallic complexes like Co-salen, deactivation often involves direct modification of the metal center or its ligands.

  • Causality - Counter-ion Reactivity: Studies on the closely related epichlorohydrin have shown that the catalyst's counter-ion can play a direct role in deactivation.[13] The counter-ion (e.g., acetate, chloride) can act as a nucleophile, attacking the epoxide. This reaction forms a species that can alter the cobalt coordination sphere or lead to the formation of inactive catalyst dimers or oligomers. The nucleophilicity of the counter-ion correlates with the rate of deactivation.[13]

  • Causality - Ligand Degradation: The salen ligand itself can be susceptible to oxidative or hydrolytic degradation under certain reaction conditions, although this is less common.

  • Causality - Change in Metal Oxidation State: While studies have shown that for Co-salen in hydrolytic kinetic resolution (HKR), the active Co(III) state is generally maintained, reduction to an inactive Co(II) state can be a deactivation pathway in other catalytic cycles.[13]

Troubleshooting Steps:

  • Evaluate Different Counter-ions: If possible, synthesize or procure catalyst variants with less nucleophilic counter-ions (e.g., tosylate or triflate) and compare their stability over multiple cycles.

  • Implement a Regeneration Step: A simple acid wash or treatment as specified by the catalyst's original preparation literature can sometimes restore activity by removing inhibiting species.

  • Use Supported Catalysts: Consider using an oligo- or polymer-supported version of the catalyst. These systems can exhibit enhanced stability and recyclability by preventing bimolecular deactivation pathways.[13]

Question 3: My product's regioselectivity is changing. The reaction used to favor nucleophilic attack at the less substituted carbon, but now I'm seeing more of the other regioisomer. What does this indicate?

Answer: A change in regioselectivity is a strong indicator that the primary catalytic pathway is being compromised, and a background or alternative reaction mechanism is becoming more prominent.

  • Causality - Catalyst Leaching & Shift to Homogeneous Catalysis: If you are using a heterogeneous Lewis acid catalyst (e.g., Sn-Beta), active metal sites might be leaching from the support into the reaction solution.[5] These leached metal species can act as homogeneous Lewis acid catalysts, which may exhibit different regioselectivity compared to the site-isolated framework species.

  • Causality - Formation of Brønsted Acids: The presence of water can react with Lewis acid sites to generate Brønsted acidity on the catalyst surface. Similarly, HBr is a strong Brønsted acid.[14] Acid-catalyzed epoxide ring-opening proceeds via a different mechanism, often involving protonation of the epoxide oxygen.[15] This leads to a transition state with more carbocationic character at the more substituted carbon, favoring nucleophilic attack there.[1][15] This directly competes with the Lewis-acid-catalyzed pathway and alters the product ratio.

Troubleshooting Steps:

  • Perform a Hot Filtration Test: Run the reaction for a short period (e.g., to 20% conversion), then quickly filter the hot reaction mixture to remove the solid catalyst. Allow the filtrate to continue reacting under the same conditions. If the reaction continues to proceed, it confirms that active catalytic species have leached into the solution.

  • Check for Acidity: Test the pH of your reaction mixture before and after the reaction. An increase in acidity points to the generation of acidic species.

  • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents and run the reaction under an inert atmosphere (N₂ or Ar) to minimize the formation of Brønsted acids.[10]

Section 3: Proactive Strategies for Mitigation

Preventing deactivation is more efficient than resolving it. Incorporate these strategies into your experimental design.

StrategyDescriptionRationale
Feedstock Purification Pre-treat epibromohydrin, solvents, and nucleophiles to remove water, peroxides, and acidic/basic impurities. Use distillation, activated alumina columns, or molecular sieves.Removes potential poisons and foulant precursors before they can contact the catalyst, which is the most effective way to prevent poisoning.[5][6]
Use of Guard Beds For continuous flow processes, place a bed of a sacrificial, high-surface-area adsorbent (like activated carbon or alumina) upstream of the main catalyst bed.The guard bed traps strong poisons, protecting the more expensive and sensitive primary catalyst and extending its operational life.[16]
Optimize Reaction Conditions Operate at the lowest possible temperature that still provides a reasonable reaction rate. Avoid excessively high reactant concentrations.Lower temperatures can reduce the rates of sintering (thermal degradation) and coking.[5][9] Lower concentrations can disfavor polymerization side reactions.
Catalyst Design Select catalysts known for their stability. For example, catalysts with hydrophobic supports may be more resistant to water poisoning.[9] Covalently anchoring homogeneous catalysts to a solid support can prevent bimolecular deactivation.A robust catalyst design is the foundation of a stable process. Tailoring the catalyst to the specific challenges of the reaction environment is key.[6]

Section 4: Key Experimental Protocols

Protocol 1: TGA Analysis of a Spent Heterogeneous Catalyst

Objective: To quantify the amount of carbonaceous deposits (coke/foulants) on a catalyst.

  • Sample Preparation: Carefully recover the spent catalyst by filtration and wash it with a volatile, non-coordinating solvent (e.g., hexane or diethyl ether) to remove physisorbed species. Dry the catalyst under vacuum at a low temperature (e.g., 60 °C) overnight.

  • TGA Setup: Place 5-10 mg of the dried, spent catalyst into a TGA crucible. Place a similar amount of fresh catalyst in a separate crucible as a reference.

  • Analysis Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a rate of 10 °C/min under a flow of an inert gas (e.g., Nitrogen, 50 mL/min) to measure adsorbed volatiles.

    • At 800 °C, switch the gas to Air (50 mL/min) and hold for 30-60 minutes to burn off carbonaceous deposits.

  • Data Interpretation: The weight loss observed after switching the gas to air corresponds to the amount of coke on the catalyst. Compare this to the TGA profile of the fresh catalyst.

Protocol 2: A General Protocol for Thermal Regeneration (Decoking)

Objective: To remove organic foulants/coke from a thermally stable heterogeneous catalyst (e.g., zeolites, metal oxides).

  • Recovery and Washing: Recover the spent catalyst by filtration and wash thoroughly with a solvent that dissolves the expected foulants (e.g., toluene for polymers, then acetone). Dry completely in a vacuum oven.

  • Calcination: Place the dried catalyst in a tube furnace.

  • Inert Purge: Heat the catalyst to 150 °C under a slow flow of nitrogen (or argon) and hold for 1 hour to drive off any remaining solvent and water.

  • Oxidative Treatment: Slowly switch the gas flow to a dilute air/N₂ mixture (e.g., 5% air in N₂). This controlled introduction of oxygen prevents runaway combustion that could cause thermal damage (sintering) to the catalyst.[17]

  • Temperature Ramp: Slowly ramp the temperature to a target between 450-550 °C (the exact temperature depends on the catalyst's thermal stability). Hold at this temperature for 4-8 hours, or until CO₂ evolution (if monitored) ceases.

  • Cooldown: Cool the catalyst back to room temperature under a flow of nitrogen.

  • Validation: Characterize the regenerated catalyst (e.g., using BET surface area analysis, XRD, and TGA) and compare its properties to the fresh catalyst to confirm the restoration of its physical characteristics. Test its activity in a small-scale reaction.

Visualizations

Deactivation Pathways in EBH Reactions

This diagram illustrates the primary mechanisms by which an active catalyst can lose its function during reactions with epibromohydrin.

G cluster_main Catalytic Cycle cluster_deactivation Deactivation Pathways Active Active Catalyst Reaction EBH Ring-Opening Active->Reaction Catalysis Poisoned Poisoned Catalyst (e.g., Br⁻, H₂O) Active->Poisoned Impurity Adsorption Sintered Sintered Catalyst (Thermal Degradation) Active->Sintered High Temperature Leached Leached Active Sites (Homogeneous Species) Active->Leached Solvent Effects Reaction->Active Catalyst Regeneration Product Desired Product Reaction->Product Fouled Fouled Catalyst (Polymer/Coke Deposits) Reaction->Fouled Side Reaction (Polymerization)

Caption: Common catalyst deactivation pathways in epibromohydrin chemistry.

Troubleshooting Workflow for Catalyst Deactivation

This flowchart provides a systematic approach to diagnosing the root cause of catalyst deactivation.

G start Deactivation Observed (Low Conversion / Rate) q1 Is Regioselectivity Affected? start->q1 proc1 Perform Hot Filtration Test & Check for Acidity q1->proc1 Yes q2 Analyze Spent Catalyst via TGA q1->q2 No a1_yes YES a1_no NO res1 Leaching or Brønsted Acid Formation Likely proc1->res1 res2a Significant Weight Loss (>2%)? q2->res2a res2b Fouling / Coking is the Primary Cause res2a->res2b Yes q3 Analyze Spent Catalyst via Elemental Analysis (XRF/ICP) res2a->q3 No a2_yes YES a2_no NO proc2 Attempt Thermal Regeneration res2b->proc2 res3a Increased Halogen or Impurity Content? q3->res3a res3b Poisoning is Likely res3a->res3b Yes res_other Consider Thermal Degradation (Sintering) or Mechanical Failure res3a->res_other No a3_yes YES a3_no NO proc3 Purify Feedstock Rigorously res3b->proc3

Caption: A step-by-step workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Managing Poor Solubility of Hydrazone Precipitates in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the poor solubility of hydrazone products during synthesis. Hydrazones are a valuable class of compounds with wide applications, but their tendency to precipitate out of reaction media can lead to impure products, low yields, and difficulties in characterization.[1][2] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: Why do my hydrazone products precipitate from the reaction mixture so readily?

A: Hydrazone formation involves the condensation of a hydrazine with an aldehyde or ketone, often resulting in a product that is significantly more conjugated and less polar than the starting materials.[2] This change in physicochemical properties can drastically reduce its solubility in the reaction solvent, causing it to precipitate, sometimes prematurely. The planarity and potential for intermolecular hydrogen bonding in the hydrazone product can also contribute to the formation of a stable crystal lattice, further promoting precipitation.

Q2: Can the choice of starting materials influence the solubility of the final hydrazone product?

A: Absolutely. The structural characteristics of both the hydrazine and the carbonyl compound play a crucial role. For instance, incorporating polar functional groups (e.g., carboxylates, phosphates, or polyethylene glycol chains) into one of the reactants can enhance the aqueous solubility of the resulting hydrazone.[3] Conversely, using highly nonpolar, aromatic starting materials is more likely to yield an insoluble product.

Q3: Is there a universal "best" solvent for hydrazone synthesis to avoid precipitation?

A: Unfortunately, no single solvent is optimal for all hydrazone syntheses. The ideal solvent or solvent system is highly dependent on the specific reactants and the desired product.[4] While alcohols like ethanol and methanol are common choices, they may not be suitable for all systems.[2] A systematic approach to solvent screening is often necessary. Some hydrazones have shown good solubility in more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), especially with heating.[5]

Q4: How does pH affect the solubility of hydrazone precipitates?

A: The pH of the reaction medium can have a profound impact on hydrazone solubility, particularly for hydrazones containing ionizable functional groups.[6][7] Adjusting the pH to ionize an acidic or basic group on the hydrazone molecule can significantly increase its aqueous solubility.[6] For example, a hydrazone with a basic nitrogen atom will be more soluble in acidic conditions due to the formation of a protonated, charged species. The kinetics of hydrazone formation are also pH-dependent, with optimal rates often observed under mildly acidic conditions (pH ~4.5-5).[8][9][10]

Troubleshooting Guide: Common Solubility Issues and Solutions

Problem 1: Precipitate Forms Immediately Upon Reactant Mixing, Yielding an Impure Product

This common issue, often termed "crashing out," occurs when the hydrazone product is extremely insoluble in the reaction medium.[6] The rapid precipitation can trap starting materials and intermediates, leading to a product that is difficult to purify.

Causality: The rate of precipitation exceeds the rate of complete reaction and dissolution equilibrium. This is often exacerbated by a solvent system that is a poor choice for the product's solubility profile.

Solutions:

  • Solvent System Modification:

    • Increase Solvent Polarity: If your reactants are sufficiently soluble, switching to a more polar solvent like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) can help keep the hydrazone product in solution.

    • Use a Co-solvent System: A mixture of solvents can provide a more nuanced solubility profile. For example, adding a small amount of a highly polar solvent to a less polar one can improve the solubility of the final product without compromising the solubility of the starting materials.[6]

    • Temperature Control: Running the reaction at a higher temperature can increase the solubility of the hydrazone product.[11] However, be mindful of potential side reactions or degradation at elevated temperatures.

  • Protocol: Stepwise Addition of Reactants

    • Dissolve the more soluble reactant in the chosen solvent system.

    • Slowly add a solution of the less soluble reactant dropwise to the reaction mixture with vigorous stirring.

    • Monitor the reaction for any signs of precipitation. If cloudiness appears, consider adding more solvent to maintain a homogeneous solution.

  • Use of Solubilizing Agents:

    • Surfactants: In aqueous or semi-aqueous systems, the addition of a surfactant can help to form micelles that encapsulate the hydrophobic hydrazone, keeping it in solution.

    • Phase-Transfer Catalysts: For reactions in biphasic systems, a phase-transfer catalyst can facilitate the reaction at the interface and improve the overall homogeneity.

Problem 2: The Hydrazone Product Oiled Out Instead of Forming a Crystalline Precipitate

An oily product is often an amorphous, impure form of the hydrazone that can be challenging to handle and purify.

Causality: The product has precipitated from the solution but has not formed an ordered crystal lattice. This can be due to the presence of impurities that disrupt crystallization or a rapid, uncontrolled precipitation process.

Solutions:

  • Trituration to Induce Crystallization:

    • Decant the supernatant from the oily product.

    • Add a small amount of a solvent in which the hydrazone is expected to be poorly soluble (e.g., cold n-hexane, diethyl ether).[5][11]

    • Use a glass rod to scratch the inside of the flask and vigorously stir the oil. This mechanical agitation can provide nucleation sites and induce crystallization.[5]

    • If crystallization occurs, the resulting solid can be collected by filtration.

  • Solvent Screening for Recrystallization:

    • Systematically test a range of solvents to find one in which your hydrazone is soluble when hot but sparingly soluble when cold.[11] Common choices include ethanol, methanol, acetonitrile, or mixtures like ethyl acetate/hexane.[5][11]

  • Chromatographic Purification: If crystallization fails, column chromatography is a reliable method for purifying oily products.[11] A solvent system should be chosen that allows for good separation of the hydrazone from any impurities.

Problem 3: The Purified Hydrazone Precipitate is Difficult to Re-dissolve for Further Reactions or Analysis

Even after successful synthesis and purification, the poor solubility of the hydrazone can hinder its use in subsequent applications.

Causality: The inherent physicochemical properties of the hydrazone, such as strong intermolecular forces and a stable crystal lattice, make it resistant to dissolution.

Solutions:

  • Employ Stronger Solvents: For subsequent reactions, consider using more powerful solvents like DMSO, DMF, or NMP, potentially with heating, to dissolve the hydrazone.

  • Structural Modification for Increased Solubility:

    • Salt Formation: If the hydrazone possesses an acidic or basic functional group, converting it into a salt can dramatically increase its aqueous solubility.[6] For example, reacting a basic hydrazone with an acid like HCl or TFA can yield a more soluble hydrochloride or trifluoroacetate salt.

    • Introduction of Solubilizing Groups: For future syntheses, consider incorporating water-solubilizing moieties, such as poly(ethylene glycol) (PEG) chains or charged groups, into the design of the parent aldehyde/ketone or hydrazine.[12]

  • Formulation with Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively encapsulating the hydrazone and increasing its apparent solubility in aqueous solutions.[6]

Data Presentation and Experimental Protocols

Table 1: Comparison of Solvent Systems for a Model Hydrazone Synthesis
Solvent SystemReactant SolubilityProduct SolubilityObservationsRecommendation
EthanolGoodPoorPrecipitate forms rapidly, trapping starting material.Not recommended without modification.
Tetrahydrofuran (THF)ExcellentModerateSlower precipitation, cleaner initial product.A good starting point for optimization.
Dimethylformamide (DMF)ExcellentGoodReaction remains homogeneous at room temperature.Ideal for ensuring complete reaction before isolation.
TolueneModeratePoorInsoluble product adheres to flask walls.Poor choice for this system.
Ethanol/Water (1:1)ModerateVery PoorImmediate and heavy precipitation.Unsuitable.
Protocol 1: General Procedure for Hydrazone Synthesis with Solubility Management
  • Solvent Selection: Based on preliminary tests, select a solvent or co-solvent system where the hydrazone product exhibits at least moderate solubility (e.g., THF, DMF).

  • Reactant Dissolution: Dissolve the carbonyl compound (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., 2-3 drops of glacial acetic acid).[2]

  • Hydrazine Addition: Dissolve the hydrazine (1.0-1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred solution of the carbonyl compound over 10-15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC, LC-MS). If precipitation occurs, add more solvent to maintain a stirrable slurry.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product crystallizes upon cooling, collect it by vacuum filtration. If it remains in solution, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[11]

Protocol 2: Recrystallization of a Poorly Soluble Hydrazone
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude hydrazone in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and with heating.

  • Dissolution: Transfer the crude hydrazone to an Erlenmeyer flask and add the chosen recrystallization solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Forcing rapid crystallization by immediate cooling in an ice bath can lead to the formation of smaller, less pure crystals.

  • Complete Precipitation: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.[11]

Visualizations

Workflow for Troubleshooting Hydrazone Solubility Issues

G cluster_synthesis During Synthesis cluster_solutions1 Solutions for Impure Precipitate cluster_solutions2 Solutions for Oily Product cluster_post_synthesis Post-Synthesis cluster_solutions3 Solutions for Re-dissolving start Hydrazone Synthesis Initiated precipitate Precipitation Occurs? start->precipitate impure Impure Product (Trapped Reactants) precipitate->impure Yes, Immediately oily Oily Product precipitate->oily Yes, as an Oil complete Reaction Complete precipitate->complete No, Reaction is Homogeneous sol_mod Modify Solvent System (e.g., DMF, Co-solvent) impure->sol_mod slow_add Slow, Dropwise Addition of Reactants impure->slow_add temp_ctrl Increase Reaction Temperature impure->temp_ctrl triturate Triturate with Non-polar Solvent (e.g., Hexane) oily->triturate recrystallize Recrystallization Screening oily->recrystallize chromatography Column Chromatography oily->chromatography isolate Isolate Pure Product dissolve Re-dissolve for Next Step? isolate->dissolve success Proceed to Next Step dissolve->success Yes strong_sol Use Stronger Solvents (DMSO, NMP) dissolve->strong_sol No salt_form Form a Soluble Salt strong_sol->salt_form excipients Use Excipients (e.g., Cyclodextrins) salt_form->excipients

Caption: Troubleshooting workflow for hydrazone solubility.

Mechanism of Acid-Catalyzed Hydrazone Formation

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product ketone Aldehyde/Ketone (R₂C=O) protonation 1. Protonation of Carbonyl Oxygen ketone->protonation + H⁺ hydrazine Hydrazine (R₁-NH-NH₂) attack 2. Nucleophilic Attack by Hydrazine hydrazine->attack protonation->attack intermediate Tetrahedral Intermediate attack->intermediate proton_transfer 3. Proton Transfer intermediate->proton_transfer elimination 4. Elimination of Water proton_transfer->elimination hydrazone Hydrazone (R₂C=N-NHR₁) elimination->hydrazone - H₂O, - H⁺

Caption: Acid-catalyzed hydrazone formation mechanism.

References

Technical Support Center: Troubleshooting Incomplete Derivatization Reactions with 4-Bromo-2-nitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-nitrophenylhydrazine derivatization. This guide is designed for researchers, scientists, and drug development professionals who utilize this reagent for the analysis of carbonyl compounds (aldehydes and ketones). Incomplete derivatization is a common yet solvable challenge that can significantly impact the accuracy and reproducibility of your analytical results. This document provides in-depth troubleshooting strategies, optimization protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues encountered during the derivatization process. Each question is designed to reflect a common experimental problem, followed by a detailed analysis of potential causes and actionable solutions.

Q1: My reaction is incomplete. The chromatogram shows a large peak for my starting analyte and only a small peak for the desired hydrazone derivative. What is going wrong?

The underlying cause can usually be traced to one or more of the issues detailed in the table below.

Potential Cause Scientific Rationale Suggested Solution
Suboptimal pH The reaction is an acid-catalyzed condensation.[3][4][5] If the pH is too high (neutral/alkaline), the reaction will be extremely slow as the carbonyl carbon is not sufficiently electrophilic.[4] If the pH is too low (strong acid), the hydrazine's nucleophilic nitrogen becomes protonated, rendering it inactive. Furthermore, excessively acidic conditions can cause the newly formed hydrazone to hydrolyze back to the starting materials.[4]Buffer the reaction mixture to a weakly acidic pH, typically between 3 and 5.[6][7] Acetic acid is often a superior catalyst to strong mineral acids like HCl because it minimizes hydrazone hydrolysis.[4] Perform a pH optimization study using a series of buffers to find the ideal condition for your specific analyte.
Insufficient Reagent To drive the reaction equilibrium towards the product side, Le Châtelier's principle dictates that an excess of the derivatizing reagent is required.[1] If the molar ratio of this compound to the analyte is too low, the reaction will stall once the limiting reagent is consumed.Increase the molar ratio of the derivatizing reagent to the analyte. A common starting point is a 10-fold molar excess, but this may need to be increased to 100-fold or higher, especially for complex matrices or sterically hindered carbonyls.[4]
Inadequate Time/Temp Chemical reactions require sufficient time and activation energy to proceed to completion. Sterically hindered carbonyls or less reactive ketones may require more aggressive conditions (longer time or higher temperature) than simple aldehydes.[1]Conduct a time-course study by analyzing aliquots at various time points (e.g., 30, 60, 90, 120 min) to determine when the product peak area plateaus.[1][8] If the reaction is slow at room temperature, incrementally increase the temperature (e.g., to 40-60°C), but be cautious of potential analyte or derivative degradation at elevated temperatures.[4][6]
Poor Solubility If either the analyte or the this compound reagent is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and inefficient. The reagents must be in the same phase to react effectively.Ensure your chosen solvent (e.g., acetonitrile, ethanol) can fully dissolve both your analyte and the derivatizing reagent. If your sample is dried down, you may need to add a small amount of a stronger, compatible co-solvent like pyridine or ethyl acetate to achieve initial dissolution before adding the reagent solution.[9]
Presence of Water While the reaction produces water, starting with a wet sample or wet solvents can be problematic for some derivatization protocols, as it can dilute reagents and unfavorably shift the reaction equilibrium. This is especially critical in non-aqueous systems.[2]Use high-purity, anhydrous solvents where possible. If your sample is aqueous, ensure the protocol is designed to work in the presence of water.
Q2: I'm observing two or more closely eluting peaks for my derivatized product. What could be the cause?

This phenomenon is often misinterpreted as contamination or an incomplete reaction, but it is frequently an inherent characteristic of hydrazone formation.

  • Formation of Stereoisomers: The carbon-nitrogen double bond (C=N) in the resulting hydrazone can exist as two geometric isomers: E and Z.[10] These isomers often have slightly different polarities and can be separated by modern HPLC/UHPLC columns, resulting in two distinct peaks for a single analyte.[10][11] This is a known issue with phenylhydrazine-based derivatization.[10]

    • Solution: The most robust solution for quantification is to integrate both isomer peaks and sum their areas. If baseline separation is not achieved, adjusting the mobile phase composition or gradient may improve the separation or cause the peaks to co-elute into a single, broader peak that can be quantified reproducibly.

  • Analyte Degradation: Sub-optimal conditions, such as excessively high temperatures or extreme pH, could cause partial degradation of the analyte or the formed derivative, leading to additional peaks.

    • Solution: Re-evaluate the reaction conditions. Test a lower temperature and ensure the pH is only weakly acidic. Analyze a standard of the derivatized product over time to check for stability issues.

Q3: How can I systematically develop a robust derivatization protocol for my specific analyte?

A systematic, stepwise approach is the most efficient path to a reliable and complete derivatization reaction. Avoid random changes; instead, optimize one parameter at a time.

G cluster_prep Preparation cluster_opt Optimization Steps cluster_val Validation Lit 1. Literature Review (Find starting conditions) Sol 2. Solubility Check (Ensure analyte & reagent dissolve) Lit->Sol pH 3. pH Optimization (Test range pH 3-6) Sol->pH Ratio 4. Reagent Molar Ratio (Test 10x, 50x, 200x excess) pH->Ratio Time 5. Time-Course Study (Sample at 30, 60, 120 min) Ratio->Time Temp 6. Temperature Optimization (Test RT, 40°C, 60°C) Time->Temp Final 7. Final Protocol (Lock optimized parameters) Temp->Final

Caption: A stepwise workflow for optimizing a derivatization reaction.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of the reaction between this compound and a carbonyl compound?

The reaction is a classic acid-catalyzed condensation, which occurs in two main steps:

  • Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This step is acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon even more electrophilic.[4] This forms an unstable tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine is then protonated on the oxygen, turning the hydroxyl group into a good leaving group (water). Elimination of a water molecule and subsequent deprotonation results in the formation of a stable carbon-nitrogen double bond, yielding the final 4-Bromo-2-nitrophenylhydrazone product.[3]

G compound Carbonyl (Aldehyde/Ketone) intermediate Carbinolamine Intermediate compound->intermediate + H⁺ (catalyst) Nucleophilic Attack reagent This compound reagent->intermediate product 4-Bromo-2-nitrophenylhydrazone + H₂O intermediate->product - H₂O Dehydration

Caption: The acid-catalyzed condensation of a carbonyl with this compound.

Q2: What are the proper storage and handling procedures for this compound?

Safety and reagent stability are paramount.

  • Handling: Hydrazine derivatives are known to be toxic and are potential carcinogens.[3][12] Always handle this compound and its solutions in a certified chemical fume hood.[3][12] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[12][13] Avoid creating dust and avoid inhalation or skin contact.[12][13]

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area.[13][14] Keep it away from light, strong bases, and oxidizing agents to prevent degradation.[12][14]

Q3: Can excess derivatizing reagent interfere with my HPLC analysis?

Yes, absolutely. While a molar excess is needed to drive the reaction, a very large excess can be detrimental to your chromatography.[1][15] Unreacted this compound is UV-active and may co-elute with your analyte of interest, causing peak distortion, or create a large, tailing peak that elevates the baseline and obscures early-eluting compounds.[2][15]

  • Mitigation Strategies:

    • Optimize the Ratio: Use the lowest molar excess that still ensures complete derivatization (as determined by your optimization studies).[15]

    • Sample Cleanup: If interference is severe, consider a solid-phase extraction (SPE) step after derivatization to remove the excess polar reagent before injection.

    • Chromatographic Separation: Modify your HPLC gradient to achieve baseline separation between the unreacted reagent and your derivatized analyte.

Q4: Why is derivatization with this compound necessary in the first place?

Many low-molecular-weight aldehydes and ketones lack a strong chromophore, making them difficult to detect with high sensitivity using standard HPLC-UV detectors.[16][17] The derivatization process attaches the 4-bromo-2-nitrophenyl group to the analyte. This group is a potent chromophore, significantly increasing the molar absorptivity and allowing for sensitive detection at trace levels.[18][19] Additionally, the resulting hydrazone derivatives are often less volatile and more stable than the parent carbonyls, which improves their chromatographic behavior.[3][20]

References

Technical Support Center: Purification of Crude 4-bromo-2-nitrophenylhydrazone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-bromo-2-nitrophenylhydrazone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this crucial intermediate in their synthetic workflows. The purity of this hydrazone is paramount for the success of subsequent reactions, such as Fischer indole synthesis or the creation of bioactive heterocyclic compounds. Recrystallization is a powerful and fundamental technique for purifying solid organic compounds, and this guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure you achieve the highest purity and yield.[1][2][3]

Troubleshooting Guide: Common Recrystallization Issues & Solutions

This section addresses specific problems you may encounter during the recrystallization of 4-bromo-2-nitrophenylhydrazone in a direct question-and-answer format.

Question 1: My crude 4-bromo-2-nitrophenylhydrazone product will not completely dissolve in the hot solvent, even after adding a large volume. What's wrong?

Answer: This issue typically points to one of two causes: the selection of an inappropriate solvent or the presence of insoluble impurities.

  • Causality—Solvent Selection: The principle of "like dissolves like" is the cornerstone of solvent selection.[1] 4-bromo-2-nitrophenylhydrazone is a polar molecule due to the nitro (-NO₂) and hydrazine (-NHNH₂) groups. Therefore, it will have poor solubility in non-polar solvents (like hexanes or toluene) but better solubility in polar solvents. However, if the solvent is too good at dissolving the compound at all temperatures, you will get poor recovery. The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5][6][7]

  • Causality—Insoluble Impurities: Your crude product may contain inorganic salts or other byproducts from the synthesis that are insoluble in your chosen organic solvent.

Solutions:

  • Verify Solvent Choice: For a compound like 4-bromo-2-nitrophenylhydrazone, polar protic solvents like ethanol, methanol, or acetic acid are often good starting points. You may need to perform small-scale solubility tests with various solvents to find the optimal one.[5]

  • Perform a Hot Filtration: If you suspect insoluble impurities, the correct procedure is to perform a hot gravity filtration.[8] To do this, dissolve the crude product in a slight excess of the hot solvent to ensure the desired compound remains in solution.[9] Then, filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble materials.[8][10] After filtration, boil off the excess solvent to re-saturate the solution before cooling.[9]

Question 2: My product separated as a reddish-brown oil instead of forming crystals. What is "oiling out" and how do I fix it?

Answer: "Oiling out" is a common recrystallization problem where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[11][12][13] This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization.[14]

  • Causality—Melting Point Depression: The most frequent cause is that the boiling point of the solvent is higher than the melting point of your impure compound.[11][14][15] Impurities can significantly lower the melting point of a solid. If the solution is still above this depressed melting point when it becomes saturated, the compound will emerge as a liquid (oil) instead of a solid.

  • Causality—High Supersaturation: Rapid cooling can lead to a state of high supersaturation where the molecules don't have time to orient themselves into an ordered crystal lattice, causing them to crash out as a disordered oil.[12][13]

Solutions:

  • Reheat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.[11][12][14]

  • Slow Down the Cooling: This is the most critical step.[11] Do not place the hot flask directly on the benchtop or in an ice bath.[3] Instead, allow it to cool slowly to room temperature by insulating the flask (e.g., by clamping it in the air or placing it on a cork ring).[12][16] Slow cooling is essential for the formation of large, pure crystals.[8][16]

  • Change the Solvent System: If the problem persists, your solvent's boiling point may be too high. Choose a solvent with a lower boiling point. Alternatively, using a mixed-solvent system can resolve this issue (see FAQ 2).[12]

  • Scratch or Seed: Once the diluted solution has cooled slightly, gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites that initiate crystallization.[11] If you have a pure crystal from a previous batch, adding a tiny "seed crystal" can also induce proper crystal growth.[7][11]

Question 3: The solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?

Answer: This is a classic case of either using too much solvent or having a supersaturated solution that is resistant to nucleation.

  • Causality—Excess Solvent: This is the most common reason for crystallization failure.[11] Recrystallization requires dissolving the solute in the minimum amount of hot solvent to create a saturated solution upon cooling.[6][17] If too much solvent is used, the solution will not become saturated at lower temperatures and the compound will remain dissolved.

  • Causality—Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it thermodynamically should at that temperature, but lacks a nucleation point to start crystal formation.[11]

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[11][14] Do this in a fume hood. Once you see a small amount of solid beginning to form in the hot solution, you are near the saturation point. Add a drop or two of hot solvent to redissolve it, then attempt the slow cooling process again.

  • Induce Crystallization: As mentioned previously, scratching the inner surface of the flask with a glass rod can provide energy and a rough surface for nucleation.[11] Adding a seed crystal is also a highly effective method.[7][11]

  • Consider an Anti-Solvent (Mixed-Solvent System): If you are using a good solvent, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a drop of the good solvent to clarify before cooling (see FAQ 2).[18]

Question 4: My final product is still yellow or orange and has a wide melting point range. How can I improve its purity?

Answer: The color and a broad melting point range are clear indicators of persistent impurities. Phenylhydrazones themselves are often colored, but residual starting materials or side-products can intensify this.

  • Causality—Soluble Impurities: The chosen solvent may be effective at removing insoluble impurities but poor at leaving soluble ones behind in the mother liquor. Highly colored impurities are common in reactions involving nitroaromatic compounds.

  • Causality—Inefficient Washing: Failing to wash the filtered crystals properly can leave behind the impurity-laden mother liquor on the crystal surfaces.

Solutions:

  • Use Activated Charcoal: If the solution is highly colored before crystallization, it may be due to high molecular weight, polar impurities. These can often be removed by adding a small amount of activated charcoal (Norit) to the hot solution before the hot filtration step. The charcoal adsorbs the colored impurities, which are then filtered off. Use charcoal sparingly, as it can also adsorb your product.

  • Perform a Second Recrystallization: Sometimes, a single recrystallization is not enough. Repeating the entire process with the once-recrystallized material can significantly improve purity.[15]

  • Wash Crystals Correctly: Always wash the collected crystals on the filter funnel with a small amount of ice-cold recrystallization solvent.[1][12][16] Using cold solvent minimizes the dissolution of your purified product while washing away the dissolved impurities from the mother liquor.

Frequently Asked Questions (FAQs)

FAQ 1: How do I select the ideal recrystallization solvent?

The perfect solvent should meet several criteria[4][5][6]:

  • High Temperature Coefficient: It should dissolve the 4-bromo-2-nitrophenylhydrazone completely when hot (at its boiling point) but poorly at low temperatures (room temperature or in an ice bath).[4][19] This differential solubility is the basis for the entire technique.[2][7]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution after your product crystallizes).[4][19]

  • Chemical Inertness: The solvent must not react with your compound.[4][5]

  • Volatility: The solvent should have a relatively low boiling point so that it can be easily removed from the final crystals during drying.[1][4][5]

A good practice is to test the solubility of a small amount of your crude product in a few different candidate solvents (e.g., ethanol, methanol, ethyl acetate, acetic acid) in test tubes to empirically determine the best choice.[5][19]

FAQ 2: What is a mixed-solvent system and when should I use it?

A mixed-solvent system (also called a solvent-antisolvent system) is used when no single solvent has the ideal solubility properties.[19] It involves a pair of miscible solvents:

  • Solvent 1 (The "Good" Solvent): Your compound is highly soluble in this solvent, even at room temperature.

  • Solvent 2 (The "Bad" or "Anti-Solvent"): Your compound is very insoluble in this solvent.

Procedure:

  • Dissolve the crude product in the minimum amount of boiling "good" solvent.[16][20]

  • While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity).[9][20] This indicates the solution is saturated.

  • Add one or two drops of the "good" solvent back into the hot solution until the cloudiness just disappears, ensuring the solution is perfectly saturated at that temperature.[9][20]

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.[20]

This technique is particularly useful for avoiding the "oiling out" phenomenon.[10] Common pairs include ethanol/water and ethyl acetate/hexanes.[1][21]

FAQ 3: What are the critical safety precautions for this procedure?

Handling 4-bromo-2-nitrophenylhydrazone requires care, as nitroaromatic compounds can be toxic and thermally sensitive.[22][23]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[24]

  • Ventilation: Perform all steps, especially those involving heating solvents, in a well-ventilated chemical fume hood.[22][25]

  • Heating: Never heat flammable organic solvents with an open flame (Bunsen burner). Use a hot plate, heating mantle, or steam bath.[26] Add boiling chips or a stir bar to the solvent to prevent bumping and ensure smooth boiling.

  • Handling Nitroaromatics: These compounds can be toxic and may be absorbed through the skin.[22] Avoid creating dust. They can also be thermally unstable and may decompose exothermically.[22] Avoid excessive or prolonged heating. Store them away from heat and incompatible materials like strong bases or reducing agents.[22]

FAQ 4: How can I confirm the purity of my final product?

Two primary methods are used to assess the purity of your recrystallized product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, causing the solid to melt at a lower temperature and over a broader range.[7] Compare your experimental melting point to the literature value. The hydrochloride salt of 4-bromo-2-nitrophenylhydrazine has a reported melting point of approximately 185°C with decomposition.[27]

  • Thin Layer Chromatography (TLC): TLC is an excellent technique for visualizing purity.[28][29] Spot your crude material, your recrystallized material, and a co-spot (a mix of both) on a TLC plate. A pure compound should ideally show a single spot.[30] The disappearance of impurity spots present in the crude lane is a strong indication of successful purification. Phenylhydrazones are often UV-active and colored, making them easy to visualize on a TLC plate.[28][31]

Data & Visualization

Table 1: Solvent Selection Guide for Arylhydrazones
SolventBoiling Point (°C)PolaritySuitability for 4-bromo-2-nitrophenylhydrazoneNotes
Ethanol 78Polar ProticExcellent. Often provides good differential solubility. A common choice for single-solvent or mixed-solvent (with water) systems.[21]
Methanol 65Polar ProticGood. Lower boiling point makes for easier removal, but may be too strong a solvent, leading to lower recovery.
Ethyl Acetate 77Polar AproticGood. Can be effective, often used in a mixed-solvent system with hexanes.[21]
Glacial Acetic Acid 118Polar ProticFair. Can dissolve stubborn compounds but high boiling point makes it difficult to remove from crystals. May promote oiling out.
Water 100Very Polar ProticPoor (as single solvent). Compound is likely insoluble.[32] Excellent (as anti-solvent). Commonly used with ethanol or methanol in mixed-solvent systems.[10]
Hexanes/Heptane 69 / 98Non-polarPoor (as single solvent). Compound is likely insoluble. Good (as anti-solvent). Used with more polar solvents like ethyl acetate.
Diagram 1: Standard Recrystallization Workflow```dot

RecrystallizationWorkflow A Crude Solid B Dissolve in Minimum Boiling Solvent A->B C Hot Gravity Filtration (If insoluble impurities present) B->C Optional D Allow Solution to Cool Slowly C->D E Induce Crystallization (Scratch/Seed, if needed) D->E F Cool in Ice Bath (Maximize Yield) E->F G Vacuum Filtration F->G H Wash Crystals with Ice-Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: A logical decision tree for addressing an "oiling out" event.

References

Technical Support Center: Impact of pH on Hydrazone Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for hydrazone formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of pH control in hydrazone synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and optimize your reaction outcomes with confidence.

The Critical Role of pH: A Mechanistic Overview

Hydrazone formation, a condensation reaction between a hydrazine and an aldehyde or ketone, is fundamentally governed by pH. The reaction proceeds via a two-step mechanism: nucleophilic addition of the hydrazine to the carbonyl group to form a tetrahedral carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the hydrazone.

The pH of the reaction medium exerts a dual influence on this process, resulting in a characteristic bell-shaped rate profile.

  • At low pH (highly acidic): While the dehydration of the carbinolamine intermediate is rapid, the initial nucleophilic attack is hindered. The hydrazine, being basic, becomes protonated and loses its nucleophilicity, thus slowing down the overall reaction.[1][2]

  • At high pH (neutral to basic): The hydrazine is a potent nucleophile, readily attacking the carbonyl carbon. However, the dehydration of the carbinolamine intermediate is the rate-limiting step and requires acid catalysis for the hydroxyl group to be eliminated as water.[3][4]

Consequently, an optimal, mildly acidic pH is necessary to strike a balance between ensuring sufficient hydrazine nucleophilicity and promoting the efficient dehydration of the intermediate.[1]

Troubleshooting Guide

This section addresses common issues encountered during hydrazone formation, with a focus on pH-related causes and solutions.

Issue 1: Low or No Hydrazone Yield

Possible Cause Troubleshooting Steps & Explanation
Suboptimal pH Action: Adjust the pH of your reaction mixture to a mildly acidic range, typically between 4 and 6.[5][6] Explanation: This pH range provides a compromise between having a sufficiently nucleophilic (non-protonated) hydrazine and enough acid to catalyze the rate-limiting dehydration of the carbinolamine intermediate.[1] You can use a buffer system or add a catalytic amount of a weak acid like acetic acid.[5]
Incorrect Starting pH Action: Verify the pH of your reaction mixture after all components have been added. Explanation: The starting materials themselves can alter the pH of the solution. Always measure and adjust the final reaction mixture's pH.
Hydrazone Hydrolysis Action: Avoid excessively acidic conditions (pH < 4). During workup, neutralize any excess acid promptly.[7] Explanation: The formation of hydrazones is a reversible process, and the C=N bond is susceptible to acid-catalyzed hydrolysis, which regenerates the starting materials.[8][9]
Poor Reagent Quality Action: Ensure the purity of your aldehyde/ketone and hydrazine. Explanation: Impurities can introduce acidic or basic contaminants, altering the pH and interfering with the reaction.[5]

Workflow for Diagnosing Low Yield:

start Low or No Product Yield check_ph Is the reaction pH between 4 and 6? start->check_ph adjust_ph Adjust pH to 4-6 with a buffer or catalytic acid. check_ph->adjust_ph No monitor_reaction Monitor reaction by TLC/LC-MS. check_ph->monitor_reaction Yes adjust_ph->monitor_reaction check_reagents Are starting materials pure? monitor_reaction->check_reagents purify_reagents Purify starting materials. check_reagents->purify_reagents No check_hydrolysis Is hydrolysis occurring? check_reagents->check_hydrolysis Yes purify_reagents->monitor_reaction neutralize Neutralize during workup. Store product under inert, dry conditions. check_hydrolysis->neutralize Yes success Improved Yield check_hydrolysis->success No neutralize->success

Caption: Troubleshooting workflow for low hydrazone yield.

Issue 2: Slow Reaction Rate

Possible Cause Troubleshooting Steps & Explanation
Reaction at Neutral pH Action: If the reaction must be performed at neutral pH (e.g., for biological applications), consider using a nucleophilic catalyst like aniline or its derivatives.[10][11] Explanation: Hydrazone formation is notoriously slow at neutral pH because the dehydration step is not efficiently catalyzed.[3][4] Aniline and its derivatives can form a more reactive Schiff base intermediate with the carbonyl compound, which is then readily displaced by the hydrazine.[11]
Highly Basic Conditions Action: Lower the pH to the optimal 4-6 range. Explanation: In basic media, there is an insufficient concentration of protons to catalyze the elimination of water from the carbinolamine intermediate, which is often the rate-limiting step at higher pH values.[4]
Highly Acidic Conditions Action: Increase the pH to the optimal 4-6 range. Explanation: At very low pH (e.g., below 3), the hydrazine nucleophile becomes protonated, rendering it inactive and slowing the initial addition step.[1][12]
Steric Hindrance Action: Increase the reaction temperature or reaction time. Explanation: Bulky substituents on either the carbonyl compound or the hydrazine can sterically hinder the reaction. Providing more energy or time can help overcome this barrier.[5]

Issue 3: Formation of Azine Byproduct

Possible Cause Troubleshooting Steps & Explanation
Incorrect Stoichiometry Action: Use a slight excess (1.1-1.2 equivalents) of the hydrazine.[7] Explanation: Azines (R₂C=N-N=CR₂) form when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[7][9] This is more prevalent when using hydrazine (NH₂NH₂) itself and an excess of the carbonyl compound.
Reaction Conditions Action: Add the carbonyl compound slowly to a solution of the hydrazine.[7] Explanation: This maintains a low concentration of the carbonyl compound throughout the reaction, disfavoring the second reaction that leads to azine formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation?

A1: Generally, the optimal pH for hydrazone formation is in the mildly acidic range of 4 to 6.[5][6] The exact optimum can vary depending on the specific reactants, but this range typically provides the best balance between the nucleophilicity of the hydrazine and the acid-catalyzed dehydration of the intermediate.[1] For some bis-aliphatic hydrazone hydrogels, the maximal rate of formation has been observed at physiological pH (around 7.3).[13]

Q2: Why is the reaction so slow at neutral pH (pH 7.4)?

A2: At neutral pH, the concentration of protons is too low to effectively catalyze the rate-limiting step of the reaction, which is the dehydration of the carbinolamine intermediate.[3][4] While the hydrazine is a good nucleophile at this pH, the overall reaction rate is slow. This is a significant consideration in bioconjugation chemistry, where reactions are often performed under physiological conditions.[3][14]

Q3: Can I run the reaction in a highly acidic medium to speed it up?

A3: No, this is generally counterproductive. In highly acidic conditions (pH below 3-4), the hydrazine will be protonated to form a hydrazinium ion.[1][2] This protonation neutralizes the lone pair of electrons on the nitrogen, making it a poor nucleophile and thus inhibiting the initial attack on the carbonyl carbon.[2]

Q4: How does the structure of the reactants affect the optimal pH and reaction rate?

A4: The electronic and steric properties of both the carbonyl compound and the hydrazine play a crucial role.

  • Aromatic vs. Aliphatic Aldehydes: Hydrazones derived from aromatic aldehydes are generally more stable towards hydrolysis than those from aliphatic aldehydes due to conjugation.[8][15]

  • Electron-donating/withdrawing groups: Electron-withdrawing groups on the hydrazine can increase its acidity and reactivity, while electron-donating groups on the carbonyl can decrease the electrophilicity of the carbonyl carbon.

  • Neighboring groups: Carbonyl compounds with neighboring acid/base groups can act as intramolecular catalysts, accelerating the reaction even at neutral pH.[3][14][16]

Q5: How does pH affect the stability and reversibility of the hydrazone bond?

A5: The hydrazone bond is characteristically pH-sensitive. It is relatively stable at neutral or physiological pH but is susceptible to acid-catalyzed hydrolysis.[9][17] This property is exploited in drug delivery systems, where a drug is linked via a hydrazone bond that remains intact in the bloodstream (pH ~7.4) but cleaves in the more acidic environment of endosomes or lysosomes (pH 4.5-6.5) to release the drug.[9][17][18] The rate of hydrolysis increases significantly as the pH decreases.[18]

Mechanism of Hydrazone Formation and the Influence of pH:

cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration cluster_ph pH Effect R1(R2)C=O Aldehyde/Ketone Intermediate Carbinolamine Intermediate R1(R2)C=O->Intermediate + H2N-NHR3 H2N-NHR3 Hydrazine Intermediate2 Carbinolamine Intermediate Note1 Favored at neutral to high pH (unprotonated, nucleophilic hydrazine) Hydrazone Hydrazone + H2O Intermediate2->Hydrazone H+, -H2O Note2 Favored at low pH (acid-catalyzed) Low_pH Low pH (<4): Hydrazine is protonated (R-NH-NH3+) Poor nucleophile -> Step 1 is slow High_pH High pH (>7): Low [H+] Step 2 (dehydration) is slow Optimal_pH Optimal pH (4-6): Balance between nucleophilic hydrazine and acid catalysis for dehydration

Caption: The two-step mechanism of hydrazone formation and the opposing effects of pH.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Synthesis with pH Control

  • Dissolve Carbonyl Compound: Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Add Hydrazine: Add the hydrazine derivative (1.0 to 1.1 equivalents) to the solution.[5]

  • Adjust pH: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) or use a buffer (e.g., acetate buffer) to adjust the pH to the desired range (typically 4.5-5.5).[5]

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux.

  • Monitor Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbonyl compound is consumed.[5]

  • Workup: Once the reaction is complete, cool the mixture. If the product precipitates, collect it by filtration. If not, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution), and then extract the product with an appropriate organic solvent. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Monitoring Hydrazone Stability at Different pH Values

This protocol is essential for applications where pH-dependent stability is critical, such as in drug delivery.

  • Prepare Buffers: Prepare buffers at the desired pH values (e.g., Phosphate-Buffered Saline at pH 7.4 and an acetate buffer at pH 5.5).[8]

  • Prepare Stock Solution: Prepare a concentrated stock solution of the purified hydrazone in a suitable organic solvent (e.g., DMSO or DMF).[8]

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., by HPLC). Incubate the solutions at a constant temperature, typically 37°C, to mimic physiological conditions.[8]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each incubation mixture.

  • Analysis: Analyze the aliquots by a suitable method, such as reverse-phase HPLC, to quantify the amount of intact hydrazone remaining.[8]

  • Data Analysis: Plot the percentage of remaining hydrazone against time for each pH condition. This data can be used to determine the half-life (t₁/₂) of the hydrazone at each pH.[8]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods Utilizing Phenylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the accurate quantification of analytes is paramount. For compounds that lack strong chromophores, such as aldehydes, ketones, and carboxylic acids, derivatization is a critical step to enhance their detectability by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. Phenylhydrazine and its derivatives have long been workhorses in this domain, offering a robust solution for converting poorly responsive analytes into molecules with excellent chromatographic and spectrophotometric properties.

This guide provides an in-depth, objective comparison of analytical methods employing phenylhydrazine derivatives, juxtaposed with alternative derivatization agents. Grounded in the principles of scientific integrity and supported by experimental data, this document is designed to empower researchers, scientists, and drug development professionals to make informed decisions in method development and validation. Our narrative is guided by the foundational principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is both scientifically sound and compliant with global regulatory expectations.[1][2]

The Rationale Behind Derivatization with Phenylhydrazine Derivatives

At its core, the derivatization of carbonyl compounds with phenylhydrazine or its substituted analogues is a nucleophilic addition-elimination reaction. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a hydrazone. This transformation is analytically significant for several reasons:

  • Introduction of a Chromophore: Phenylhydrazine derivatives introduce a phenyl ring, a strong chromophore, into the analyte molecule. This dramatically increases the molar absorptivity of the analyte at specific UV wavelengths, thereby enhancing the sensitivity of UV-Vis detection.

  • Improved Chromatographic Behavior: The resulting hydrazones are typically less polar and more stable than the parent carbonyl compounds, leading to better peak shapes and resolution in reversed-phase HPLC.

  • Enhanced Specificity: The derivatization reaction is highly specific for carbonyl groups, reducing the likelihood of interference from other functional groups present in the sample matrix.

While 2,4-dinitrophenylhydrazine (DNPH) is arguably the most well-known and widely used derivatizing agent for carbonyls, other derivatives such as 2-nitrophenylhydrazine (2-NPH) and 3-nitrophenylhydrazine (3-NPH) offer distinct advantages for specific applications, including the analysis of carboxylic acids.[3][4][5]

Comparative Analysis of Phenylhydrazine Derivatives and Alternatives

The choice of a derivatizing agent is a critical decision in method development, with significant implications for the performance and robustness of the final analytical method. The following table provides a comparative overview of common phenylhydrazine derivatives and other reagents used for the analysis of carbonyls and carboxylic acids.

Derivatization Reagent Target Analytes Key Advantages Potential Disadvantages Typical Detection Wavelength
2,4-Dinitrophenylhydrazine (DNPH) Aldehydes, KetonesWell-established, highly reactive, forms stable derivatives.[6][7][8][9]Can form E/Z stereoisomers, leading to peak splitting.[7] Susceptible to interference from ozone and nitrogen dioxide.~360 nm[10]
2-Nitrophenylhydrazine (2-NPH) Aldehydes, Ketones, Carboxylic AcidsVersatile for both carbonyls and carboxylic acids (with a coupling agent like EDC).[3][4][5]Potential for side reactions with the coupling agent (EDC).[11]~400 nm[3]
3-Nitrophenylhydrazine (3-NPH) Aldehydes, Ketones, Carboxylic AcidsCan offer improved sensitivity for certain aldehydes and carboxylic acids compared to DNPH and 2-NPH.[3]Less commonly used than DNPH and 2-NPH.Varies depending on the derivative.
4-Nitrobenzaldehyde PhenylhydrazinesUsed for the determination of residual phenylhydrazine impurities by red-shifting the absorption wavelength away from matrix interference.[12][13]Specific to the analysis of hydrazines, not the target analytes of this guide.~416 nm[12][13]

It is important to note that the optimal choice of derivatization reagent will depend on the specific analyte, the sample matrix, and the desired analytical performance characteristics.

Experimental Workflow: A Self-Validating System

A robust analytical method is one that is well-documented and validated to be fit for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method using phenylhydrazine derivatives, from sample preparation to data analysis, in accordance with ICH Q2(R1) guidelines.[1][2][14]

Caption: A typical workflow for the validation of an analytical method using phenylhydrazine derivatives.

Detailed Experimental Protocol: Determination of Carbonyl Compounds using DNPH

The following protocol provides a detailed, step-by-step methodology for the determination of carbonyl compounds in an aqueous sample using 2,4-dinitrophenylhydrazine (DNPH) derivatization followed by HPLC analysis. This protocol is based on established methods such as EPA Method 8315A.[8]

Materials and Reagents:

  • 2,4-Dinitrophenylhydrazine (DNPH), recrystallized

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • pH 3 buffer solution

  • Target carbonyl compound standards

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • SPE manifold

Procedure:

  • Preparation of DNPH Derivatizing Reagent: Dissolve an accurately weighed amount of recrystallized DNPH in acetonitrile to a final concentration of approximately 1 mg/mL. Acidify the solution with a small amount of concentrated HCl or H₂SO₄.

  • Sample Preparation and Derivatization: a. Measure a known volume of the aqueous sample (e.g., 100 mL). b. Adjust the pH of the sample to approximately 3 using the pH 3 buffer. c. Add a sufficient volume of the DNPH derivatizing reagent to the sample. d. Mix thoroughly and allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 60 minutes).[10]

  • Extraction of Derivatives: a. Condition a C18 SPE cartridge by passing acetonitrile followed by HPLC grade water. b. Load the derivatized sample onto the SPE cartridge. c. Wash the cartridge with water to remove any unretained components. d. Elute the DNPH-hydrazone derivatives with acetonitrile.

  • HPLC Analysis: a. Inject a known volume of the eluate into the HPLC system. b. Chromatographic Conditions (Typical):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[10]
    • Mobile Phase: A gradient of acetonitrile and water is commonly used.
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 360 nm[10]
    • Column Temperature: 30°C

  • Quantification: Prepare a calibration curve using a series of standard solutions of the target carbonyl compounds that have been subjected to the same derivatization and extraction procedure. Determine the concentration of the analytes in the sample by comparing their peak areas to the calibration curve.

Derivatization Reaction Mechanism

The following diagram illustrates the general mechanism for the reaction of a carbonyl compound (an aldehyde or ketone) with a phenylhydrazine derivative.

Derivatization_Reaction_Mechanism cluster_Reactants Reactants cluster_Intermediate Intermediate cluster_Products Products Carbonyl R-C(=O)-R' Carbinolamine R-C(OH)(NH-NH-Ar)-R' Carbonyl->Carbinolamine + Phenylhydrazine Phenylhydrazine Ar-NH-NH₂ Hydrazone R-C(=N-NH-Ar)-R' Carbinolamine->Hydrazone - H₂O Water H₂O

References

The Discerning Nucleophile: A Comparative Guide to the Selectivity of 4-Bromo-2-nitrophenylhydrazine for Aldehydes Over Ketones

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced world of organic chemistry, the ability to selectively target one functional group in the presence of another is a cornerstone of elegant and efficient synthesis. For researchers, scientists, and drug development professionals, the derivatization of carbonyl compounds is a frequent necessity for characterization, purification, and conjugation. Among the arsenal of reagents for this purpose, substituted phenylhydrazines stand out for their reliability in forming stable hydrazones. This guide provides an in-depth technical comparison of the reactivity of 4-Bromo-2-nitrophenylhydrazine with aldehydes and ketones, offering experimental insights and data to support its pronounced selectivity for the former.

Introduction: The Principle of Chemoselectivity

Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is a critical concept in organic synthesis. The reaction of this compound with carbonyl compounds—aldehydes and ketones—is a classic example of a nucleophilic addition-elimination reaction.[1][2] The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond, resulting in a 2,4-dinitrophenylhydrazone derivative.[1] While both aldehydes and ketones undergo this reaction, the rate and efficiency can differ significantly, providing a basis for selective derivatization.

Mechanistic Underpinnings of Selectivity

The selectivity of this compound for aldehydes over ketones is rooted in fundamental electronic and steric principles.[3][4]

Electronic Effects: The carbonyl carbon in an aldehyde is inherently more electrophilic than in a ketone. Aldehydes possess only one alkyl or aryl group attached to the carbonyl carbon, with the other substituent being a small hydrogen atom. In contrast, ketones have two electron-donating alkyl or aryl groups. These groups, through an inductive effect, push electron density towards the carbonyl carbon, partially neutralizing its positive charge and making it less attractive to nucleophiles like this compound.[4]

Furthermore, the substituents on the phenylhydrazine ring itself influence its nucleophilicity. The presence of a bromine atom and a nitro group, both being electron-withdrawing groups, decreases the electron density on the hydrazine nitrogen.[5][6] This makes this compound a less potent nucleophile than unsubstituted phenylhydrazine, thereby amplifying its sensitivity to the electronic differences between aldehydes and ketones.

Steric Hindrance: The approach of the bulky this compound molecule to the carbonyl carbon is significantly more hindered in ketones than in aldehydes. The two alkyl or aryl groups in a ketone create a more crowded environment around the reaction center, impeding the nucleophilic attack. The single, small hydrogen atom in an aldehyde presents a much lower steric barrier.[3]

The interplay of these electronic and steric factors results in a faster and more favorable reaction with aldehydes.

Caption: Mechanistic preference for aldehyde derivatization.

Comparative Experimental Data

A study on the synthesis of hydrazones using 2,4-dinitrophenylhydrazine reported the following yields, which clearly illustrate the preferential reaction with aldehydes over a ketone.[7]

Carbonyl CompoundTypeProduct Yield (%)
AcetaldehydeAliphatic Aldehyde65
BenzaldehydeAromatic Aldehyde74
AcetoneAliphatic Ketone60

Analysis of the Data:

  • Aldehydes vs. Ketone: Both acetaldehyde and benzaldehyde show higher yields compared to acetone, confirming the higher reactivity of aldehydes.

  • Aromatic vs. Aliphatic Aldehydes: Interestingly, benzaldehyde, an aromatic aldehyde, shows a higher yield than the aliphatic acetaldehyde. While aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene ring, other factors such as the stability of the resulting conjugated hydrazone can influence the isolated yield.[1][8][9]

Experimental Protocols

To empirically validate the selectivity of this compound, the following comparative experimental workflow is recommended.

Materials
  • This compound

  • Aldehyde 1: Heptanal (aliphatic)

  • Aldehyde 2: Benzaldehyde (aromatic)

  • Ketone 1: Cyclohexanone (aliphatic)

  • Ketone 2: Acetophenone (aromatic)

  • Ethanol (95%)

  • Concentrated Sulfuric Acid

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)

  • HPLC system with UV detector

  • NMR spectrometer

Preparation of this compound Reagent

Dissolve 0.5 g of this compound in 100 mL of 95% ethanol. Carefully add 2 mL of concentrated sulfuric acid. Stir until the reagent is fully dissolved.

Competitive Reaction Protocol
  • In a round-bottom flask, prepare an equimolar solution of heptanal and cyclohexanone in a minimal amount of 95% ethanol.

  • Slowly add a stoichiometric equivalent of the prepared this compound reagent to the flask while stirring at room temperature.

  • Monitor the reaction progress over time using TLC. Spot the reaction mixture alongside standards of the starting materials and the expected hydrazone products. The formation of new, more polar, and typically colored spots indicates product formation.

  • After a set reaction time (e.g., 30 minutes), quench the reaction by adding a large volume of water.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the product and analyze the composition of the precipitate using HPLC and/or ¹H NMR to determine the relative ratio of the aldehyde-hydrazone to the ketone-hydrazone.

Individual Reaction Protocol (for Yield Determination)
  • In separate flasks, dissolve equimolar amounts of heptanal, benzaldehyde, cyclohexanone, and acetophenone in a minimal amount of 95% ethanol.

  • To each flask, add a stoichiometric equivalent of the this compound reagent.

  • Allow the reactions to proceed for a standardized time (e.g., 1 hour) at room temperature.

  • Induce precipitation by adding water.

  • Collect, wash, and dry the resulting hydrazone crystals.

  • Record the mass of the dried product to calculate the percentage yield for each reaction.

Caption: Workflow for comparative reactivity analysis.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the products of the competitive reaction. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection (around 360-380 nm) can effectively resolve the aldehyde-hydrazone and ketone-hydrazone derivatives.[10][11] The relative peak areas will provide a quantitative measure of the selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to analyze the crude product mixture from the competitive reaction. The distinct chemical shifts of the imine protons (C=N-H) and other characteristic signals for the aldehyde and ketone-derived hydrazones can be integrated to determine their molar ratio.

Conclusion and Practical Implications

The evidence, both theoretical and experimental, strongly supports the high selectivity of this compound for aldehydes over ketones. This preference is driven by a combination of the greater electrophilicity and lower steric hindrance of aldehydes compared to ketones. For researchers in drug development and organic synthesis, this inherent chemoselectivity offers several advantages:

  • Selective Derivatization: It allows for the targeted modification of aldehydes in a mixture containing ketones.

  • Purification: It can be used to selectively remove aldehyde impurities from a ketone-rich sample.

  • Characterization: The formation of a precipitate with this compound can serve as a qualitative test for the presence of aldehydes with a higher degree of confidence in a mixed carbonyl sample.

By understanding the principles governing this selectivity and employing the appropriate analytical techniques, scientists can leverage this compound as a precise tool in their chemical endeavors.

Caption: Key factors and applications of selectivity.

References

A Comparative Guide to Linearity, Accuracy, and Precision in Validated HPLC Methods Incorporating Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the validation of an analytical method is the bedrock upon which the reliability of data rests. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in pharmaceutical analysis.[1] This guide provides an in-depth technical comparison of three critical validation parameters—linearity, accuracy, and precision—with a special focus on the complexities introduced by a derivatization step. We will explore the causality behind experimental choices and present supporting data to illustrate the performance of a validated HPLC method.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] This is a regulatory requirement and an essential part of quality control and assurance in the pharmaceutical industry.[1][3] The International Council for Harmonisation (ICH) provides guidelines that are widely applied for validating analytical methods.[4][5]

The Interplay of Accuracy and Precision

Before delving into the specifics of HPLC method validation, it is crucial to understand the fundamental concepts of accuracy and precision.

  • Accuracy refers to the closeness of a measured value to the true or accepted value.[6][7] It is a measure of the correctness of a result.[8]

  • Precision indicates the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6][9] It reflects the reproducibility of the method.[10]

A method can be precise without being accurate, or accurate without being precise. The ultimate goal is to develop a method that is both accurate and precise.

cluster_0 Accuracy vs. Precision cluster_1 Target Analogy A High Accuracy High Precision A_target B High Accuracy Low Precision B_target C Low Accuracy High Precision C_target D Low Accuracy Low Precision D_target T True Value A_p1 A_p2 A_p3 B_p1 B_p2 B_p3 C_p1 C_p2 C_p3 D_p1 D_p2 D_p3

Caption: Relationship between Accuracy and Precision.

The Role of Derivatization in HPLC

Derivatization is a chemical modification process used to convert an analyte into a derivative that is more suitable for analysis.[11] In HPLC, this is often done to:

  • Enhance Detectability: For compounds that lack a chromophore or fluorophore, derivatization can introduce a functional group that allows for sensitive detection by UV-Visible or fluorescence detectors.[12][13]

  • Improve Chromatographic Separation: By altering the polarity and size of the analyte, derivatization can improve peak shape and resolution.[14]

Derivatization can be performed either pre-column (before injection) or post-column (after separation).[13][14] While post-column derivatization offers good reproducibility, pre-column derivatization is often preferred for its flexibility in reaction conditions, though it can be more time-consuming and susceptible to the formation of multiple products.[14][15]

However, introducing a derivatization step adds complexity to the method validation process. The efficiency and reproducibility of the derivatization reaction itself become critical factors that can influence the overall linearity, accuracy, and precision of the HPLC method.[16]

Linearity: Establishing a Proportional Response

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range.[9][17]

Experimental Protocol for Linearity Assessment
  • Preparation of Stock Solution: Prepare a stock solution of the analyte of known concentration in a suitable solvent.

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples. For an assay, this is typically 80% to 120% of the test concentration.[17]

  • Derivatization (if applicable): If the method includes a derivatization step, treat each calibration standard with the derivatizing agent according to the established procedure. It is crucial to ensure that the reaction goes to completion or is highly reproducible for all standards.

  • HPLC Analysis: Inject each calibration standard in triplicate into the HPLC system.

  • Data Analysis: Plot the average peak area response against the corresponding concentration of the analyte. Perform a linear regression analysis to determine the correlation coefficient (r), y-intercept, and slope of the regression line.

Acceptance Criteria and Interpretation

A common acceptance criterion for linearity is a correlation coefficient (r) of ≥ 0.99.[18] The y-intercept should be minimal, indicating negligible response from the blank. Visual inspection of the plot is also important to ensure there is no significant curvature.

Impact of Derivatization on Linearity

An incomplete or variable derivatization reaction can severely impact linearity. If the reaction efficiency changes with concentration, the relationship between the analyte concentration and the detector response will no longer be linear.

ParameterMethod A (Without Derivatization)Method B (With Pre-Column Derivatization)
Analyte Compound X (UV-active)Compound Y (non-UV-active)
Derivatizing Agent N/ADansyl Chloride
Concentration Range 50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r) 0.99950.9991
Slope 1254325876
Y-intercept 150850

Table 1: Comparison of Linearity Data for HPLC Methods With and Without Derivatization.

Accuracy: Measuring Closeness to the True Value

Accuracy is typically determined by the recovery of a known amount of analyte spiked into a placebo (matrix) sample.[19]

Experimental Protocol for Accuracy Assessment
  • Preparation of Spiked Samples: Prepare samples by adding known amounts of the analyte stock solution to a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[20]

  • Derivatization (if applicable): Derivatize the spiked samples according to the method protocol.

  • HPLC Analysis: Analyze the spiked samples using the validated HPLC method.

  • Calculation of Recovery: Calculate the percentage recovery of the analyte at each concentration level.

Acceptance Criteria and Interpretation

For an assay of an active ingredient in a drug product, the mean recovery is typically expected to be within 100 ± 2% of the theoretical value.[20][21]

Impact of Derivatization on Accuracy

The accuracy of a method involving derivatization is dependent on both the recovery of the analyte from the sample matrix and the efficiency of the derivatization reaction. Any interference from the matrix that affects the derivatization reaction will lead to inaccurate results.

Concentration LevelMethod A (Without Derivatization) - % RecoveryMethod B (With Pre-Column Derivatization) - % Recovery
80%99.598.9
100%100.2100.5
120%100.8101.2
Mean Recovery 100.17% 100.20%

Table 2: Comparison of Accuracy Data.

Precision: Assessing the Degree of Scatter

Precision is evaluated at two levels as per ICH guidelines: repeatability and intermediate precision.[22]

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.[9]

  • Intermediate Precision: Expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment.[20]

Experimental Protocol for Precision Assessment
  • Repeatability: Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration.[9]

  • Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or on different instruments.

  • Data Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the results.

Acceptance Criteria and Interpretation

For the assay of a major component in a drug substance or product, the %RSD should typically be ≤ 2%.[20][21]

Impact of Derivatization on Precision

The derivatization step can be a significant source of variability. Factors such as reaction time, temperature, and reagent concentration must be tightly controlled to ensure precise and reproducible results.

Precision LevelMethod A (Without Derivatization) - %RSDMethod B (With Pre-Column Derivatization) - %RSD
Repeatability 0.8%1.2%
Intermediate Precision (Day 1 vs. Day 2) 1.1%1.8%
Intermediate Precision (Analyst 1 vs. Analyst 2) 1.3%1.9%

Table 3: Comparison of Precision Data.

G cluster_workflow HPLC Method Validation Workflow cluster_derivatization Derivatization Considerations A Method Development B Validation Protocol A->B C Linearity Study B->C D Accuracy Study B->D E Precision Study B->E F Method Validation Report C->F D1 Reaction Optimization C->D1 D->F D->D1 E->F E->D1 G Routine Use F->G D2 Reagent Stability D1->D2 D3 Reproducibility Check D2->D3

Caption: HPLC Method Validation Workflow with Derivatization.

Conclusion

The validation of an HPLC method is a systematic process that ensures the reliability and consistency of analytical data. While derivatization can be a powerful tool to overcome challenges in analyte detection and separation, it introduces an additional layer of complexity to the validation process. A thorough understanding of the potential impact of the derivatization step on linearity, accuracy, and precision is essential for developing a robust and reliable HPLC method. By carefully controlling the derivatization reaction conditions and rigorously evaluating its performance, researchers can confidently employ these methods for the analysis of a wide range of compounds in pharmaceutical development.

References

A Senior Application Scientist's Guide to Method Verification for Pharmacopoeial Tests Using Derivatization Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the verification of analytical methods stands as a critical pillar ensuring that compendial procedures perform suitably for their intended purpose in a specific laboratory environment.[1][2] This guide provides an in-depth comparison and technical walkthrough for verifying pharmacopoeial tests that incorporate a chemical derivatization step—a common strategy to enhance the detectability or chromatographic behavior of analytes.

When a laboratory adopts a pharmacopoeial method, it is not required to re-validate the entire procedure, as these methods are considered validated by the issuing pharmacopoeia (e.g., USP, Ph. Eur.).[2][3] However, a documented verification process is mandatory to demonstrate the method's suitability under the actual conditions of use, including the specific product matrix, instrumentation, and reagents.[1][2][4] This is particularly crucial for methods involving derivatization, where the reaction's efficiency and the derivative's stability can be influenced by numerous factors.

This guide will compare common derivatization reagents used in pharmacopoeial testing, explain the critical verification parameters, and provide actionable protocols, grounded in the principles of ICH Q2(R1) and USP General Chapter <1225>.[5][6][7][8]

The "Why" of Derivatization in Pharmacopoeial Analysis

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more amenable to a specific analytical technique. The primary motivations include:

  • Enhancing Detectability: Introducing a chromophore or fluorophore to allow for sensitive UV-Vis or fluorescence detection. A classic example is the pre-column derivatization of hydroxylamine, which has no UV absorption, with 9-fluorenylmethyl chloroformate (FMOC-Cl) to enable trace-level analysis by HPLC-UV.[9]

  • Improving Volatility for Gas Chromatography (GC): Converting non-volatile or thermally labile compounds into more volatile and stable derivatives. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is the most common technique in GC-MS to analyze compounds like steroids, sugars, and some organic acids.[10][11]

  • Improving Chromatographic Separation: Modifying the polarity of an analyte to improve peak shape, reduce tailing, and enhance resolution on a given stationary phase.

The addition of this chemical reaction step introduces complexity and potential variability that must be rigorously assessed during method verification.

Core Verification Parameters for Derivatization Methods

While a full validation as described in ICH Q2(R1) is not required, a targeted verification must demonstrate suitability.[5][12][13] For methods involving derivatization, the following parameters are of paramount importance:

  • Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[14] For derivatization methods, this has two facets:

    • Reaction Specificity: Does the reagent react only with the target analyte(s), or does it also react with matrix components or impurities, creating potential interferences?

    • Chromatographic Specificity: Are the resulting derivatives of the analyte and potential impurities well-separated from each other and from any excess reagent or reaction byproducts?

  • Accuracy: Assessed via recovery studies, accuracy demonstrates the closeness of the test results to the true value. In derivatization, low recovery can indicate an incomplete or slow reaction, or degradation of the derivative.[15]

  • Precision (Repeatability): This measures the method's consistency over a short interval with multiple measurements of the same homogeneous sample.[8][15] Poor precision can stem from variability in the derivatization reaction conditions (time, temperature, reagent concentration).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ must be verified to be at or below the reporting threshold for impurities. The derivatization step is often employed specifically to lower these limits.

  • Robustness (During Verification): While full robustness testing is part of validation, it's prudent during verification to assess the impact of small, deliberate variations in critical derivatization parameters, such as reaction time or temperature, to understand the method's reliability in routine use.

Comparative Analysis of Common Derivatization Reagents

The choice of derivatization reagent is dictated by the analyte's functional groups and the analytical technique. Here, we compare three workhorse reagents frequently encountered in pharmacopoeial applications.

Parameter 2,4-Dinitrophenylhydrazine (DNPH) N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) o-Phthalaldehyde (OPA)
Target Analytes Aldehydes & KetonesAlcohols, phenols, carboxylic acids, amines, thiolsPrimary Amines (Amino Acids)
Primary Technique HPLC-UVGC-MS, GC-FIDHPLC-Fluorescence
Mechanism Nucleophilic addition-elimination forming a stable, UV-active dinitrophenylhydrazone.Silylation: Replaces active hydrogen with a trimethylsilyl (TMS) group, increasing volatility.[10][16]Reacts with a primary amine in the presence of a thiol to form a highly fluorescent isoindole derivative.
Key Strengths Forms stable derivatives with strong UV absorbance (~360 nm), excellent for trace carbonyl analysis.Highly effective for making a wide range of polar compounds suitable for GC analysis; produces volatile by-products that elute early.[10]Rapid and sensitive reaction, yielding highly fluorescent products for excellent detection limits.
Potential Pitfalls The reaction can be reversible; excess reagent is required. The stability of some hydrazones (e.g., from acrolein) can be poor in highly acidic conditions.[17]Highly sensitive to moisture; reagents and samples must be anhydrous. Can sometimes form multiple derivative species for a single analyte.Derivatives can be unstable, requiring automated pre-column derivatization or precise timing. Does not react with secondary amines (e.g., proline).
Verification Focus Confirming reaction completeness, derivative stability, and specificity against matrix carbonyls.Ensuring complete derivatization and absence of moisture. Assessing derivative stability over the analytical run time.Verifying precision of the derivatization timing, derivative stability, and specificity for primary amines.

Experimental Protocols: A Practical Approach

Here we outline verification protocols for two common scenarios.

Scenario 1: Verification of an HPLC-UV Method for Formaldehyde Impurity using DNPH

This protocol assumes a pharmacopoeial method exists for determining a formaldehyde impurity limit in an active pharmaceutical ingredient (API).

Objective: To verify the suitability of the DNPH derivatization and HPLC-UV method for quantifying formaldehyde in "API-X".

1. Specificity Verification:

  • Sample Preparation: a. Prepare a solution of API-X in a suitable solvent (e.g., acetonitrile) at the concentration specified in the method. b. Prepare a placebo solution containing all formulation excipients (if verifying for a drug product). c. Prepare a spiked sample by adding a known amount of formaldehyde standard to the API-X solution at the specification limit.
  • Derivatization Protocol: a. To each solution (API, placebo, spiked sample, and a solvent blank), add the acidic DNPH reagent as specified in the pharmacopoeial method. b. Allow the reaction to proceed for the specified time (e.g., 60 minutes) at the specified temperature (e.g., 60°C). c. Quench the reaction if required by the method (e.g., by adding pyridine).
  • Analysis: Analyze all prepared solutions by HPLC-UV.
  • Acceptance Criteria:
  • The chromatogram of the spiked sample should show a peak for the formaldehyde-DNPH derivative at the expected retention time.
  • The API and placebo chromatograms should show no interfering peaks at the retention time of the formaldehyde-DNPH derivative.
  • Peak purity analysis of the derivative peak in the spiked sample should pass.

2. Accuracy & Precision Verification:

  • Sample Preparation: Prepare 6 independent samples of API-X spiked with formaldehyde at the target concentration (e.g., 100% of the specification limit).
  • Derivatization & Analysis: Derivatize and analyze each sample according to the method.
  • Acceptance Criteria:
  • Accuracy: The mean recovery of formaldehyde from the 6 preparations should be within an appropriate range (e.g., 90.0% to 110.0%).
  • Precision: The relative standard deviation (RSD) of the results from the 6 preparations should be ≤ 10%.

Scenario 2: Verification of a GC-MS Method for a Residual Alcohol Impurity using MSTFA

This protocol is for verifying a method to quantify a residual alcohol (e.g., isopropanol) in a drug substance where derivatization is required to improve peak shape.

Objective: To verify the suitability of the MSTFA silylation and GC-MS method for quantifying isopropanol in "Drug Substance Y".

1. Derivatization Optimization & Specificity:

  • Reaction Conditions: The efficiency of silylation is paramount.[16] a. Dissolve Drug Substance Y in an appropriate anhydrous solvent (e.g., Pyridine). b. Add MSTFA (often with a catalyst like 1% TMCS). c. Heat the mixture (e.g., 70°C for 30 minutes).[10]
  • Specificity Check: a. Analyze a derivatized blank (solvent + MSTFA) to identify reagent-related peaks. b. Analyze a derivatized solution of Drug Substance Y (without isopropanol) to ensure no matrix components interfere with the isopropanol-TMS derivative peak. c. Analyze a derivatized solution of Drug Substance Y spiked with isopropanol standard.
  • Acceptance Criteria:
  • The spiked sample must show a clear, symmetric peak for the isopropanol-TMS derivative.
  • The unspiked and blank samples must be free of interferences at the corresponding retention time and selected mass ions.

2. LOQ, Accuracy, and Precision Verification:

  • Sample Preparation: a. Prepare a spiked sample of Drug Substance Y at the method's stated LOQ for isopropanol. b. Prepare 6 independent samples of Drug Substance Y spiked at the specification limit.
  • Derivatization & Analysis: Derivatize and analyze all samples by GC-MS.
  • Acceptance Criteria:
  • LOQ: The signal-to-noise ratio for the LOQ sample should be ≥ 10.
  • Accuracy: The mean recovery from the 6 spiked preparations should be within an appropriate range (e.g., 85.0% to 115.0%).
  • Precision: The RSD of the 6 preparations should be ≤ 15%.

Visualizing the Workflow

A clear understanding of the process flow is essential for successful execution and troubleshooting.

Caption: General workflow for verifying a pharmacopoeial method involving derivatization.

Causality and Trustworthiness: The Scientist's Perspective

Do not treat verification as a checkbox exercise. Understanding the "why" behind each step is crucial for building a trustworthy and robust analytical process.

  • Why is an anhydrous environment critical for silylation? Because silylating reagents like MSTFA react readily with water. Any moisture present will consume the reagent, leading to incomplete derivatization of the analyte and resulting in falsely low and highly variable results.[10]

  • Why is reaction time a critical parameter for OPA derivatization? The resulting isoindole derivatives are often unstable and their fluorescence can degrade over time. The reaction kinetics must be precisely controlled so that each sample and standard is analyzed at the same point post-reaction to ensure precision. This is why auto-sampler derivatization programs are highly recommended.

  • Why might you see poor recovery in a DNPH assay? Beyond an incomplete reaction, the issue could be the stability of the formed hydrazone. For certain aldehydes, the acidic conditions required for the reaction can also promote degradation of the product.[17] Verification must confirm that the derivative is stable throughout the sample preparation and analysis time.

By critically evaluating these potential failure points during verification, you are not just ticking a box for compliance; you are building a deep understanding of the method's limits and ensuring the generation of reliable, high-quality data for product release and stability testing.

References

A Senior Application Scientist's Guide to Derivatization Agents for Short-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinicians, and drug development professionals investigating the intricate roles of short-chain fatty acids (SCFAs) in health and disease, accurate quantification is paramount. These volatile and highly polar molecules, however, present significant analytical challenges, particularly for gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). Derivatization, the chemical modification of SCFAs to enhance their analytical properties, is a critical step in achieving sensitive and robust quantification.

This guide provides a comparative analysis of common derivatization agents for SCFAs, offering insights into their mechanisms, performance, and practical applications. The information presented herein is grounded in experimental data from peer-reviewed literature and established analytical protocols, designed to empower you to make informed decisions for your specific research needs.

The "Why" of Derivatization for SCFA Analysis

Direct analysis of SCFAs is often hampered by several factors:

  • High Polarity and Volatility: Their polar nature leads to poor retention on standard reverse-phase LC columns and potential for peak tailing in GC. Their volatility can result in sample loss during preparation.[1][2][3]

  • Low Molecular Weight: This makes them difficult to distinguish from background noise in MS analysis.[4]

  • Poor Ionization Efficiency: SCFAs ionize poorly in common MS sources, leading to low sensitivity.[4]

Derivatization addresses these challenges by converting the carboxylic acid group of SCFAs into a less polar, more volatile, and more readily ionizable derivative. This chemical transformation is the cornerstone of reliable SCFA quantification in complex biological matrices such as plasma, serum, and feces.[2][5][6]

Comparative Analysis of Leading Derivatization Agents

The choice of derivatization agent is contingent on the analytical platform (GC-MS or LC-MS), the specific SCFAs of interest, and the nature of the sample matrix. Here, we compare some of the most widely used and effective agents.

For Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for SCFA analysis, offering high resolution and sensitivity, particularly when coupled with derivatization.

1. Pentafluorobenzyl Bromide (PFBBr)

  • Mechanism of Action: PFBBr is an alkylating agent that reacts with the carboxylate ion of SCFAs to form pentafluorobenzyl esters. This reaction, typically carried out under basic conditions, introduces a highly electronegative group, making the derivatives ideal for sensitive detection by electron capture detection (ECD) or negative chemical ionization (NCI)-MS.[1][7] The resulting PFB esters are also more volatile and exhibit excellent chromatographic properties.[1]

  • Performance: PFBBr derivatization offers excellent sensitivity, with limits of detection (LODs) reported in the low nanomolar range.[1] The method has been shown to be robust for the simultaneous quantification of both straight-chain and branched-chain SCFAs in various biological matrices, including feces.[5][7]

  • Considerations: The derivatization reaction can be time-consuming, with optimal conditions often requiring incubation for 90 minutes at 60°C.[5][7] The reagent itself can contain impurities that may interfere with the analysis of certain SCFAs, necessitating a washing step for the reagent.[8]

2. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Mechanism of Action: MTBSTFA is a silylation reagent that reacts with the acidic proton of the carboxylic acid group to form a tert-butyldimethylsilyl (TBDMS) ester.[9] This process replaces the polar hydroxyl group with a non-polar, volatile silyl group. The byproducts of the reaction are neutral and highly volatile, eluting with the solvent front in GC, which minimizes interference.[10]

  • Performance: MTBSTFA is a widely used reagent that provides excellent derivatization efficiency and produces stable derivatives.[5][11] This method demonstrates high sensitivity and is applicable to a wide range of SCFAs in complex matrices like serum and feces.[5][11][12]

  • Considerations: Silylation reagents, including MTBSTFA, are highly sensitive to moisture. Therefore, all samples and solvents must be anhydrous to ensure optimal derivatization efficiency.[5][6] The derivatization reaction is typically carried out at elevated temperatures (e.g., 60°C for 30 minutes).[9]

3. Isobutyl Chloroformate

  • Mechanism of Action: Isobutyl chloroformate is an esterification agent that reacts with SCFAs in an aqueous environment to form isobutyl esters. This is a significant advantage as it eliminates the need for a sample drying step, which can lead to the loss of volatile SCFAs.[3]

  • Performance: This method allows for the derivatization of SCFAs directly in aqueous solutions, simplifying sample preparation. It has been successfully applied to the analysis of a range of SCFAs (C1 to C7) in fecal samples.[3] The use of isobutyl chloroformate allows for good chromatographic separation of the derivatized SCFAs.[3]

  • Considerations: While offering the convenience of in-aqueous derivatization, careful optimization of the reaction conditions is necessary to ensure complete derivatization and avoid side reactions.

Performance Summary for GC-MS Derivatization Agents
Derivatization AgentMechanismKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Pentafluorobenzyl Bromide (PFBBr) Alkylation (Esterification)High sensitivity (especially with NCI-MS), good for broad SCFA profiling.[1][7]Longer reaction times, potential for reagent impurities.[5][7][8]60°C for 90 minutes.[5][7]
MTBSTFA Silylation (Esterification)High efficiency, stable derivatives, clean reaction byproducts.[5][10][11]Moisture sensitive, requires anhydrous conditions.[5][6]60°C for 30 minutes.[9]
Isobutyl Chloroformate EsterificationCan be performed in aqueous solutions, simplifying sample prep.[3]Requires careful optimization to avoid side reactions.Room temperature.[3]
For Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as a popular alternative to GC-MS for SCFA analysis due to its simpler sample preparation and ability to analyze a wider range of metabolites. Derivatization for LC-MS aims to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[4]

1. 3-Nitrophenylhydrazine (3-NPH) with EDC

  • Mechanism of Action: 3-NPH reacts with the carboxylic acid group of SCFAs in the presence of a coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a base catalyst like pyridine.[2][13] This reaction forms a hydrazone derivative, which is less polar and contains a readily ionizable nitro group, making it suitable for negative mode electrospray ionization (ESI)-MS.[2]

  • Performance: The 3-NPH method significantly enhances the sensitivity of SCFA detection in LC-MS, with reported limits of detection in the low ng/mL range for several SCFAs in human serum.[13][14] This approach has been successfully applied to various biological matrices, including serum and colon content.[15]

  • Considerations: EDC is a toxic reagent and must be handled with care.[13][16] The derivatization reaction typically requires incubation at 40°C for 30 minutes.[15] While sensitive, some studies have noted limited detection of branched-chain SCFAs with this method.[2]

2. Aniline with EDC

  • Mechanism of Action: Similar to the 3-NPH method, aniline reacts with the carboxylic acid group of SCFAs via an amide bond formation, facilitated by the coupling agent EDC.[17][18] The resulting anilide derivatives are more hydrophobic, leading to better retention on reversed-phase columns.

  • Performance: This method, often used in conjunction with stable isotope-labeled internal standards, allows for accurate and precise absolute quantification of SCFAs.[17][18] It offers a low limit of detection (40 nM) and excellent intra- and inter-day precision.[17]

  • Considerations: The derivatization reaction is typically carried out on ice for 2 hours.[17][18] The use of isotopically labeled standards is highly recommended to correct for variations in derivatization efficiency and matrix effects.[18]

Performance Summary for LC-MS Derivatization Agents
Derivatization AgentCoupling AgentMechanismKey AdvantagesKey DisadvantagesTypical Reaction Conditions
3-Nitrophenylhydrazine (3-NPH) EDCHydrazone formationHigh sensitivity in negative ESI mode.[2][13]EDC is toxic, may have limited detection of branched-chain SCFAs.[2][13][16]40°C for 30 minutes.[15]
Aniline EDCAmide formationEnables accurate absolute quantification with isotope dilution, low LODs.[17][18]Longer reaction time on ice.[17][18]0°C for 2 hours.[17][18]

Experimental Workflows and Protocols

To ensure reproducibility and accuracy, adherence to a well-defined protocol is crucial. Below are representative diagrams and step-by-step protocols for two of the most common derivatization methods.

PFBBr Derivatization for GC-MS Analysis

PFBBr_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction Sample Biological Sample (e.g., Feces) Homogenize Homogenize in Saline Solution Sample->Homogenize Centrifuge1 Centrifuge to Remove Solids Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Add_IS Add Internal Standards Supernatant1->Add_IS Add_Reagents Add PFBBr & Diisopropylethylamine Add_IS->Add_Reagents Incubate Incubate at 60°C for 30-90 min Add_Reagents->Incubate Add_Hexane Add Hexane & Saline Solution Incubate->Add_Hexane Vortex Vortex to Mix Add_Hexane->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Collect_Organic Collect Upper Hexane Layer Centrifuge2->Collect_Organic GCMS GC-MS Analysis Collect_Organic->GCMS

Caption: PFBBr derivatization workflow for GC-MS analysis.

Protocol for PFBBr Derivatization (Adapted from[8])

  • Sample Homogenization: Homogenize a known amount of the biological sample (e.g., 10-100 mg of frozen fecal sample) in a 0.9% (w/v) sodium chloride solution.

  • Centrifugation: Centrifuge the homogenate to pellet solid debris.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Internal Standard Addition: Add an internal standard solution containing isotopically labeled SCFAs.

  • Reagent Addition: Add N,N-diisopropylethylamine (as a catalyst) and the PFBBr derivatizing reagent.

  • Incubation: Incubate the mixture at 60°C for 30-90 minutes.[5][7][8]

  • Extraction: After cooling, add hexane and a 0.9% (w/v) sodium chloride solution. Vortex thoroughly and centrifuge to separate the phases.

  • Sample Collection: Carefully collect the upper hexane layer containing the derivatized SCFAs for GC-MS analysis.[8]

3-NPH Derivatization for LC-MS Analysis

NPH_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_final_prep Final Preparation Sample Biological Sample (e.g., Serum) Precipitate Protein Precipitation (e.g., with Methanol) Sample->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Add_Reagents Add 3-NPH, EDC, & Pyridine Solution Supernatant1->Add_Reagents Incubate Incubate at 40°C for 30 min Add_Reagents->Incubate Cool Cool Sample Incubate->Cool Dilute Dilute with Acetonitrile Cool->Dilute Centrifuge2 Centrifuge Dilute->Centrifuge2 Collect_Supernatant Collect Supernatant Centrifuge2->Collect_Supernatant LCMS LC-MS Analysis Collect_Supernatant->LCMS

Caption: 3-NPH derivatization workflow for LC-MS analysis.

Protocol for 3-NPH Derivatization (Adapted from[13][14][15])

  • Protein Precipitation: For serum or plasma samples, precipitate proteins by adding a solvent like methanol. Vortex and centrifuge.

  • Supernatant Collection: Collect the supernatant containing the SCFAs.

  • Derivatization Reagent Preparation: Freshly prepare a derivatization solution containing 3-NPH, EDC, and pyridine in a suitable solvent (e.g., 30% acetonitrile).[15]

  • Reaction: Mix the sample supernatant with the derivatization reagent.

  • Incubation: Incubate the mixture at 40°C for 30 minutes.[15]

  • Cooling and Dilution: Cool the reaction mixture and then dilute it with a pre-chilled solvent like 95% acetonitrile.[15]

  • Final Centrifugation: Centrifuge the diluted sample to remove any precipitates.

  • Sample Collection: Collect the supernatant for LC-MS analysis.[15]

Conclusion: Selecting the Optimal Derivatization Strategy

The choice of derivatization agent is a critical decision in the analytical workflow for SCFA quantification. For GC-MS analysis, PFBBr offers high sensitivity, while MTBSTFA is a robust and efficient alternative, provided anhydrous conditions are maintained. Isobutyl chloroformate presents a convenient option for direct derivatization in aqueous samples. For LC-MS analysis, both 3-NPH and aniline derivatization, coupled with EDC, provide excellent sensitivity and are well-suited for high-throughput applications.

Ultimately, the optimal strategy will depend on the specific research question, the available instrumentation, and the nature of the biological matrix. By understanding the underlying chemistry and performance characteristics of each agent, researchers can develop and validate robust and reliable methods for elucidating the multifaceted roles of SCFAs in biological systems.

References

A Senior Application Scientist's Guide to Evaluating Matrix Effects in Biological Samples Using 4-Bromo-2-nitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Challenge of Matrix Effects in Bioanalysis

In the field of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), achieving accuracy and precision is paramount. However, the inherent complexity of biological matrices—such as plasma, urine, and tissue homogenates—presents a significant obstacle known as the "matrix effect".[1] This phenomenon refers to the alteration of analyte ionization efficiency due to co-eluting endogenous or exogenous compounds from the sample matrix.[2][3] These interfering components, which can include phospholipids, salts, and metabolites, can either suppress or enhance the analyte's signal in the mass spectrometer, leading to erroneous quantification.[4][5]

For certain classes of molecules, particularly endogenous carbonyl compounds like aldehydes and ketones, direct analysis by LC-MS is further complicated by their poor ionization efficiency and high volatility.[6][7] Chemical derivatization is a powerful strategy to overcome these limitations by introducing a readily ionizable tag, thereby enhancing sensitivity and improving chromatographic retention.[8] However, the derivatization process itself does not eliminate the risk of matrix effects. Therefore, a systematic evaluation of these effects is a critical component of method development and validation.[3][9]

This guide provides an in-depth comparison of derivatization strategies for carbonyl compounds and presents a detailed, self-validating protocol for quantitatively assessing matrix effects using 4-Bromo-2-nitrophenylhydrazine , a reagent designed for sensitive and specific detection of carbonyls.

The Rationale for Derivatization: Focusing on Carbonyls

Carbonyl-containing metabolites are crucial biomarkers implicated in various physiological and pathological processes, including oxidative stress and metabolic disorders.[10] Chemical derivatization serves two primary purposes in their analysis:

  • Enhanced MS Sensitivity: The derivatizing agent attaches a moiety with high proton affinity or a permanent charge, drastically improving ionization efficiency in the MS source.[8]

  • Improved Chromatographic Performance: Derivatization increases the hydrophobicity and molecular weight of small, polar carbonyls, leading to better retention and separation on reversed-phase LC columns.[7]

The reaction of a hydrazine-based reagent, such as this compound, with an aldehyde or ketone is a classic nucleophilic addition-elimination (or condensation) reaction.[11][12][13] The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable hydrazone derivative, which is amenable to LC-MS analysis.[14]

Caption: Reaction of this compound with a carbonyl group.

Comparative Analysis of Carbonyl Derivatization Reagents

While this compound is a potent reagent, it is essential to understand its performance relative to other commonly used alternatives. The choice of reagent can significantly impact reaction efficiency, specificity, and the potential for analytical interferences.

ReagentChemical ClassKey AdvantagesKey Disadvantages
This compound HydrazineHalogen isotope pattern (Br) can aid in identification; good ionization.Potential for E/Z isomer formation, though often manageable chromatographically.
2,4-Dinitrophenylhydrazine (DNPH) HydrazineWidely used and well-documented; forms stable hydrazones.[15]Can form E/Z stereoisomers which may complicate chromatography.[16]
3-Nitrophenylhydrazine (3-NPH) HydrazineHigh reactivity and has been used for broad coverage of metabolites including carbonyls and carboxyls.[17]Similar potential for isomer formation as other hydrazines.
Girard's Reagents (T & P) HydrazideIntroduces a quaternary ammonium group (permanent positive charge), excellent for ESI+ sensitivity.[10]Can be less reactive than some hydrazines; may require specific reaction conditions.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) HydroxylamineHighly reactive; forms stable oximes; often used for GC-MS but also applicable to LC-MS.[18]High molecular weight may not be ideal for all applications.

A Validated Protocol for Evaluating Matrix Effects

The most robust and widely accepted method for the quantitative assessment of matrix effects is the post-extraction addition (or post-extraction spike) approach.[2][3][19] This method directly compares the analytical response of an analyte spiked into a blank, extracted biological matrix with the response of the analyte in a neat (clean) solvent at the same concentration.

The workflow involves preparing three distinct sets of samples:

  • Set A: Analyte in a neat solution.

  • Set B: Blank biological matrix extract, spiked with the analyte after extraction and derivatization steps.

  • Set C: Biological matrix spiked with the analyte before extraction and derivatization.

cluster_A Set A: Neat Solution (Reference) cluster_B Set B: Post-Extraction Spike (Matrix Effect) cluster_C Set C: Pre-Extraction Spike (Recovery) cluster_calc Calculations A1 Prepare Analyte Standard in Neat Solvent A2 Derivatize with This compound A1->A2 A3 Analyze by LC-MS A2->A3 Calc1 Matrix Effect (%) = (Peak Area B / Peak Area A) * 100 A3->Calc1 Calc3 Process Efficiency (%) = (Peak Area C / Peak Area A) * 100 A3->Calc3 B1 Extract Blank Biological Matrix B2 Spike with Analyte Standard B1->B2 B3 Derivatize with This compound B2->B3 B4 Analyze by LC-MS B3->B4 B4->Calc1 Calc2 Recovery (%) = (Peak Area C / Peak Area B) * 100 B4->Calc2 C1 Spike Blank Matrix with Analyte Standard C2 Extract Spiked Matrix C1->C2 C3 Derivatize with This compound C2->C3 C4 Analyze by LC-MS C3->C4 C4->Calc2 C4->Calc3

Caption: Workflow for quantitative evaluation of matrix effect and recovery.
Step-by-Step Experimental Protocol

This protocol is designed for the analysis of a target carbonyl compound (e.g., a specific aldehyde) in human plasma.

1. Preparation of Stock and Working Solutions

  • Prepare a 1 mg/mL stock solution of the target analyte in methanol.

  • Prepare a 1 mg/mL stock solution of a stable isotope-labeled internal standard (SIL-IS) of the analyte, if available. The use of a SIL-IS is the most effective way to compensate for matrix effects and variability.[20][21][22]

  • Prepare a 5 mg/mL stock solution of this compound in acetonitrile.

  • Prepare a 1 M solution of hydrochloric acid (HCl) in water.

2. Sample Preparation and Extraction

  • Thaw frozen human plasma samples and vortex to ensure homogeneity.

  • For each sample in Set C , aliquot 100 µL of blank plasma into a microcentrifuge tube and spike with the analyte and SIL-IS working solutions.

  • For samples in Set B , aliquot 100 µL of blank plasma into a microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile (containing the SIL-IS for Set B and non-spiked Set C samples) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes.

3. Derivatization Reaction

  • To the supernatants from Set B and Set C , add the analyte working solution (for Set B only).

  • Prepare Set A samples by adding the same amount of analyte and SIL-IS to a solvent mixture mimicking the final extract composition (e.g., 80:20 acetonitrile:water).

  • To all tubes (Sets A, B, and C), add 20 µL of the this compound solution and 10 µL of 1 M HCl to catalyze the reaction.

  • Vortex and incubate at 60°C for 30 minutes.

  • After incubation, cool the samples to room temperature.

  • Transfer the final solutions to autosampler vials for LC-MS analysis.

4. LC-MS Analysis

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the derivatized analytes, followed by a wash and re-equilibration step.

  • MS Detection: Use electrospray ionization in positive mode (ESI+). Monitor the specific precursor-to-product ion transitions for the derivatized analyte and SIL-IS using Multiple Reaction Monitoring (MRM).

Data Interpretation and Mitigation

After acquiring the data, the matrix effect (ME) is calculated by comparing the peak area of the analyte in the post-spiked matrix extract (Set B) to the peak area in the neat solution (Set A).[23]

Matrix Effect (%) = [ (Peak Area in Set B) / (Peak Area in Set A) ] x 100

  • ME ≈ 100%: No significant matrix effect.

  • ME < 100%: Ion suppression is occurring. For robust methods, an ME value between 75% and 125% is often considered acceptable.[2]

  • ME > 100%: Ion enhancement is occurring.

If a significant and variable matrix effect is observed, several strategies can be employed for mitigation:

  • Optimize Sample Cleanup: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering components like phospholipids.[4][5]

  • Chromatographic Separation: Modify the LC gradient or change the column chemistry to chromatographically separate the analyte from the region of ion suppression.[19]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[19]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective approach.[22] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction through ratiometric quantification.[20][21] Even when using a SIL-IS, it is crucial to demonstrate that the matrix effect does not compromise sensitivity or accuracy.

Conclusion

The evaluation of matrix effects is a non-negotiable step in the development of robust and reliable bioanalytical methods. For challenging analytes like endogenous carbonyls, derivatization with reagents such as this compound is essential for achieving the required sensitivity and chromatographic performance. By systematically applying the post-extraction addition protocol, researchers can quantitatively assess the impact of the biological matrix, ensuring data integrity. When combined with the co-eluting properties of a stable isotope-labeled internal standard, this approach provides a comprehensive framework for developing high-quality LC-MS assays, ultimately leading to more trustworthy results in research, clinical, and drug development settings.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-nitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of chemical synthesis and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposal of specialized reagents like 4-Bromo-2-nitrophenylhydrazine demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical reactivity. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste responsibly, ensuring personal safety and environmental protection.

Understanding the Hazard Profile of this compound

Before addressing disposal, it is crucial to understand the inherent risks associated with this compound. Its molecular structure, featuring a hydrazine moiety, a nitro group, and a bromine atom, contributes to its hazard profile.

  • Hydrazine Moiety: Hydrazine and its derivatives are known for their potential toxicity and instability.[1][2] They can be corrosive and are often treated as potential carcinogens.

  • Nitro Group: The nitro group increases the compound's reactivity and potential for thermal decomposition, which can be energetic.

  • Bromine Atom: The presence of a halogen adds to the environmental considerations for disposal.

The hydrochloride salt of this compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard ClassificationRequired PPE
Harmful if swallowed[3]Nitrile gloves, lab coat
Causes skin irritation[3]Nitrile gloves, lab coat
Causes serious eye irritation[3]Safety goggles or face shield
May cause respiratory irritation[3]Use in a chemical fume hood
The Hierarchy of Waste Management: A Decision-Making Workflow

The primary goal of chemical waste disposal is to neutralize its hazardous properties in a safe and environmentally sound manner. For this compound, this involves a decision-making process to select the most appropriate disposal route.

DisposalWorkflow start Waste Generation (this compound) decision1 Is chemical treatment feasible in-house? start->decision1 treatment Chemical Inactivation (Oxidation) decision1->treatment Yes collection Segregate and Collect as Hazardous Waste decision1->collection No disposal_treated Dispose of treated waste as non-hazardous (pending verification) treatment->disposal_treated end Disposal Complete disposal_treated->end disposal_untreated Arrange for licensed hazardous waste disposal collection->disposal_untreated disposal_untreated->end

Caption: Decision workflow for the disposal of this compound.

In-House Chemical Inactivation: A Step-by-Step Protocol

For small quantities of this compound waste, chemical inactivation through oxidation is a viable option to render it non-hazardous. This procedure should only be performed by trained personnel in a controlled laboratory setting. The principle behind this method is the oxidation of the hydrazine moiety to nitrogen gas and water.[2]

Materials:

  • This compound waste

  • Sodium hypochlorite solution (household bleach, ~5% NaOCl) or calcium hypochlorite.[4]

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker or flask)

  • pH paper or pH meter

Protocol:

  • Preparation: Work within a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution: If the waste is in a solid form, dissolve it in a suitable solvent (e.g., water or an alcohol) at a low concentration. For liquid waste, ensure the concentration is dilute.

  • Neutralization (if hydrochloride salt): If you are working with the hydrochloride salt, neutralize it with a weak base (e.g., sodium bicarbonate) to a pH of ~7 before proceeding.

  • Oxidant Addition: Slowly add the sodium hypochlorite solution to the stirring solution of the hydrazine derivative. An excess of the oxidizing agent is required to ensure complete destruction. A general guideline is to use a significant molar excess of hypochlorite.

  • Reaction Monitoring: The reaction may be exothermic. Add the oxidant slowly to control the temperature. Allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure the reaction goes to completion.

  • Verification: Before disposal, it is essential to verify the absence of residual hydrazine. This can be done using analytical methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by comparing with a standard of the starting material.

  • Final Disposal: Once the absence of this compound is confirmed, the resulting solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[5] Always check with your institution's environmental health and safety (EHS) office for specific guidelines.

Segregation and Collection for Licensed Disposal

When in-house treatment is not feasible due to the quantity of waste, lack of resources, or institutional policy, the waste must be collected and disposed of by a licensed hazardous waste contractor.

Procedure:

  • Waste Container: Use a designated, chemically compatible, and clearly labeled hazardous waste container.[6] The container must have a secure lid.

  • Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound."[6] Also, include the approximate concentration and quantity.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from strong acids and other oxidizing agents to prevent uncontrolled reactions.[2]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from heat and ignition sources.

  • Arrangement for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will ensure it is transported to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, likely through high-temperature incineration.[1]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills, trained laboratory personnel can proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Personal Protective Equipment: Don appropriate PPE, including at a minimum, a lab coat, nitrile gloves, and safety goggles. For larger spills or if there is a risk of airborne dust, a respirator may be necessary.

  • Containment and Cleanup: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.[7] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in the waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe it down.

  • Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste.

By adhering to these detailed procedures, researchers and scientists can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.

References

Navigating the Safe Handling of 4-Bromo-2-nitrophenylhydrazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel compounds often involves the use of highly reactive and hazardous materials. Among these, 4-Bromo-2-nitrophenylhydrazine stands out as a valuable intermediate, yet it demands a meticulous and informed approach to its handling and disposal. This guide, compiled by a Senior Application Scientist, moves beyond a simple checklist to provide a deep, scientifically-grounded framework for the safe utilization of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile of this compound

This compound is a substituted phenylhydrazine, a class of compounds known for their reactivity and potential toxicity. While specific toxicological data for this exact compound is limited, the hazard profile can be inferred from its structural motifs—a nitroaromatic group and a hydrazine moiety—and data from closely related analogues.[1][2]

Key Hazards:

  • Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]

  • Sensitization: May cause an allergic skin reaction. Hydrazine and its derivatives are documented as strong skin sensitizers.

  • Flammability and Explosivity: Phenylhydrazines can be flammable solids and may be explosive when dry or heated under confinement.[3][4] It is crucial to prevent the material from drying out.

  • Reactivity: Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3][5] Contact with these materials can lead to vigorous reactions, fire, or explosions.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following recommendations are based on a comprehensive risk assessment, considering the potential for inhalation, dermal, and ocular exposure.

PPE ComponentSpecificationRationale
Hand Protection Butyl rubber or heavy-duty Nitrile gloves.Butyl gloves offer excellent resistance to a wide variety of chemicals, including nitro compounds and hydrazines.[6] While nitrile gloves are a common laboratory choice, their resistance to aromatic nitro compounds can be variable; therefore, consulting the manufacturer's chemical resistance data is essential.[7]
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.Protects against splashes and airborne particles of the compound, which can cause severe eye irritation.[1]
Body Protection A flame-resistant lab coat and, for larger quantities or procedures with a high splash risk, a chemical-resistant apron.Provides a barrier against skin contact and protects from potential fire hazards.[1]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary if handling the powder outside of a certified chemical fume hood or if dust is generated. If exposure limits are exceeded, a full-face respirator should be used.Minimizes the inhalation of airborne particles, which can be harmful.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure and prevent accidents. The following workflow outlines the key stages from preparation to post-handling procedures.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Review SDS and Conduct Risk Assessment PPE Don Appropriate PPE Prep->PPE Hood Ensure Fume Hood is Certified and Operational PPE->Hood Weigh Weigh Compound in Fume Hood Hood->Weigh Transfer Transfer to Reaction Vessel with Care Weigh->Transfer Reaction Conduct Reaction in a Closed or Contained System Transfer->Reaction Decon Decontaminate Work Surfaces and Equipment Reaction->Decon Waste Segregate and Label Waste Decon->Waste RemovePPE Remove and Dispose of Contaminated PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.

    • Conduct a formal risk assessment for the specific procedure.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Handling:

    • All manipulations of solid this compound, including weighing, should be performed within a chemical fume hood to minimize inhalation exposure.

    • Use non-sparking tools for transfers to prevent ignition.

    • When adding to a reaction, do so slowly and in a controlled manner.

    • Whenever possible, conduct reactions in a closed system to contain any volatile byproducts.

  • Post-Handling:

    • Decontaminate all work surfaces and equipment that may have come into contact with the compound. A solution of mild detergent and water is generally effective for initial cleaning, followed by a solvent rinse if necessary. For hydrazine-specific decontamination, a dilute solution of sodium hypochlorite can be used, followed by thorough rinsing.[8]

    • Segregate all waste materials containing this compound into a clearly labeled, dedicated hazardous waste container.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.

    • Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.

Disposal Plan: Ensuring Environmental Responsibility

The disposal of this compound and its associated waste must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Reaction mixtures and solvent rinses containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Disposal Method:

The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal contractor .[1] This method ensures the complete destruction of the compound. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

DisposalWorkflow cluster_collection Waste Collection cluster_disposal Final Disposal Segregate Segregate Solid and Liquid Waste Label Label Waste Containers Clearly Segregate->Label Store Store in a Designated Satellite Accumulation Area Label->Store Contact Contact Licensed Hazardous Waste Contractor Store->Contact Manifest Complete Hazardous Waste Manifest Contact->Manifest Incinerate Incineration at a Permitted Facility Manifest->Incinerate

Caption: Step-by-step disposal plan for this compound waste.

Occupational Exposure Limits: A Conservative Approach

As of the date of this guide, no specific Occupational Exposure Limit (OEL) has been established for this compound.[9] In the absence of a defined OEL, a conservative approach based on the principle of "As Low As Reasonably Achievable" (ALARA) must be adopted. For risk assessment purposes, it is prudent to consider the OELs of related compounds:

CompoundOELIssuing Agency
Hydrazine0.01 ppm (8-hour TWA)ACGIH
Nitrobenzene1 ppm (8-hour TWA)OSHA/NIOSH/ACGIH

Given that this compound is a solid with low volatility at room temperature, the primary exposure risk during handling is through the inhalation of dust and dermal contact. The stringent use of engineering controls (chemical fume hood) and appropriate PPE is therefore non-negotiable.

By adhering to the comprehensive safety protocols outlined in this guide, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and scientific excellence.

References

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